molecular formula C6H13NO2 B1673035 Hedonal CAS No. 541-95-7

Hedonal

Cat. No.: B1673035
CAS No.: 541-95-7
M. Wt: 131.17 g/mol
InChI Key: HZMVPSHLMIQQNX-UHFFFAOYSA-N
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Description

Pentan-2-yl carbamate (CAS 541-95-7) is a chemical compound with the molecular formula C 6 H 13 NO 2 and a molecular weight of 131.17 g/mol [ ]. Its structure is represented by the SMILES notation CCCC(C)OC(N)=O, which identifies it as the carbamate ester of 2-pentanol [ ]. This compound is also known by the synonym 1-methylbutyl carbamate [ ]. Carbamate compounds are a significant class of molecules in scientific research. While the specific research applications for pentan-2-yl carbamate are not fully detailed in the literature, carbamates as a whole are extensively studied for their ability to act as reversible inhibitors of the enzyme acetylcholinesterase (AChE) [ ]. This mechanism involves the carbamylation of a serine residue in the enzyme's active site, leading to a temporary increase in acetylcholine levels [ ]. This property is a cornerstone of research in neurobiology and toxicology. Furthermore, carbamate derivatives are a prominent scaffold in medicinal chemistry, with ongoing research into their potential as selective inhibitors for enzymes like butyrylcholinesterase (BChE), a target of interest for conditions such as Alzheimer's disease [ ]. The structural features of pentan-2-yl carbamate make it a potential intermediate or building block for the synthesis of more complex molecules, such as sulfonamide-based carbamates investigated for their selective binding to enzyme active sites [ ]. Safety and Handling: Toxicology data indicates an intraperitoneal LD 50 of 350 mg/kg in mice [ ]. As with many carbamates, this suggests toxicity, likely through cholinesterase inhibition, which can cause symptoms such as excessive salivation, lacrimation, urination, and respiratory distress [ ]. Proper personal protective equipment should be used to prevent dermal, inhalation, or ingestion exposure. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-2-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMVPSHLMIQQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031558
Record name 1-Methylbutyl carbamate
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-95-7
Record name Hedonal
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Record name Hedonal
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylbutyl carbamate
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Record name 1-METHYLBUTYL CARBAMATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Anesthetic Mechanism of Action of Hedonal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively detailing the specific molecular mechanism of action for Hedonal (methylpropylcarbinol urethane) is scarce. Introduced in the early 20th century, its use predates modern molecular pharmacology techniques. This guide, therefore, extrapolates the mechanism of action of this compound based on its classification as a urethane (B1682113) derivative and the known neuropharmacological effects of urethane (ethyl carbamate), a closely related compound that has been studied more extensively. The information presented herein primarily pertains to urethane and serves as the most relevant available model for understanding the anesthetic properties of this compound.

Executive Summary

This compound, a derivative of urethane, is presumed to induce anesthesia through a multi-target mechanism rather than acting on a single, specific receptor. This broad-spectrum activity involves the potentiation of inhibitory neurotransmission and the suppression of excitatory neurotransmission within the central nervous system (CNS). The primary molecular targets are believed to be ligand-gated ion channels, including GABA-A, glycine (B1666218), and neuronal nicotinic acetylcholine (B1216132) receptors (which are potentiated), as well as NMDA and AMPA receptors (which are inhibited).[1] This multifaceted interaction at the synaptic level leads to a generalized depression of neuronal excitability, resulting in the state of general anesthesia.

Historical Context and Chemical Structure

This compound was introduced as an intravenous anesthetic by the Russian scientist Nikolai Krawkow.[2] It belongs to the urethane class of chemical compounds. The anesthetic properties of urethanes were recognized for their ability to induce a stable and prolonged plane of surgical anesthesia.[3] However, due to concerns regarding its toxicological profile, including carcinogenicity, the clinical use of urethane and its derivatives in humans has been discontinued.[4][5] They remain in use in preclinical animal research.[3][4]

Postulated Mechanism of Action: A Multi-Target Approach

The anesthetic state induced by urethane-based compounds is not attributed to a single molecular interaction but rather to modest effects across a wide range of neuronal targets.[1][6] This suggests a "degeneracy" in its mechanism, where small changes in multiple receptor systems collectively produce the anesthetic effect.[1]

A key component of urethane's anesthetic effect is the enhancement of inhibitory signaling in the CNS. This is primarily achieved through the positive allosteric modulation of major inhibitory receptors.

  • GABA-A Receptors: Urethane potentiates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[1][3][4] It is thought to increase the affinity of the receptor for its endogenous ligand, GABA, thereby enhancing the influx of chloride ions and hyperpolarizing the neuron.[7] This increased inhibition contributes significantly to the sedative and hypnotic effects of the anesthetic.

  • Glycine Receptors: Similar to its effect on GABA-A receptors, urethane also potentiates the function of glycine receptors.[1][3][4] These receptors are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem, and their enhancement likely contributes to the immobility and muscle relaxation observed during anesthesia.

Concurrent with the enhancement of inhibition, urethane suppresses excitatory signaling pathways.

  • NMDA Receptors: Urethane inhibits the function of N-methyl-D-aspartate (NMDA) receptors in a concentration-dependent manner.[1][4] By blocking these critical excitatory receptors, urethane reduces neuronal depolarization and calcium influx, thereby dampening excitatory neurotransmission. This action is likely a significant contributor to the amnestic and analgesic properties of the anesthetic.

  • AMPA Receptors: The function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is also inhibited by urethane.[1][4] As AMPA receptors mediate the majority of fast excitatory neurotransmission in the CNS, their inhibition further contributes to the overall depression of neuronal activity.

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Urethane has been shown to potentiate the function of neuronal nAChRs.[1] The precise contribution of this effect to the overall anesthetic state is complex and requires further investigation.

The multifaceted interaction of urethane with these key ion channels is summarized in the signaling pathway diagram below.

Urethane_Mechanism_of_Action Postulated Signaling Pathway of Urethane Anesthetics cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Action Potential Action Potential Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers GABA-A Receptor GABA-A Receptor Inhibitory Postsynaptic Potential (IPSP) Inhibitory Postsynaptic Potential (IPSP) GABA-A Receptor->Inhibitory Postsynaptic Potential (IPSP) Leads to Glycine Receptor Glycine Receptor Glycine Receptor->Inhibitory Postsynaptic Potential (IPSP) Leads to NMDA Receptor NMDA Receptor Excitatory Postsynaptic Potential (EPSP) Excitatory Postsynaptic Potential (EPSP) NMDA Receptor->Excitatory Postsynaptic Potential (EPSP) Leads to AMPA Receptor AMPA Receptor AMPA Receptor->Excitatory Postsynaptic Potential (EPSP) Leads to Neuronal nAChR Neuronal nAChR Neuronal nAChR->Excitatory Postsynaptic Potential (EPSP) Leads to Neuronal Hyperpolarization Neuronal Hyperpolarization Inhibitory Postsynaptic Potential (IPSP)->Neuronal Hyperpolarization Causes Neuronal Depolarization Neuronal Depolarization Excitatory Postsynaptic Potential (EPSP)->Neuronal Depolarization Causes Urethane Urethane Urethane->GABA-A Receptor Potentiates Urethane->Glycine Receptor Potentiates Urethane->NMDA Receptor Inhibits Urethane->AMPA Receptor Inhibits Urethane->Neuronal nAChR Potentiates Synaptic Cleft Synaptic Cleft Neurotransmitter Release->Synaptic Cleft Releases into Synaptic Cleft->GABA-A Receptor GABA binds Synaptic Cleft->Glycine Receptor Glycine binds Synaptic Cleft->NMDA Receptor Glutamate binds Synaptic Cleft->AMPA Receptor Glutamate binds Synaptic Cleft->Neuronal nAChR ACh binds Anesthesia Anesthesia Neuronal Hyperpolarization->Anesthesia Contributes to Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Depolarization->Reduced Neuronal Excitability Reduced Neuronal Excitability->Anesthesia Contributes to

Caption: Postulated signaling pathway of urethane anesthetics.

Quantitative Data

Specific quantitative data for this compound, such as EC50 values for receptor modulation or pharmacokinetic parameters, are not available in the current scientific literature. The following table summarizes the qualitative effects of urethane on various neurotransmitter receptors as reported in preclinical studies.

Molecular TargetEffect of UrethaneContribution to AnesthesiaReference(s)
GABA-A Receptors PotentiationSedation, Hypnosis[1][3][4]
Glycine Receptors PotentiationImmobility, Muscle Relaxation[1][3][4]
NMDA Receptors InhibitionAmnesia, Analgesia[1][4]
AMPA Receptors InhibitionGeneral CNS Depression[1][4]
Neuronal nAChRs PotentiationComplex (under investigation)[1]

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not documented. However, the methodologies used to study urethane provide a framework for how such investigations would be conducted.

This in vitro technique is commonly used to study the effects of a compound on ion channels expressed in a controlled environment.

  • Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the receptor of interest (e.g., GABA-A or NMDA receptor subunits).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is perfused with a recording solution.

  • Drug Application: The endogenous agonist (e.g., GABA or glutamate) is applied to elicit a baseline current. Subsequently, the agonist is co-applied with varying concentrations of the anesthetic (e.g., urethane) to determine its effect on the receptor's function (potentiation or inhibition).

TEVC_Workflow Experimental Workflow for Two-Electrode Voltage Clamp Oocyte Harvest Oocyte Harvest cRNA Injection cRNA Injection Oocyte Harvest->cRNA Injection Prepare oocytes for Incubation Incubation cRNA Injection->Incubation Allow receptor expression during Electrophysiological Recording Electrophysiological Recording Incubation->Electrophysiological Recording Transfer oocytes for Data Analysis Data Analysis Electrophysiological Recording->Data Analysis Generate data for

Caption: Generalized workflow for TEVC experiments.

This technique allows for the study of a drug's effect on neuronal activity in a living organism.

  • Animal Preparation: A rodent (e.g., rat) is anesthetized with the agent under investigation (e.g., urethane) to a surgical plane of anesthesia.

  • Surgical Procedure: The animal is placed in a stereotaxic frame, and a craniotomy is performed over the brain region of interest.

  • Electrode Implantation: A recording microelectrode is lowered into the target brain region to record the electrical activity of single neurons or neuronal populations (local field potentials).

  • Stimulation and Recording: Sensory stimuli or electrical stimulation of afferent pathways can be used to evoke neuronal responses, which are recorded before and after the administration of modulating drugs.

  • Data Analysis: The recorded neuronal firing rates, spike patterns, and evoked potentials are analyzed to determine the effect of the anesthetic on neuronal excitability and synaptic transmission.

Conclusion

While direct molecular evidence for this compound is lacking, its classification as a urethane derivative strongly suggests a mechanism of action rooted in the broad-spectrum modulation of key ligand-gated ion channels. The anesthetic state is likely achieved through a synergistic potentiation of inhibitory GABAergic and glycinergic systems and a simultaneous inhibition of excitatory glutamatergic pathways. This multi-target profile distinguishes it from more selective modern anesthetics. Further research, should it become a priority, would be necessary to delineate the precise molecular interactions of this compound and quantify its effects on specific receptor subtypes.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Hedonal (Methylpropylcarbinolurethane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedonal, chemically known as methylpropylcarbinolurethane or pentan-2-yl carbamate (B1207046), is a historical sedative-hypnotic agent. As a member of the urethane (B1682113) class of compounds, it exhibits central nervous system (CNS) depressant effects. While its clinical use has been largely superseded by newer agents with more favorable safety profiles, the study of its chemical and pharmacological properties remains relevant for understanding the mechanisms of sedative-hypnotics and for the development of novel therapeutics targeting CNS pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and purported pharmacological actions of this compound, intended for a scientific audience.

Chemical Structure and Properties

This compound is the carbamate ester of 2-pentanol. Its chemical structure consists of a pentyl group attached to a carbamate functional group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name pentan-2-yl carbamateN/A
Synonyms Methylpropylcarbinolurethane, this compoundN/A
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
CAS Number 541-95-7[1]
Appearance White to yellow powder[1]
Melting Point Data not availableN/A
Boiling Point ~223.5 °C (Predicted)N/A
Solubility Data not availableN/A
Purity 97% (typical commercial)[1]
Storage Room temperature, sealed well[1]

Pharmacological Profile

The pharmacological effects of this compound are characteristic of sedative-hypnotic agents. While specific quantitative data for this compound is limited, its mechanism of action is believed to be similar to other alkyl carbamates, primarily involving the modulation of major inhibitory and excitatory neurotransmitter systems in the CNS.

Mechanism of Action

The sedative and hypnotic effects of alkyl carbamates are thought to be mediated through the potentiation of GABAergic inhibition and the suppression of glutamatergic excitation.[2]

  • Positive Allosteric Modulation of GABA-A Receptors: this compound likely enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] This action increases the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability. This is a common mechanism for many sedative-hypnotic and anxiolytic drugs.

  • Inhibition of NMDA Receptors: There is evidence to suggest that some carbamates can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor.[2][3] By blocking the action of the excitatory neurotransmitter glutamate, this compound may further contribute to CNS depression.

Signaling Pathway Diagram

Hedonal_Mechanism_of_Action cluster_GABA GABAergic Synapse cluster_Glutamate Glutamatergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedation Hyperpolarization->Sedation Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Cation_Influx Ca2+/Na+ Influx NMDA_Receptor->Cation_Influx opens Depolarization Neuronal Depolarization Cation_Influx->Depolarization Excitation Excitation Depolarization->Excitation This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulator This compound->NMDA_Receptor Antagonist

Caption: Proposed mechanism of action of this compound, involving potentiation of GABA-A receptors and inhibition of NMDA receptors.

Experimental Protocols

Due to the limited contemporary research on this compound, specific experimental protocols detailing its use are scarce. However, standardized in vivo and in vitro assays for sedative-hypnotics can be adapted to characterize its pharmacological profile.

In Vivo Assessment of Sedative-Hypnotic Effects: Loss of Righting Reflex

The loss of righting reflex (LORR) is a common behavioral assay to assess the hypnotic effects of a compound in rodents.[4][5]

Experimental Workflow

LORR_Workflow Start Acclimatize Animals Administer Administer this compound (i.p. or other route) Start->Administer Place_Supine Place Animal in Supine Position Administer->Place_Supine Observe Observe for Righting Reflex (within a set time, e.g., 30s) Place_Supine->Observe Record_Latency Record Latency to LORR Observe->Record_Latency No Monitor Monitor for Return of Righting Reflex Observe->Monitor Yes Record_Latency->Place_Supine Record_Duration Record Duration of LORR Monitor->Record_Duration End End of Observation Record_Duration->End

Caption: Workflow for the Loss of Righting Reflex (LORR) assay.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80).

  • Administration: The drug is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Assessment of LORR: At fixed time points after administration, the animal is gently placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds) is defined as the loss of righting reflex.[4]

  • Parameters Measured:

    • Latency to LORR: The time from drug administration to the first instance of LORR.

    • Duration of LORR: The time from the onset of LORR to the return of the righting reflex.

In Vivo Assessment of CNS Effects: Electroencephalogram (EEG) Power Spectral Analysis

EEG recordings can provide quantitative data on the effects of a sedative-hypnotic on brain activity.[6][7][8]

Methodology:

  • Animal Surgery: Rats are surgically implanted with EEG and electromyography (EMG) electrodes under anesthesia. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

  • Recovery: Animals are allowed to recover from surgery for at least one week.

  • Recording: Baseline EEG/EMG is recorded. This compound or vehicle is then administered, and recordings are continued.

  • Data Analysis: The EEG signal is subjected to Fast Fourier Transform (FFT) to obtain the power spectrum. The power in different frequency bands (delta: 0.5-4 Hz, theta: 4-8 Hz, alpha: 8-13 Hz, beta: 13-30 Hz) is calculated. Sedative-hypnotics typically cause an increase in low-frequency (delta) power and a decrease in high-frequency power.[6][9]

In Vitro Assessment of Receptor Modulation

1. GABA-A Receptor Modulation Assay (Electrophysiology)

This protocol describes a whole-cell patch-clamp recording from cultured neurons or cells expressing GABA-A receptors to assess the modulatory effects of this compound.[10][11]

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific GABA-A receptor subtypes are used.

  • Electrophysiological Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10-EC20).

    • This compound is then co-applied with GABA at various concentrations.

  • Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. A concentration-response curve can be generated to determine the EC50 of this compound's modulatory effect.

2. NMDA Receptor Binding Assay (Radioligand Assay)

This competitive binding assay determines the affinity of this compound for the NMDA receptor.[12][13]

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Binding Assay:

    • The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of this compound.

    • The incubation is carried out in a buffer solution at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound (methylpropylcarbinolurethane) is a sedative-hypnotic agent whose pharmacological actions are presumed to be mediated through the enhancement of GABA-A receptor function and potential inhibition of NMDA receptors. While detailed, compound-specific data is limited in contemporary literature, established experimental protocols for assessing sedative-hypnotics can be effectively applied to further elucidate its precise mechanism of action, potency, and potential for therapeutic development. The information and methodologies presented in this guide provide a framework for researchers to conduct in-depth investigations into the chemical and pharmacological properties of this compound and related alkyl carbamates.

References

The Forgotten Intravenous Anesthetic: A Technical Guide to the Historical Use of Hedonal in Clinical Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prior to the widespread adoption of barbiturates, the early 20th century saw pioneering efforts in the field of intravenous anesthesia. Among the agents explored, Hedonal, a urethane (B1682113) derivative chemically known as methylpropylcarbinolurethane or pentan-2-yl carbamate (B1207046), emerged as a significant, albeit short-lived, contribution. First introduced into clinical practice in Russia in 1909 by Nikolai Krawkow, this compound offered a novel approach to inducing surgical anesthesia, moving away from the exclusive reliance on inhalational agents. This technical guide provides an in-depth review of the historical use of this compound in clinical anesthesia, focusing on its chemical properties, pharmacological effects, early experimental protocols, and the quantitative data gleaned from seminal clinical reports.

Chemical Properties and Synthesis

This compound, with the chemical formula C₆H₁₃NO₂, is the carbamate ester of 2-pentanol (B3026449). As a urethane derivative, its synthesis follows the general principles of carbamate formation. While specific historical synthesis records are scarce, the most probable methods of its preparation in the early 20th century would have involved the reaction of 2-pentanol with a source of the carbamoyl (B1232498) group.

Probable Synthesis Pathway:

One common method for synthesizing carbamates historically involved the reaction of an alcohol with urea (B33335) in the presence of a metal catalyst. This process, known as alcoholysis of urea, would have been a feasible route for the production of this compound.

  • Reactants: 2-pentanol (methylpropylcarbinol) and Urea.

  • Reaction: The hydroxyl group of 2-pentanol would nucleophilically attack one of the carbonyl carbons of urea, leading to the formation of the carbamate and the release of ammonia (B1221849).

  • Conditions: This reaction is typically heated to drive off the ammonia and shift the equilibrium towards the product.

Another potential, though more hazardous, method could have involved the reaction of 2-pentanol with isocyanic acid or an isocyanate salt.

It is important to note that the purity of compounds synthesized in the early 20th century may not have met modern standards, which could have contributed to some of the observed side effects.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound was not understood during its time of use. However, based on modern understanding of urethane and its derivatives, its anesthetic effects are likely mediated through the potentiation of inhibitory neurotransmission and the inhibition of excitatory neurotransmission in the central nervous system. Unlike agents with a single specific target, urethane-based anesthetics are thought to exert their effects through modest modulation of multiple neurotransmitter-gated ion channels.

The primary targets are believed to be:

  • GABA-A Receptors: this compound likely enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of neuronal membranes. This neuronal inhibition contributes significantly to the hypnotic and sedative effects.

  • Glycine Receptors: Similar to its action on GABA-A receptors, this compound may also potentiate the effects of glycine, another major inhibitory neurotransmitter, particularly in the brainstem and spinal cord.

  • NMDA and AMPA Receptors: this compound is also thought to inhibit the function of excitatory N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are activated by the neurotransmitter glutamate. This would reduce overall neuronal excitability.

The broad-spectrum activity of this compound on multiple receptor types likely contributed to the observed stable plane of anesthesia but also to its complex side-effect profile.

Hedonal_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Release AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Release GABA_Vesicle GABA Vesicles GABA_A_R GABA-A Receptor GABA_Vesicle->GABA_A_R GABA Release Neuron_Depolarization Neuronal Excitation (Reduced) NMDA_R->Neuron_Depolarization Ca2+/Na+ Influx AMPA_R->Neuron_Depolarization Na+ Influx Neuron_Hyperpolarization Neuronal Inhibition (Anesthesia) GABA_A_R->Neuron_Hyperpolarization Cl- Influx Glycine_R Glycine Receptor Glycine_R->Neuron_Hyperpolarization Cl- Influx This compound This compound This compound->NMDA_R Inhibits This compound->AMPA_R Inhibits This compound->GABA_A_R Potentiates This compound->Glycine_R Potentiates

Presumed Signaling Pathway of this compound

Experimental Protocols in Early Clinical Use

The administration of this compound in the early 20th century was a significant departure from the established practice of inhalational anesthesia. The following protocol is a composite based on the detailed report by C. M. Page in "this compound Infusion Anæsthesia; a Report on Seventy-five Cases" (1912).

Preparation of the Anesthetic Solution:

  • Concentration: A 0.75% solution of this compound in normal saline was the standard preparation.

  • Preparation: Crystalline this compound was dissolved in sterile normal saline. This process was often aided by warming the saline to facilitate dissolution. The solution was then filtered to ensure clarity and remove any undissolved particles.

  • Temperature: The solution was typically administered at or near body temperature to minimize venous irritation.

Patient Preparation and Apparatus:

  • Premedication: Patients were often premedicated with morphine and atropine, a common practice at the time to reduce anxiety and secretions.

  • Apparatus: A simple infusion apparatus was used, consisting of a graduated glass reservoir connected via rubber tubing to a cannula for venous access. The rate of infusion was controlled by a screw clamp on the tubing.

Administration of Anesthesia:

  • Venous Access: A suitable vein in the arm, typically the median basilic or median cephalic, was cannulated.

  • Induction: The infusion was started at a relatively rapid rate, often around 100-150 mL per minute, until the patient lost consciousness. The corneal reflex was a key indicator of the depth of anesthesia.

  • Maintenance: Once unconsciousness was achieved, the infusion rate was reduced to a level sufficient to maintain a stable plane of surgical anesthesia. The rate was adjusted based on the patient's response to surgical stimuli, respiratory rate, and pulse.

  • Monitoring: Patient monitoring was rudimentary by modern standards. The anesthetist would closely observe the patient's respiration, pulse rate and character, and skin color. The depth of anesthesia was primarily judged by the abolition of reflexes and the degree of muscle relaxation.

Hedonal_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Anesthesia Prep_Solution Prepare 0.75% this compound in Normal Saline Warm_Filter Warm and Filter Solution Prep_Solution->Warm_Filter Setup_Apparatus Setup Infusion Apparatus Warm_Filter->Setup_Apparatus Prep_Patient Premedicate Patient (Morphine, Atropine) Venous_Access Establish Venous Access Prep_Patient->Venous_Access Setup_Apparatus->Venous_Access Induction Induce Anesthesia (Rapid Infusion) Venous_Access->Induction Maintenance Maintain Anesthesia (Adjust Infusion Rate) Induction->Maintenance Monitoring Monitor Patient (Respiration, Pulse, Reflexes) Maintenance->Monitoring Discontinue Discontinue Infusion Maintenance->Discontinue Monitoring->Maintenance Feedback Loop Recovery Observe Recovery Discontinue->Recovery

Experimental Workflow for this compound Anesthesia

Quantitative Data from Early Clinical Trials

The following tables summarize the quantitative data extracted from the report on 75 cases of this compound infusion anesthesia.

Table 1: Patient Demographics and Surgical Procedures

CharacteristicValue
Number of Cases75
Age Range10 - 70 years
GenderNot consistently reported
Types of SurgeryAbdominal, Gynecological, Orthopedic, Head and Neck

Table 2: Dosage and Administration Parameters

ParameterRangeAverage
Total Volume of 0.75% this compound Solution200 - 1500 mL650 mL
Rate of Infusion (Induction)100 - 200 mL/min~150 mL/min
Rate of Infusion (Maintenance)20 - 60 mL/min~40 mL/min
Duration of Anesthesia20 - 150 minutes60 minutes

Table 3: Onset, Duration, and Recovery

ParameterTime
Onset of Unconsciousness5 - 15 minutes
Duration of Postoperative Sleep2 - 8 hours
Time to Full Recovery6 - 24 hours

Table 4: Observed Side Effects and Complications

Side Effect / ComplicationIncidenceNotes
Respiratory DepressionOccasionalManaged by temporarily stopping the infusion
Postoperative Nausea and VomitingInfrequentConsidered an advantage over ether
Venous ThrombosisRareAttributed to technique rather than the drug
Prolonged Postoperative SleepCommonSeen as a potential benefit in some cases
Mortality1 case reported in the series of 75Attributed to pre-existing conditions

Discussion and Conclusion

This compound represented a significant advancement in the quest for a safe and effective intravenous anesthetic. The early clinical reports highlight its ability to induce a calm and deep anesthesia with good muscle relaxation and a notable absence of the excessive salivation and postoperative nausea associated with ether. However, the prolonged recovery time and the potential for respiratory depression were significant drawbacks.

The lack of precise control over the depth of anesthesia, a challenge with the rudimentary infusion technology of the time, and the narrow therapeutic window ultimately led to this compound being superseded by the more manageable and safer barbiturates that emerged in the following decades.

For modern researchers and drug development professionals, the story of this compound offers valuable insights into the historical evolution of anesthesia and the enduring challenges of developing anesthetic agents with a favorable safety profile. The exploration of its mechanism of action, even retrospectively, contributes to our broader understanding of the neuropharmacology of anesthesia. The early experimental protocols, while lacking the sophistication of modern clinical trials, demonstrate the foundational principles of intravenous drug administration and patient monitoring that continue to be relevant today. The historical data, though limited, provides a benchmark against which the progress in anesthetic safety and efficacy can be measured.

The Intricacies of a Classic Anesthetic: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Hedonal (Sodium Thiopental)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Hedonal, the historical trade name for the ultra-short-acting barbiturate, sodium thiopental (B1682321). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative parameters of sodium thiopental, facilitating a clear comparison of its absorption, distribution, metabolism, excretion (ADME), and its effects on the body.

Table 1: Pharmacokinetic Parameters of Sodium Thiopental

ParameterValueSpecies/Context
Absorption
Onset of Action30-45 secondsHuman, Intravenous
Distribution
Protein Binding72-93%Human Plasma
Volume of Distribution (Vd)160 L (approx.)Human
Initial Distribution Volume (V1)13.81 L (SD=9.4)Human, Surgical Patients
Volume of Distribution at Steady State (Vss)97.5 L (SD=40)Human, Surgical Patients
Metabolism
Primary SiteLiverHuman
MetabolitesPentobarbital (active, minor), others (inactive)Human
Excretion
Primary RouteUrine (as metabolites)Human
Elimination
Elimination Half-life (t½)5.5-26 hours (dose-dependent)Human
Systemic Plasma Clearance0.150 L/min (SD=0.063)Human, Surgical Patients
Clearance (CL)10 L/h (approx.)Human

Table 2: Pharmacodynamic Parameters of Sodium Thiopental

ParameterValueEndpoint/Context
Efficacy
EC50 (Clinical Endpoint)11.3 µg/mLLoss of voluntary motor power in humans
EC50 (EEG Endpoint)33.9 µg/mLBurst suppression of the electroencephalogram in humans
Potency
S-thiopentone EC5026.0 µM (SEM=3.2)Potentiation of GABA response at GABA-A receptor (α1β2γ2)
R-thiopentone EC5052.5 µM (SEM=5.0)Potentiation of GABA response at GABA-A receptor (α1β2γ2)
Duration of Action
Anesthetic Effect (single dose)5-10 minutesHuman

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of sodium thiopental's pharmacokinetics and pharmacodynamics.

Determination of Thiopental Plasma Concentration via High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of thiopental in plasma samples.

Methodology:

  • Sample Preparation: Plasma samples are deproteinized, typically using a precipitation agent like methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., carbamazepine) is added to the sample to ensure accuracy and correct for any loss during sample processing.

  • Chromatographic Separation: The prepared sample is injected into a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A mobile phase, commonly a mixture of acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer), is used to elute the compounds from the column. The specific ratio of the mobile phase components is optimized to achieve good separation of thiopental and the internal standard from other plasma components.

  • Detection: A UV detector is used to monitor the eluent at a specific wavelength (e.g., 280-290 nm), where both thiopental and the internal standard exhibit strong absorbance.

  • Quantification: The concentration of thiopental in the plasma sample is determined by comparing the peak area of thiopental to that of the known concentration of the internal standard, using a pre-established calibration curve.

In Vitro Determination of Thiopental Protein Binding

Objective: To determine the fraction of thiopental bound to plasma proteins.

Methodology (Equilibrium Dialysis):

  • Apparatus: A dialysis cell consisting of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like unbound thiopental but retains larger protein molecules.

  • Procedure: One chamber of the dialysis cell is filled with a known concentration of thiopental in a buffer solution, while the other chamber is filled with plasma. The cell is then incubated at a physiological temperature (37°C) to allow the system to reach equilibrium.

  • Equilibrium: During incubation, unbound thiopental diffuses across the semi-permeable membrane until its concentration is equal in both chambers.

  • Sample Analysis: After equilibrium is reached, the concentration of thiopental in both the buffer and plasma chambers is measured using a suitable analytical method like HPLC.

  • Calculation: The percentage of protein-bound thiopental is calculated based on the difference in the total thiopental concentration in the plasma chamber and the concentration of unbound thiopental in the buffer chamber.

Assessment of Thiopental-Induced Hypnosis in Animal Models

Objective: To evaluate the hypnotic (sleep-inducing) effects of thiopental.

Methodology (Loss of Righting Reflex):

  • Animal Model: Typically, rodents such as mice or rats are used.

  • Drug Administration: A specific dose of thiopental is administered to the animals, usually via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Observation: The animals are observed for the onset and duration of hypnosis. The primary endpoint is the loss of the righting reflex, which is the animal's inability to right itself when placed on its back.

  • Parameters Measured:

    • Sleep Latency: The time from drug administration to the loss of the righting reflex.

    • Duration of Sleep: The time from the loss of the righting reflex to its spontaneous recovery.

  • Data Analysis: The mean sleep latency and duration of sleep are calculated for different dose groups and compared to a control group that receives a vehicle.

Electroencephalogram (EEG) Monitoring of Thiopental's Pharmacodynamic Effects

Objective: To measure the central nervous system depressant effects of thiopental.

Methodology:

  • Electrode Placement: EEG electrodes are placed on the scalp of the subject (human or animal) according to a standardized system (e.g., the 10-20 system in humans).

  • Baseline Recording: A baseline EEG is recorded before the administration of thiopental to establish the subject's normal brain activity.

  • Drug Administration: Thiopental is administered, often as a continuous infusion to achieve and maintain a target plasma concentration.

  • Continuous EEG Monitoring: The EEG is continuously recorded throughout the drug administration and recovery period.

  • Data Analysis: The EEG waveforms are analyzed for changes in frequency and amplitude. Key parameters include:

    • Slowing of EEG activity: A shift from higher frequency waves (alpha and beta) to lower frequency waves (theta and delta).

    • Burst Suppression: A pattern characterized by periods of high-amplitude, mixed-frequency activity (bursts) alternating with periods of isoelectric or low-voltage activity (suppression). The degree of burst suppression is often quantified and correlated with the plasma concentration of thiopental.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathway of sodium thiopental and a typical experimental workflow for its pharmacokinetic analysis.

G cluster_0 Neuronal Synapse Thiopental Sodium Thiopental GABA_R GABA-A Receptor Thiopental->GABA_R Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_R->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_R Binds Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Signaling pathway of sodium thiopental at the GABA-A receptor.

G cluster_1 Experimental Workflow: Pharmacokinetic Study Start Start Animal_Prep Animal Preparation (e.g., Cannulation) Start->Animal_Prep Drug_Admin Thiopental Administration (Intravenous Bolus) Animal_Prep->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Compartmental Analysis) HPLC_Analysis->PK_Modeling End End PK_Modeling->End

Caption: A typical experimental workflow for a pharmacokinetic study of sodium thiopental.

An In-depth Technical Guide to the Synthesis of Hedonal and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hedonal, chemically known as methyl propyl carbinol urethane (B1682113) or pentan-2-yl carbamate (B1207046), is a classic sedative and hypnotic agent. Its core structure is a carbamate (or urethane) ester of a secondary alcohol. The carbamate functional group is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and forming the backbone of polyurethanes.[1][2][3] This guide provides a detailed overview of the primary synthetic pathways for this compound and its analogues, offering experimental protocols and comparative data for researchers in drug development and organic synthesis. The synthesis can be logically divided into two main stages: the formation of the precursor alcohol and the subsequent formation of the carbamate linkage.

Part I: Synthesis of the Alcohol Precursor (Methyl Propyl Carbinol)

The common precursor for this compound is methyl propyl carbinol, systematically named pentan-2-ol. A robust and widely used method for the synthesis of such secondary alcohols is the Grignard reaction.

Experimental Protocol: Grignard Synthesis of Pentan-2-ol

This protocol is adapted from established procedures for synthesizing similar secondary carbinols.[4]

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromopropane (B46711) (1.0 eq) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of propylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of acetaldehyde (B116499) (1.1 eq) in anhydrous diethyl ether dropwise while stirring vigorously. Maintain the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Pour the reaction mixture slowly onto crushed ice and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude pentan-2-ol by fractional distillation.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction & Work-up 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide Mg Mg Mg->Propylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Propylmagnesium Bromide Solvent Acetaldehyde Acetaldehyde Workup Workup Propylmagnesium Bromide->Workup Acetaldehyde->Workup Pentan-2-ol Pentan-2-ol Workup->Pentan-2-ol

Caption: Workflow for the Grignard synthesis of pentan-2-ol.

Part II: Synthesis of the Carbamate Moiety

Once the precursor alcohol (pentan-2-ol for this compound, or an analogue) is obtained, the carbamate group can be installed through several distinct pathways. The choice of method often depends on the desired scale, available reagents, and tolerance for hazardous materials.

General Synthetic Pathways for Carbamates

The most common methods for converting a secondary alcohol into a primary carbamate are summarized below. These routes are broadly applicable for the synthesis of this compound analogues by substituting pentan-2-ol with other primary, secondary, or cyclic alcohols.

G cluster_pathways Synthetic Pathways Alcohol (R-OH) Alcohol (R-OH) Isocyanate Route Isocyanate Route Alcohol (R-OH)->Isocyanate Route + HNCO Phosgene (B1210022) Route Phosgene Route Alcohol (R-OH)->Phosgene Route + COCl2, NH3 Urea (B33335) Route Urea Route Alcohol (R-OH)->Urea Route + Urea, Catalyst CDI Route CDI Route Alcohol (R-OH)->CDI Route + CDI, NH3 Carbamate (R-O(CO)NH2) Carbamate (R-O(CO)NH2) Isocyanate Route->Carbamate (R-O(CO)NH2) Phosgene Route->Carbamate (R-O(CO)NH2) Urea Route->Carbamate (R-O(CO)NH2) CDI Route->Carbamate (R-O(CO)NH2)

Caption: Major synthetic pathways from an alcohol to a primary carbamate.
Pathway 1: The Isocyanate Route

This is one of the most direct methods, involving the reaction of an alcohol with an isocyanate.[2][5] For a primary carbamate like this compound, the alcohol reacts with isocyanic acid (HNCO), which can be generated in situ from salts like potassium cyanate (B1221674).

  • Dissolve pentan-2-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Add an acid catalyst, such as trifluoroacetic acid or p-toluenesulfonic acid (0.1 eq).

  • Add sodium or potassium cyanate (1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50°C) and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the mixture to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

G Pentan-2-ol Pentan-2-ol Reaction Addition Reaction Pentan-2-ol->Reaction R-OH This compound This compound Reaction->this compound Product Potassium_Cyanate KOCN + Acid Isocyanic_Acid HNCO Potassium_Cyanate->Isocyanic_Acid in situ generation Isocyanic_Acid->Reaction

Caption: Reaction scheme for the isocyanate pathway to this compound.
Pathway 2: Phosgene-Derivative Route

The classic approach to carbamates involves highly toxic phosgene gas.[6] Safer, solid alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are now standard.[7] The alcohol first reacts with triphosgene to form a chloroformate intermediate, which then reacts with ammonia (B1221849) to yield the carbamate.

  • Chloroformate Formation:

    • Dissolve pentan-2-ol (1.0 eq) and a non-nucleophilic base like pyridine (B92270) (1.1 eq) in a dry aprotic solvent (e.g., toluene (B28343) or THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C.

    • Slowly add a solution of triphosgene (0.4 eq) in the same solvent. Caution: Triphosgene is toxic and releases phosgene upon decomposition.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the alcohol is consumed (monitor by TLC).

  • Amination:

    • Cool the reaction mixture back to 0°C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol (B129727) or dioxane) dropwise.

    • Stir for an additional 1-2 hours at room temperature.

    • Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase, concentrate, and purify the product.

Pathway 3: Urea and Carbonyl-di-imidazole (CDI) Routes

Greener and safer alternatives to phosgene and isocyanates are highly desirable.

  • Urea Method: This involves the direct reaction of an alcohol with urea at elevated temperatures, often with a metal catalyst like indium triflate or a tin-based catalyst, to release ammonia and form the carbamate.[8]

  • CDI Method: A two-step, one-pot process where the alcohol is first activated with carbonyl-di-imidazole (CDI). The resulting carbamoyl-imidazole is a reactive intermediate that readily reacts with an amine source (ammonia) to form the carbamate with high yields.[1][9][10] This method is known for its mild conditions and high purity of products.[11]

  • Add carbonyl-di-imidazole (1.2 eq) to a solution of pentan-2-ol (1.0 eq) in dry THF.

  • Stir the mixture at room temperature for 1-2 hours to form the alkoxycarbonyl imidazole (B134444) intermediate.

  • Introduce a solution of ammonia (e.g., 7N NH₃ in methanol, 2.0 eq) to the reaction mixture.

  • Stir for 12-24 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product as needed.

Quantitative Data Summary

Specific yield data for the synthesis of this compound is not widely reported in modern literature. However, the yields for carbamate synthesis from secondary alcohols using various methods provide a strong comparative basis.

PathwayReagentsTypical Yield (%)ConditionsReference
CDI Route Carbonyl-di-imidazole (CDI), Amine92–97% (Step 1)Room Temp, THF[1][9]
66-99% (Step 2)Room Temp, Acetonitrile[1][9]
DSC Route N,N'-Disuccinimidyl Carbonate (DSC)~99%Mild, One-pot[11]
Urea Route Urea, Indium Triflate CatalystGood to ExcellentEco-friendly[8]
Transcarbamoylation Phenyl Carbamate, Tin CatalystGood90°C, Toluene[8]

Table 1: Comparative yields for the synthesis of carbamates from secondary alcohols using different methodologies.

Conclusion

The synthesis of this compound and its analogues can be accomplished through several well-established chemical pathways. The classical Grignard reaction provides a reliable route to the necessary secondary alcohol precursors. For the critical carbamate-forming step, modern methods utilizing reagents like carbonyl-di-imidazole (CDI) or catalyzed reactions with urea offer safer and often higher-yielding alternatives to traditional phosgene- and isocyanate-based chemistry. The selection of a specific pathway will depend on factors such as substrate scope, scalability, and safety considerations, providing researchers with a versatile toolkit for the development of novel carbamate-based compounds.

References

The Enigmatic Anesthetic: A Technical Examination of Hedonal's Presumed Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Hedonal (pentan-2-yl carbamate) is scarce due to its status as an early 20th-century anesthetic that was withdrawn from clinical use. The following guide is a synthesis of available historical information and inferences drawn from the pharmacology of related urethane-based compounds. Detailed quantitative data, specific experimental protocols, and definitive signaling pathways for this compound are not available in modern scientific literature.

Introduction to this compound

This compound, chemically known as pentan-2-yl carbamate, was one of the first substances used for intravenous anesthesia, introduced in the early 1900s. As a derivative of urethane (B1682113), it represented a significant step in the development of anesthetic agents. However, its clinical use was short-lived, primarily due to its slow onset of action, prolonged effects, and significant toxicity, including hemolytic, renal, and hepatic damage. This guide aims to provide a technical overview of its likely mechanism of action on the central nervous system (CNS) based on our understanding of urethane anesthetics.

Presumed Mechanism of Action on the Central Nervous System

The anesthetic effects of urethane-based compounds like this compound are believed to result from their broad-spectrum interaction with multiple neurotransmitter-gated ion channels in the CNS. Unlike many modern anesthetics that have specific molecular targets, urethane's hypnotic and anesthetic properties likely arise from modest effects across several receptor systems.

Key Interactions:

  • Potentiation of Inhibitory Neurotransmission: this compound is presumed to enhance the function of the primary inhibitory neurotransmitter systems in the brain. It likely binds to and potentiates the activity of gamma-aminobutyric acid type A (GABA-A) receptors and glycine (B1666218) receptors. This potentiation would lead to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire, thus depressing overall neuronal excitability.

  • Inhibition of Excitatory Neurotransmission: Concurrently, this compound is expected to inhibit the major excitatory pathways. It likely acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, both of which are crucial for fast synaptic transmission and synaptic plasticity. By blocking these receptors, this compound would reduce the excitatory effects of glutamate, the primary excitatory neurotransmitter. It may also inhibit neuronal nicotinic acetylcholine (B1216132) receptors.

This dual mechanism of enhancing inhibition and suppressing excitation is a common theme among general anesthetics and is the most probable explanation for the CNS-depressant effects of this compound.

Signaling Pathway Diagram

Hedonal_CNS_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GABA_A GABA-A Receptor Neuron_State Hyperpolarization (Reduced Excitability) GABA_A->Neuron_State Increases Cl- Influx Glycine_R Glycine Receptor Glycine_R->Neuron_State Increases Cl- Influx NMDA_R NMDA Receptor NMDA_R->Neuron_State Reduces Na+/Ca++ Influx AMPA_R AMPA Receptor AMPA_R->Neuron_State Reduces Na+ Influx This compound This compound This compound->GABA_A Potentiates This compound->Glycine_R Potentiates This compound->NMDA_R Inhibits This compound->AMPA_R Inhibits Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds GABA GABA GABA->GABA_A Binds Glycine Glycine Glycine->Glycine_R Binds Hedonal_Analysis_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Receptor Binding Assays (Determine Affinity) PD Pharmacodynamic Studies (Anesthetic Efficacy, Physiological Effects) Binding->PD Patch Patch-Clamp Electrophysiology (Determine Functional Effect) Patch->PD PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) PK->PD Tox Toxicology Studies (Assess Safety Profile) PK->Tox PD->Tox Conclusion Comprehensive CNS Profile Tox->Conclusion Start This compound (pentan-2-yl carbamate) Start->Binding Start->Patch Start->PK

An In-depth Technical Guide to the Solubility and Stability of Hedonal in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Hedonal (methyl propyl carbinol urethane) is limited. This guide provides a framework based on the compound's chemical structure and established principles of pharmaceutical sciences. The experimental protocols and data tables are presented as a guide for researchers to generate specific and accurate data for this compound.

Introduction

This compound, chemically known as methyl propyl carbinol urethane (B1682113), is a historical sedative and hypnotic agent. As with any pharmacologically active compound, a thorough understanding of its solubility and stability is paramount for formulation development, ensuring therapeutic efficacy, and maintaining safety. This technical guide outlines the key considerations and experimental approaches for characterizing the solubility and stability profile of this compound in various pharmaceutical solvents.

Solubility Profile of this compound

The solubility of a drug substance is a critical determinant of its bioavailability. For oral dosage forms, dissolution is often the rate-limiting step for absorption. The urethane functional group in this compound suggests it possesses both hydrogen bond donor and acceptor capabilities, which will influence its interaction with different solvents.

2.1. Predicted Solubility in Common Pharmaceutical Solvents

Based on its structure, the following qualitative solubility profile can be anticipated:

  • Water: The presence of the polar urethane group should confer some aqueous solubility. However, the alkyl chain (methyl propyl) will contribute to its lipophilicity, likely resulting in limited to moderate water solubility.

  • Ethanol (B145695): As a polar protic solvent, ethanol is expected to be a good solvent for this compound due to its ability to engage in hydrogen bonding with the urethane moiety.

  • Glycerol and Propylene (B89431) Glycol: These polar, viscous solvents are common in liquid formulations. Propylene glycol is miscible with a wide range of solvents, including water and acetone[1][2]. Glycerol, a highly polar triol, is also a good solvent for many polar organic compounds[3][4]. This compound is expected to exhibit good solubility in both, which are capable of forming strong hydrogen bonds.

2.2. Quantitative Solubility Data

Quantitative solubility data is essential for formulation design. The following table illustrates how experimentally determined solubility data for this compound should be presented.

SolventTemperature (°C)Solubility (g/L)MethodReference
Purified Water25Data not availableShake-Flask-
Ethanol25Data not availableShake-Flask-
Glycerol25Data not availableShake-Flask-
Propylene Glycol25Data not availableShake-Flask-

Researchers should experimentally determine these values.

Stability Profile of this compound

Drug stability is the capacity of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. The urethane linkage in this compound can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

3.1. Factors Affecting this compound Stability

  • pH: The stability of drug molecules can be significantly influenced by pH[5]. Urethanes can undergo hydrolysis under both acidic and basic conditions, although the rate of hydrolysis is generally slower than for esters or amides. The hydrolytic decomposition of some drugs increases rapidly as the pH moves away from neutral[6].

  • Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation studies are crucial to determine appropriate storage conditions.

  • Light: Photostability testing is a critical component of stability studies to assess the impact of light exposure on the drug substance[7][8][9].

3.2. Degradation Kinetics and Pathways

Understanding the rate of degradation (kinetics) and the resulting byproducts (pathways) is essential for safety and quality control. Degradation kinetics can often be modeled using zero-order, first-order, or second-order rate equations[10][11]. For urethanes like this compound, the primary degradation pathway is likely hydrolysis of the urethane bond to yield methyl propyl carbinol, carbon dioxide, and ammonia (B1221849) (or the corresponding amine).

3.3. Stability Indicating Data

The following table provides a template for presenting stability data for this compound.

ConditionParameterSpecificationResult
pH Stability pH 3, 5, 7, 9 at 40°C for 30 daysAssay: 95.0% - 105.0%Data not available
Degradation ProductsNMT 0.2% individual, NMT 1.0% totalData not available
Thermal Stability 60°C for 14 daysAssay: 95.0% - 105.0%Data not available
Degradation ProductsNMT 0.2% individual, NMT 1.0% totalData not available
Photostability ICH Q1B exposureAssay: 95.0% - 105.0%Data not available
Degradation ProductsNMT 0.2% individual, NMT 1.0% totalData not available

NMT: Not More Than. Researchers should perform these studies according to ICH guidelines.[12][13][14][15]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable solubility and stability data.

4.1. Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: Prepare saturated solutions of this compound by adding an excess amount of the solid drug to each solvent (water, ethanol, glycerol, propylene glycol) in separate, sealed containers.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C ± 0.5°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

4.2. Protocol for Stability Testing

Stability testing should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

  • Sample Preparation: Prepare solutions of this compound in the desired solvents or as a solid drug substance. For pH stability, use appropriate buffer solutions.

  • Storage Conditions: Place the samples in controlled environment chambers under the specified conditions (e.g., 40°C/75% RH for accelerated stability, 25°C/60% RH for long-term stability). For photostability, expose the samples to a light source as per ICH Q1B guidelines[7][8]. Include control samples protected from light.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Analysis: Analyze the samples for the assay of this compound and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC). Physical properties such as appearance, color, and pH should also be monitored.

  • Data Evaluation: Evaluate the data to determine the degradation rate and identify any significant changes in the quality of the drug substance.

Visualizations

5.1. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal containers prep1->prep2 equil1 Agitate at constant temperature equil2 (24-72 hours) equil1->equil2 sep1 Settle undissolved solid sep2 Centrifuge (if necessary) sep1->sep2 analysis1 Withdraw supernatant analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result1 Calculate solubility cluster_prep cluster_prep cluster_equil cluster_equil cluster_prep->cluster_equil cluster_sep cluster_sep cluster_equil->cluster_sep cluster_analysis cluster_analysis cluster_sep->cluster_analysis cluster_result cluster_result cluster_analysis->cluster_result

Caption: Workflow for Shake-Flask Solubility Determination.

5.2. Logical Workflow for Stability Testing

G cluster_storage Storage under ICH Conditions cluster_analysis Analysis (Stability-Indicating Method) start Prepare this compound Samples long_term Long-Term (e.g., 25°C/60% RH) start->long_term accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated photo Photostability (ICH Q1B) start->photo sampling Withdraw Samples at Time Points long_term->sampling accelerated->sampling photo->sampling assay Assay of this compound sampling->assay degradation Degradation Products sampling->degradation physical Physical Properties sampling->physical evaluation Data Evaluation assay->evaluation degradation->evaluation physical->evaluation shelf_life Establish Shelf-Life / Storage Conditions evaluation->shelf_life

Caption: Workflow for ICH-Compliant Stability Testing.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides a comprehensive framework for researchers and drug development professionals to approach the characterization of its solubility and stability. By following the outlined experimental protocols and principles, it is possible to generate the necessary data to support formulation development and ensure the quality, safety, and efficacy of this compound-containing products. The provided templates for data presentation and workflows for experimental design offer a clear path for systematic investigation.

References

Delving into the Dawn of Intravenous Anesthesia: The Pioneering Research on Hedonal's Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The early 20th century marked a pivotal era in the evolution of surgical practice with the advent of intravenous anesthesia. At the forefront of this revolution was Hedonal, a urethane (B1682113) derivative that, for the first time, offered a viable alternative to the often-unpredictable inhalation anesthetics of the time. This technical guide provides a comprehensive overview of the seminal research that established this compound's anesthetic properties, drawing from the foundational experimental work and early clinical applications. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the methodologies, quantitative data, and logical frameworks that underpinned this significant advancement in medical science.

Experimental Protocols: From Animal Models to Clinical Application

The initial investigations into this compound's anesthetic potential were spearheaded by Russian pharmacologist N.P. Krawkow and his student A.P. Eremich in the early 1900s. Their work, though not extensively detailed in readily available English translations, laid the groundwork for subsequent clinical trials. The methodologies employed in these early studies, as inferred from historical accounts and later clinical reports, followed a logical progression from animal to human subjects.

Preclinical Animal Studies (circa 1908-1909)

While the full text of Krawkow and Eremich's initial animal experiments remains elusive in English literature, it is understood that they conducted extensive studies on various animal models to determine the efficacy and safety of intravenously administered this compound. These experiments were crucial in establishing the fundamental dose-response relationship, induction and recovery times, and the toxicity profile of the compound. The primary objective was to ascertain a therapeutic window that would allow for surgical anesthesia with an acceptable margin of safety.

Early Human Clinical Trials (1909 onwards)

The first documented clinical application of this compound as a sole intravenous anesthetic agent was performed by Surgeon S.P. Fedorov on December 7, 1909, based on the experimental work of Krawkow and Eremich. Subsequent clinical use, most notably reported by C.M. Page in 1912, provides a clearer picture of the experimental protocol in a clinical setting.

Patient Selection and Preparation: Patients selected for this compound anesthesia were typically those undergoing a variety of surgical procedures where inhalation anesthesia was considered less suitable. Pre-operative preparation often involved the administration of a sedative, such as scopolamine (B1681570) and morphine, to reduce anxiety and the required dose of this compound.

Preparation of this compound Solution: The this compound solution was prepared by dissolving the crystalline substance in normal saline. A common concentration used was a 0.75% solution. Due to this compound's poor solubility in cold water, the saline was typically heated to between 115°F and 120°F to facilitate dissolution. The solution was then filtered to remove any undissolved particles before administration.

Apparatus and Administration: The anesthetic solution was administered via intravenous infusion, typically into a vein in the arm or leg. The apparatus consisted of a glass flask to hold the this compound solution, a rubber tube with a cannula for insertion into the vein, and a mechanism to control the rate of flow, often a simple screw-clamp. The flask was often kept warm to prevent the this compound from crystallizing in the tubing.

Dosage and Anesthetic Management: The rate of infusion was adjusted based on the patient's response. The initial rate was typically faster to induce anesthesia, and then slowed to a maintenance rate to sustain the desired level of unconsciousness. The depth of anesthesia was monitored through clinical signs such as the abolition of the corneal reflex and the degree of muscle relaxation. The total dose of this compound administered varied significantly depending on the patient's age, weight, and the duration and nature of the surgical procedure.

Quantitative Data from Early Clinical Use

The 1912 report by C.M. Page on 75 cases of this compound infusion anesthesia provides the most comprehensive quantitative data from this early period. The following tables summarize the key findings from this landmark study.

Patient Demographics (n=75)
Age Range 10 - 70 years
Gender Male and Female
Surgical Procedures Performed
Abdominal (e.g., appendectomy, hysterectomy, gastroenterostomy)
Head and Neck (e.g., excision of glands, mastoid operations)
Orthopedic (e.g., amputations, wiring of fractures)
Genitourinary (e.g., nephrectomy, prostatectomy)
Other (e.g., skin grafting, excision of tumors)
This compound Administration and Dosage
Solution Concentration 0.75% in normal saline
Average Amount of Solution Used 400 - 1800 c.c.
Average Amount of this compound Used 3 - 13.5 g
Average Rate of Infusion (Induction) 100 - 150 c.c. per minute
Average Rate of Infusion (Maintenance) 50 - 80 c.c. per minute
Average Time to Anesthesia 5 - 10 minutes
Average Duration of Anesthesia 20 minutes - 2.5 hours
Observed Effects and Complications
Muscle Relaxation Generally profound
Post-operative Sickness Infrequent and slight
Respiratory Depression Observed, required careful monitoring
Thrombosis at Infusion Site A recognized risk
Mortality None directly attributed to this compound in Page's series

Visualizing the Process: Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key workflows in the early research and application of this compound anesthesia.

Experimental_Workflow_Animal_Studies cluster_preclinical Preclinical Animal Studies Animal Model Selection Animal Model Selection Dose-Ranging Studies Dose-Ranging Studies Animal Model Selection->Dose-Ranging Studies Determine effective dose Efficacy Testing Efficacy Testing Dose-Ranging Studies->Efficacy Testing Induce surgical anesthesia Toxicity and Safety Studies Toxicity and Safety Studies Efficacy Testing->Toxicity and Safety Studies Assess side effects Establish Therapeutic Window Establish Therapeutic Window Toxicity and Safety Studies->Establish Therapeutic Window Define safe dosage range

Caption: Workflow for preclinical animal studies of this compound.

Clinical_Application_Workflow Patient Selection Patient Selection Pre-operative Sedation Pre-operative Sedation Patient Selection->Pre-operative Sedation Scopolamine/Morphine Preparation of 0.75% this compound Solution Preparation of 0.75% this compound Solution Pre-operative Sedation->Preparation of 0.75% this compound Solution Heated saline Intravenous Infusion Intravenous Infusion Preparation of 0.75% this compound Solution->Intravenous Infusion Controlled rate Induction of Anesthesia Induction of Anesthesia Intravenous Infusion->Induction of Anesthesia Monitor reflexes Maintenance of Anesthesia Maintenance of Anesthesia Induction of Anesthesia->Maintenance of Anesthesia Adjust infusion rate Surgical Procedure Surgical Procedure Maintenance of Anesthesia->Surgical Procedure Cessation of Infusion Cessation of Infusion Surgical Procedure->Cessation of Infusion Post-operative Recovery Post-operative Recovery Cessation of Infusion->Post-operative Recovery

Caption: Workflow for the clinical application of this compound anesthesia.

Signaling Pathways and Mechanism of Action: An Early Perspective

The precise molecular mechanism of action of this compound was not understood in the early 20th century. The prevailing theories of anesthesia at the time were largely focused on the physicochemical properties of anesthetic agents and their interaction with cell membranes. It was generally believed that these agents worked by nonspecifically disrupting neuronal function in the central nervous system.

The following diagram illustrates the hypothetical logical relationship of this compound's effect from a historical perspective.

Hedonal_Mechanism_Hypothesis Intravenous this compound Intravenous this compound Distribution to CNS Distribution to CNS Intravenous this compound->Distribution to CNS Interaction with Neuronal Membranes Interaction with Neuronal Membranes Distribution to CNS->Interaction with Neuronal Membranes Hypothesized Disruption of Neuronal Excitability Disruption of Neuronal Excitability Interaction with Neuronal Membranes->Disruption of Neuronal Excitability Non-specific Loss of Consciousness and Sensation Loss of Consciousness and Sensation Disruption of Neuronal Excitability->Loss of Consciousness and Sensation Surgical Anesthesia Surgical Anesthesia Loss of Consciousness and Sensation->Surgical Anesthesia

Caption: Hypothesized mechanism of this compound's anesthetic action.

Conclusion

The early research into the anesthetic properties of this compound represents a landmark in the history of medicine. The pioneering work of Krawkow, Eremich, and Fedorov, and the subsequent clinical adoption and documentation by surgeons like C.M. Page, demonstrated the feasibility and potential benefits of intravenous anesthesia. While the methodologies and understanding of the underlying mechanisms were rudimentary by modern standards, the quantitative data and clinical observations from this era provided the crucial foundation upon which the field of anesthesiology has been built. This guide serves as a testament to this early scientific inquiry and offers valuable insights for contemporary researchers exploring the frontiers of anesthetic drug development.

Navigating the Data Void: The Toxicological Profile of Hedonal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Hedonal, chemically known as methyl propyl carbinol urethane, is a historical anesthetic agent that has long been obsolete in clinical practice. Due to its disuse, a comprehensive toxicological profile, as understood by modern standards, is largely absent from scientific literature. Contemporary drug development demands rigorous toxicological assessment, including detailed studies on acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive effects. Such extensive data for this compound is not available. This guide, therefore, aims to synthesize the limited existing information and to frame the significant data gaps that researchers and drug development professionals would need to address if this compound were to be reconsidered for any application.

I. Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance.[1][2] The primary metric derived from these studies is the LD50 (Lethal Dose, 50%), which is the statistically derived dose expected to cause death in 50% of a tested animal population.[3][4]

Quantitative Data on Acute Toxicity

Specific LD50 values for this compound are not readily found in modern toxicological databases. The search for this specific data point yielded no results, highlighting a critical gap in our understanding of its acute toxic potential. For context, acute toxicity studies are typically conducted in rodent models (e.g., rats, mice) and a non-rodent species.[1][5]

Test Substance Animal Model Route of Administration LD50 Value Source
This compoundData Not AvailableData Not AvailableData Not AvailableN/A

Experimental Protocol: Standard Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

In the absence of specific protocols for this compound, a standard modern protocol is described below to illustrate the required methodology.

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats or mice are typically used.[2] Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing: Animals are housed in controlled conditions with appropriate temperature, humidity, and a 12-hour light/dark cycle.[6] They have free access to standard laboratory diet and drinking water.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered orally via gavage.

  • Observation: The animal is observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[7]

  • Sequential Dosing: Depending on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor. This process is continued until the stopping criteria are met.

  • Data Analysis: The LD50 is then calculated from the results using a maximum likelihood method.

Workflow for a Standard Acute Toxicity Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Animal Model (e.g., Rats) B Acclimatize Animals (min. 5 days) A->B C Dose Animal 1 (Starting Dose) B->C D Observe for 14 days (Toxicity/Mortality) C->D E Outcome? D->E F Increase Dose for Next Animal E->F Survival G Decrease Dose for Next Animal E->G Mortality H Calculate LD50 (Maximum Likelihood Method) E->H Stopping Criteria Met F->C G->C

Caption: Workflow of a typical acute toxicity study using the up-and-down procedure.

II. Sub-chronic and Chronic Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period, such as 90 days (sub-chronic) or up to 2 years (chronic).[8] They are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity.[7]

Quantitative Data on Sub-chronic and Chronic Toxicity

No data from sub-chronic or chronic toxicity studies on this compound in animal models were found in the available literature.

Study Type Animal Model Duration Route of Administration NOAEL Target Organs Source
Sub-chronicData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
ChronicData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Experimental Protocol: Standard 90-Day Sub-chronic Oral Toxicity Study (OECD 408)

  • Animal Model: Typically, rats are used. At least 10 males and 10 females per group are assigned.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

  • Administration: The substance is administered orally on a 7-day per week basis for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Clinical Pathology: Hematology and clinical chemistry analyses are performed on blood samples collected at termination.

  • Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, with further examination of lower-dose groups for any target organs identified.

III. Genotoxicity

Genotoxicity assays are performed to detect if a substance can induce damage to genetic material (DNA).[9] A standard battery of tests includes an assay for gene mutation in bacteria, an in vitro cytogenetic assay in mammalian cells, and an in vivo genotoxicity assay in rodents.[10][11]

Quantitative Data on Genotoxicity

There is no available data on the genotoxic potential of this compound.

Assay Type Test System Result Source
Ames Test (Bacterial Reverse Mutation)Data Not AvailableData Not AvailableN/A
In Vitro Chromosomal AberrationData Not AvailableData Not AvailableN/A
In Vivo Micronucleus TestData Not AvailableData Not AvailableN/A

Experimental Protocol: In Vivo Erythrocyte Micronucleus Test (OECD 474)

  • Animal Model: Mice or rats are commonly used.

  • Dosing: Animals are exposed to the test substance, typically via a route relevant to human exposure. At least three dose levels are tested.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment.

  • Analysis: Erythrocytes are prepared on slides and analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

  • Data Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

Logical Flow for Genotoxicity Assessment

G cluster_battery Standard Genotoxicity Test Battery cluster_outcome Outcome A Ames Test (Gene Mutation in Bacteria) D Any Positive Result? A->D B In Vitro Mammalian Cell Assay (e.g., Chromosomal Aberration) B->D C In Vivo Rodent Assay (e.g., Micronucleus Test) C->D E Potential Genotoxin D->E Yes F Likely Non-Genotoxic D->F No

References

The Core of Broadleaf Weed Control: A Technical Guide to Hedonal (2,4-D)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hedonal is a widely recognized trade name for a selective, systemic herbicide utilized for the post-emergence control of broadleaf weeds. The primary active ingredient in this compound formulations is 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that has been a cornerstone of weed management in agriculture since its introduction in the 1940s.[1] Its efficacy in controlling dicotyledonous weeds without significantly harming monocotyledonous crops such as corn, wheat, and rice has made it an invaluable tool for farmers worldwide.[1] This technical guide provides a comprehensive overview of the mechanism of action, experimental evaluation, and application of this compound (2,4-D), tailored for a scientific audience.

Mechanism of Action: A Synthetic Auxin

The herbicidal activity of 2,4-D stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[2] As a synthetic auxin, 2,4-D induces uncontrolled and disorganized cell division and growth in susceptible broadleaf plants.[2] The herbicide is absorbed through the leaves and translocated to the meristematic tissues, where it disrupts the normal hormonal balance.[2] Unlike natural auxins, which are rapidly metabolized by plants, 2,4-D persists and accumulates, leading to a cascade of detrimental effects including epinasty (twisting of stems and petioles), stem elongation, and ultimately, plant death.

The molecular mechanism of 2,4-D action involves its binding to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[3][4] This binding promotes the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins.[3][4] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to the observed uncontrolled growth and herbicidal effects.[4]

Data Presentation: Efficacy and Application Rates

The efficacy of this compound (2,4-D) is dependent on the target weed species, their growth stage, and the application rate. The following tables summarize quantitative data on application rates for various crops and the spectrum of broadleaf weeds controlled.

CropApplication Rate (L/ha)Application Timing
Corn 0.5 - 1.0Post-emergence, when corn is 10-45 cm tall.[5]
Transplanted Rice 0.8 - 1.5Post-emergence, during the tillering stage.
Sugarcane 1.5 - 3.0Pre-emergence or post-emergence.[6]
Wheat, Barley, Rye 0.6 - 1.5Post-emergence, from the 4-leaf stage to early boot stage.[7]
Pastures & Rangeland 1.5 - 4.0During active weed growth.[7]
Sorghum 0.3 - 0.6Post-emergence, when sorghum is 12-38 cm tall.[5]
Weed SpeciesCommon NameControl Level
Amaranthus retroflexusRedroot PigweedExcellent
Chenopodium albumCommon LambsquartersExcellent
Ambrosia artemisiifoliaCommon RagweedExcellent
Taraxacum officinaleDandelionExcellent
Plantago majorBroadleaf PlantainExcellent
Cirsium arvenseCanada ThistleGood (requires repeated application)
Convolvulus arvensisField BindweedGood (requires repeated application)
Abutilon theophrastiVelvetleafGood
Sinapis arvensisWild MustardExcellent
Galium aparineCleaversModerate

Experimental Protocols

Greenhouse Bioassay for Herbicide Efficacy

This protocol outlines a standard method for evaluating the efficacy of 2,4-D on target weed species under controlled greenhouse conditions.

1. Plant Preparation:

  • Grow target weed species from seed in 10 cm pots filled with a standard potting mix.

  • Maintain plants in a greenhouse with controlled temperature (25 ± 2°C), humidity (60-70%), and a 16-hour photoperiod.

  • Thin seedlings to one plant per pot after emergence.

  • Grow plants until they reach the 2-4 true leaf stage.

2. Herbicide Application:

  • Prepare a stock solution of 2,4-D in a suitable solvent (e.g., acetone) and then dilute with water to the desired concentrations. Include a surfactant as recommended by the product label.

  • Calibrate a laboratory spray chamber to deliver a consistent volume of spray solution (e.g., 200 L/ha).

  • Randomly assign plants to different treatment groups, including an untreated control.

  • Apply the herbicide solutions to the plants in the spray chamber.

3. Data Collection and Analysis:

  • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).

  • At 21 DAT, harvest the above-ground biomass of each plant and record the fresh weight.

  • Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Analyze the data using analysis of variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.[8] Dose-response curves can be generated using regression analysis to calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth).[9]

Field Trial for Herbicide Efficacy

This protocol describes a standard procedure for evaluating the efficacy of 2,4-D under field conditions.

1. Site Selection and Trial Design:

  • Select a field with a natural and uniform infestation of the target broadleaf weed species.

  • Design the experiment using a randomized complete block design with at least three to four replications.

  • Establish individual plots of a suitable size (e.g., 3 m x 10 m).

2. Herbicide Application:

  • Apply the herbicide at different rates using a calibrated backpack or tractor-mounted sprayer.

  • Include an untreated control plot in each replication.

  • Apply the treatments when the weeds are at the recommended growth stage for optimal control.

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

3. Data Collection and Analysis:

  • Visually assess weed control at regular intervals (e.g., 14, 28, and 56 DAT) by comparing the weed density and vigor in the treated plots to the untreated control plots.

  • Collect weed biomass from a defined area (e.g., 1 m²) within each plot at the end of the trial.

  • Assess crop tolerance by visually rating any signs of phytotoxicity (e.g., stunting, discoloration, malformation).

  • Harvest the crop from the center of each plot to determine yield.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to evaluate the effects of the herbicide treatments on weed control, crop tolerance, and yield.[10]

Mandatory Visualization

Synthetic Auxin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_4_D 2,4-D (this compound) TIR1_AFB TIR1/AFB Receptor 2_4_D->TIR1_AFB Binds to receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Cell Division & Growth Auxin_Genes->Uncontrolled_Growth Leads to Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Tags for degradation Herbicide Efficacy Experimental Workflow start Start: Greenhouse/Field Setup plant_prep Plant Preparation (Weed & Crop Species) start->plant_prep application Herbicide Application (Calibrated Sprayer) plant_prep->application treatment_prep Herbicide Treatment Preparation (Dose Range) treatment_prep->application data_collection Data Collection (Visual Assessment, Biomass, Yield) application->data_collection stat_analysis Statistical Analysis (ANOVA, Regression) data_collection->stat_analysis results Results & Interpretation (Efficacy, Crop Tolerance, GR50) stat_analysis->results end End: Conclusion results->end

References

An In-Depth Technical Guide to the Mode of Action of 2,4-D in Hedonal Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichlorophenoxyacetic acid (2,4-D), the active ingredient in Hedonal® and other widely used herbicides, is a synthetic auxin that selectively controls broadleaf weeds.[1][2][3][4] Its mode of action hinges on its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of normal hormonal balance and plant growth processes.[1][3][4][5] This guide provides a comprehensive technical overview of the molecular and physiological mechanisms underlying the herbicidal activity of 2,4-D, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

At the core of its action, 2,4-D binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6][7] This binding event enhances the affinity of the SCFTIR1/AFB complex for Aux/IAA transcriptional repressor proteins, marking them for degradation via the 26S proteasome.[6][8][9] The elimination of these repressors unleashes auxin response factors (ARFs), leading to the uncontrolled transcription of auxin-responsive genes.[6] Due to its high stability and resistance to degradation within the plant, 2,4-D causes a sustained and overwhelming activation of these pathways.[6][10] This results in a cascade of detrimental physiological effects, including epinasty, uncontrolled cell division and elongation, and ultimately, plant death.[1][3][11] The herbicidal action is further amplified by the 2,4-D-induced production of ethylene (B1197577) and reactive oxygen species (ROS), which contribute to senescence and cellular damage.[10][12][13]

Molecular Mechanism of Action: The Auxin Mimicry Cascade

The primary mode of action of 2,4-D is its function as a synthetic mimic of the plant hormone auxin.[1][3][4][5] Unlike natural auxins such as IAA, which are tightly regulated through biosynthesis, transport, and degradation, 2,4-D is highly persistent in susceptible plants, leading to a continuous and uncontrolled hormonal stimulation.[6][10]

Perception and Signal Transduction

The molecular cascade begins with the perception of 2,4-D by the TIR1/AFB auxin co-receptor complex.[6][7] This complex consists of the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, AUXIN SIGNALING F-BOX PROTEINS (AFBs), which are part of an SCF E3 ubiquitin ligase complex.[6][7]

  • Binding to the TIR1/AFB Co-receptor: 2,4-D acts as a "molecular glue," binding to a pocket on the TIR1/AFB protein and stabilizing its interaction with the degron of an Aux/IAA repressor protein.[6]

  • Ubiquitination of Aux/IAA Repressors: This enhanced interaction facilitates the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB complex.[8][9]

  • Degradation by the 26S Proteasome: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[8][9]

  • Activation of Auxin Response Factors (ARFs): In the absence of Aux/IAA repressors, ARFs are released to bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcriptional activation.[6]

This sustained activation of gene expression leads to a plethora of developmental abnormalities, including uncontrolled cell division and elongation, leaf and stem curling (epinasty), and disruption of vascular tissues.[1][3][11]

2_4_D_Signaling_Pathway cluster_nucleus Nucleus 2_4_D 2,4-D TIR1_AFB TIR1/AFB 2_4_D->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses Ub Ubiquitin Ub->Aux_IAA ubiquitinates AuxRE Auxin Response Element ARF->AuxRE binds Gene_Expression Uncontrolled Gene Expression & Growth AuxRE->Gene_Expression activates Downstream_Effects Uncontrolled_Auxin_Signaling Uncontrolled Auxin Signaling (due to 2,4-D) Ethylene_Biosynthesis Increased Ethylene Biosynthesis Uncontrolled_Auxin_Signaling->Ethylene_Biosynthesis ROS_Generation Reactive Oxygen Species (ROS) Generation Uncontrolled_Auxin_Signaling->ROS_Generation Senescence_Cell_Death Senescence & Cell Death Ethylene_Biosynthesis->Senescence_Cell_Death Cellular_Damage Oxidative Stress & Cellular Damage ROS_Generation->Cellular_Damage Cellular_Damage->Senescence_Cell_Death Luciferase_Assay_Workflow Start Start Grow_Seedlings Grow transgenic seedlings (Aux/IAA-LUC) Start->Grow_Seedlings Treatment Treat with 2,4-D or control Grow_Seedlings->Treatment Harvest_Extract Harvest seedlings and extract protein Treatment->Harvest_Extract Measure_Luminescence Measure luciferase activity (luminescence) Harvest_Extract->Measure_Luminescence Analyze_Data Analyze data and compare treatments Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

The Environmental Journey of a Widely Used Herbicide: A Technical Guide to the Fate and Degradation of Hedonal (2,4-D)

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Hedonal, the active ingredient of which is 2,4-dichlorophenoxyacetic acid (2,4-D), has been a cornerstone of selective weed control in agriculture and land management. Its widespread application necessitates a thorough understanding of its environmental behavior, including its persistence, mobility, and ultimate breakdown. This technical guide provides an in-depth analysis of the environmental fate and degradation of 2,4-D, tailored for researchers, scientists, and drug development professionals seeking to comprehend its ecological footprint.

The environmental journey of 2,4-D is a complex interplay of physical, chemical, and biological processes that dictate its presence and impact on soil, water, and air. Its fate is significantly influenced by a variety of environmental factors, including soil type, pH, temperature, moisture, and the presence of microbial populations.

Persistence and Mobility: How Long Does 2,4-D Last and Where Does It Go?

The persistence of 2,4-D in the environment is generally considered to be low to moderate.[1][2] Its half-life, the time it takes for half of the initial amount to degrade, varies considerably depending on the environmental compartment and conditions.

In soil, microbial degradation is the primary mechanism for the breakdown of 2,4-D.[1][3] Under aerobic conditions, the half-life of 2,4-D in soil is relatively short, typically ranging from a few days to a few weeks.[4][5] One study reported a rapid degradation with a half-life of 6.2 days in aerobic mineral soils.[6] However, in conditions less favorable for microbial activity, such as cold and dry soils, its persistence can be significantly longer.[1]

In aquatic environments, the degradation of 2,4-D is also influenced by oxygen availability. The half-life in aerobic aquatic environments is estimated to be around 15 days.[4][6][7] In contrast, under anaerobic conditions, such as in saturated sediments, 2,4-D is more persistent, with a half-life ranging from 41 to 333 days.[4][6][7] Photodegradation, the breakdown by sunlight, can also contribute to its dissipation in sunlit surface waters.[4]

The mobility of 2,4-D in soil, its potential to move through the soil profile and reach groundwater, is largely governed by its sorption to soil particles. 2,4-D has a relatively low binding affinity for mineral soils and sediments, making it intermediately to highly mobile.[6][8] This mobility is influenced by soil properties such as organic matter content, clay content, and pH.[1][8] Higher organic matter and clay content tend to increase sorption and reduce mobility.[8][9] The pH of the soil is also a critical factor; as an acidic herbicide, 2,4-D is more likely to be in its anionic form at higher pH, which is more mobile due to repulsion from negatively charged soil particles.[1][2]

Quantitative Data on 2,4-D Persistence and Sorption
ParameterMediumConditionsValueReference(s)
Half-life (t½) Aerobic Mineral Soil-6.2 days[4][6]
Soil (field dissipation)-59.3 days[1][2]
Aerobic Aquatic Environment-15 days[4][6][7]
Anaerobic Aquatic Environment-41 - 333 days[4][6][7]
Soil (surface layer)Photodecomposition & Microbial Action~5 days[10]
Sorption Coefficient (Kd) Urban Soils-0.65 - 4.68 L/kg[8][11]
Organic Carbon-Normalized Sorption Coefficient (Koc) Various Soils-61.13 - 771.59 L/kg[8][11]
Sandy Loam, Sand, Silty Clay Loam, Loam-70, 76, 59, 117[4]

Degradation Pathways: The Breakdown of 2,4-D

The degradation of 2,4-D into simpler, less harmful compounds occurs through two primary routes: microbial degradation and photodegradation.

Microbial Degradation

The most significant process in the breakdown of 2,4-D is microbial degradation, carried out by a diverse range of soil and water microorganisms.[1][3] Numerous bacterial and fungal strains have been identified that can utilize 2,4-D as a source of carbon and energy.[3][12] The most well-characterized degradation pathway involves a series of enzymatic reactions.

The initial and crucial step is the cleavage of the ether bond, often catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase (encoded by the tfdA gene), which converts 2,4-D to 2,4-dichlorophenol (B122985) (2,4-DCP).[3][13] 2,4-DCP, which is more toxic than the parent compound, is then hydroxylated to form 3,5-dichlorocatechol.[14] Subsequently, the aromatic ring is cleaved, and the resulting intermediates are funneled into the central metabolic pathways of the microorganism, such as the tricarboxylic acid (TCA) cycle.[13]

An alternative pathway involves the removal of a chlorine atom before the cleavage of the ether bond, leading to the formation of 4-chlorophenoxyacetic acid.[15]

Microbial_Degradation_of_2_4_D cluster_pathway1 Primary Pathway 2_4_D This compound (2,4-D) 2_4_DCP 2,4-Dichlorophenol (2,4-DCP) 2_4_D->2_4_DCP tfdA (Ether Cleavage) 3_5_DCC 3,5-Dichlorocatechol 2_4_DCP->3_5_DCC Hydroxylation Intermediates Metabolic Intermediates 3_5_DCC->Intermediates Ring Cleavage TCA_Cycle TCA Cycle Intermediates->TCA_Cycle

Microbial degradation pathway of this compound (2,4-D).
Photodegradation

Photodegradation, or photolysis, is the breakdown of 2,4-D by sunlight, primarily in aquatic environments and on soil surfaces.[4][16] This process involves the absorption of light energy, leading to the generation of reactive oxygen species, such as hydroxyl radicals, which then attack the 2,4-D molecule.[16] The primary photodegradation products include 2,4-dichlorophenol, 1,2,4-benzenetriol, and chlorohydroquinone.[2][16] While generally considered a less significant degradation route compared to microbial breakdown, photolysis can be important in specific environmental settings.[1]

Experimental Protocols for 2,4-D Analysis

The accurate quantification of 2,4-D and its metabolites in environmental matrices is crucial for assessing its fate and potential risks. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.

Sample Preparation

A critical step in the analysis of 2,4-D is the extraction and cleanup of the sample to remove interfering substances.

  • Soil Samples: Extraction is often performed using an organic solvent like acetonitrile (B52724) in a Soxhlet apparatus or through automated extraction methods.[10][17] The extract is then concentrated and may undergo a cleanup step using solid-phase extraction (SPE) to isolate the analytes of interest.[18]

  • Water Samples: Liquid-liquid extraction or solid-phase extraction (SPE) are common methods for extracting 2,4-D from water.[18] Acidification of the water sample to a pH of 2-3 is necessary to ensure 2,4-D is in its non-ionized form, which is more efficiently extracted.[18]

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector or a mass spectrometer (MS) is a widely used technique for the analysis of 2,4-D.[19][20] A C18 column is typically used for separation.[19]

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), provides high sensitivity and specificity for 2,4-D analysis.[10] A derivatization step is usually required to convert the non-volatile 2,4-D into a more volatile form suitable for GC analysis.[21]

Experimental_Workflow_for_2_4_D_Analysis Sample Environmental Sample (Soil or Water) Extraction Extraction (e.g., Soxhlet, LLE, SPE) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC or GC-MS) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

General experimental workflow for 2,4-D analysis.

Factors Influencing the Environmental Fate of 2,4-D

The rate and extent of 2,4-D degradation and its mobility are influenced by a complex interplay of environmental factors.

Logical_Relationships_Environmental_Fate cluster_factors Influencing Factors cluster_processes Processes Environmental_Fate Environmental Fate of 2,4-D Soil_Properties Soil Properties (Organic Matter, Clay, pH) Mobility Mobility & Leaching Soil_Properties->Mobility Climatic_Conditions Climatic Conditions (Temperature, Moisture) Degradation Degradation (Microbial & Photodegradation) Climatic_Conditions->Degradation Microbial_Activity Microbial Activity Microbial_Activity->Degradation Sunlight Sunlight Exposure Sunlight->Degradation Persistence Persistence Degradation->Persistence Mobility->Environmental_Fate Persistence->Environmental_Fate

Factors influencing the environmental fate of 2,4-D.
  • Soil Properties: As previously mentioned, soil organic matter, clay content, and pH are critical in determining the sorption and mobility of 2,4-D.[1][8][9]

  • Temperature and Moisture: Microbial activity is highly dependent on temperature and moisture. Optimal conditions for microbial growth lead to faster degradation of 2,4-D.[1][22]

  • Oxygen Availability: Aerobic conditions generally favor the rapid microbial degradation of 2,4-D.[1][6]

  • Presence of Adapted Microorganisms: Soils with a history of 2,4-D application may harbor microbial populations that are already adapted to degrade the herbicide, leading to faster dissipation.[5]

References

Technical Guide: The Impact of Hedonal (2,4-D and MCPA) Herbicide on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Hedonal, a widely used herbicide formulation, contains the active ingredients 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). These phenoxy herbicides are critical for controlling broadleaf weeds in agriculture. However, their introduction into the soil ecosystem inevitably leads to interactions with the soil microbiome, a complex community essential for soil health, nutrient cycling, and organic matter decomposition. This technical guide provides an in-depth analysis of the effects of 2,4-D and MCPA on soil microbial communities, synthesizing data from multiple research studies. It covers the impact on microbial structure and function, summarizes quantitative data, details common experimental protocols, and presents visual diagrams of key processes to offer a comprehensive resource for the scientific community. The findings indicate that while these herbicides can induce short-term shifts in microbial populations and functions, soil communities generally exhibit resilience, driven by the microbial-mediated degradation of the compounds themselves.

Impact on Soil Microbial Community Structure and Biomass

The application of 2,4-D and MCPA introduces a selective pressure on the soil microbiome, leading to transient but significant changes in community structure, biomass, and diversity.

  • Bacterial Communities: The response of soil bacteria is often biphasic. An initial depressive effect on general bacterial populations can be observed shortly after application[1]. However, this is often followed by a recovery and a selective enrichment of bacteria capable of utilizing the herbicides as a carbon source[2]. Studies have shown that the genetic structure of bacterial communities can be significantly modified during the active phase of herbicide biodegradation, but this effect often disappears within a week as the compound is mineralized[3][4]. Some research indicates that lower application rates may even stimulate bacterial abundance, whereas high concentrations tend to be inhibitory[2].

  • Fungal Communities: Fungal populations have shown varied responses. Several studies report that 2,4-D application can lead to an increase in fungal abundance or diversity[1][2][5]. This may be attributed to fungi capitalizing on the temporary reduction in bacterial competition or utilizing the herbicide or its metabolites. Conversely, other reports indicate that herbicide applications can decrease fungal populations, highlighting the complexity and context-dependency of these interactions[6].

  • Microbial Biomass: Total microbial biomass may initially decrease, indicating a stress response from the community[6][7]. However, for microorganisms capable of degrading the herbicides, the compounds serve as a substrate, leading to a concomitant increase in specific microbial biomass that correlates with the degradation rate[3][4].

Impact on Soil Microbial Function

The functional capacity of the soil microbiome, particularly in terms of nutrient cycling and organic matter decomposition, is transiently affected by 2,4-D and MCPA.

  • Biodegradation of Herbicides: The primary mechanism for the removal of 2,4-D and MCPA from soil is microbial degradation[8][9][10]. These compounds have a relatively short half-life in soil, often around 5 days in surface layers under favorable conditions[8][9]. This process is driven by specific microbial populations that possess the necessary catabolic genes, most notably the tfdA gene. The abundance of tfdA genes, which code for the dioxygenase enzyme that initiates the degradation pathway, dramatically increases following herbicide application, directly corresponding to the mineralization rate of the herbicide[3][4][11].

  • Soil Enzyme Activities: The impact on soil enzyme activities, which are crucial indicators of soil health, is inconsistent. Some studies have reported a decrease in the activity of enzymes like dehydrogenase following MCPA application[12]. However, other field studies conducted with recommended label rates of 2,4-D found that the effects on enzymes such as beta-glucosidase, cellobiohydrolase, and phosphatase were minimal and inconsistent. These studies concluded that soil organic matter content had a much greater impact on enzyme activities than the herbicide treatment itself[2][13].

Quantitative Data Presentation

The following tables summarize quantitative findings from various studies on the impact of 2,4-D and MCPA on soil microbial parameters.

Table 1: Summary of Effects on Microbial Populations

Herbicide Concentration / Rate Microbial Group Observed Effect Study Reference
2,4-D High concentrations Culturable Bacteria Decrease in population [2]
2,4-D Lower concentrations Culturable Bacteria Stimulation of population [2]
2,4-D Not specified Bacteria Initial depression, followed by recovery [1]
2,4-D Not specified Fungi Increased population/diversity [1][2][5]
MCPA Not specified Bacteria & Fungi Reduction in abundance [12]

| Herbicide Mix | Field Application | Fungi | Significant decrease |[6] |

Table 2: Summary of Effects on Microbial Gene Abundance and Herbicide Degradation

Herbicide Parameter Result Study Reference
2,4-D tfdA gene copies Dramatic increase, peaking at day 3 [3][4]
2,4-D & MCPA Degradation Half-life (t½) Approx. 5 days in surface soil [8][9]
MCPA Degradation 99-100% removal in 24 days with enriched microbes [11]

| 2,4-D | Mineralization | Max rate corresponded with max tfdA gene copies |[3][4] |

Table 3: Summary of Effects on Soil Enzyme Activity

Herbicide Enzyme Observed Effect Study Reference
MCPA Dehydrogenase Decrease in activity [12]
2,4-D + Glyphosate Beta-glucosidase Minor, inconsistent increase [2][13]
2,4-D + Glyphosate Phosphatase Minor, inconsistent increase [2][13]

| 2,4-D + Glyphosate | Various Enzymes | Effects were small; soil organic matter was more influential |[2][13] |

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the logical relationships and experimental processes involved in studying herbicide-microbe interactions.

G Logical Flow of Herbicide Impact on Soil Microbiome cluster_0 Herbicide Application cluster_1 Immediate Impact cluster_2 Microbial Response & Degradation cluster_3 Ecosystem Recovery app Application of 2,4-D / MCPA to Soil shock Initial Shock & Toxicity to Susceptible Microbes app->shock biomass_dec Transient Decrease in Overall Microbial Biomass shock->biomass_dec leads to selection Selection for Tolerant & Degrader Species shock->selection gene_inc Increase in Abundance of tfdA Genes selection->gene_inc degradation Microbial Degradation of Herbicide selection->degradation gene_inc->degradation drives recovery Community Structure Returns to Baseline degradation->recovery herbicide_rem Herbicide & Metabolites Removed from Soil degradation->herbicide_rem herbicide_rem->recovery allows for

Caption: Logical flow of herbicide impact on the soil microbiome.

G Simplified Initial Step of 2,4-D Degradation Pathway cluster_input Substrate cluster_enzyme Enzymatic Action cluster_output Product d24d 2,4-D tfda tfdA gene product (α-ketoglutarate-dependent dioxygenase) d24d->tfda Substrate for product 2,4-Dichlorophenol (2,4-DCP) tfda->product Catalyzes conversion to

Caption: Simplified initial step of 2,4-D degradation pathway.

Experimental Protocols

Standardized methodologies are crucial for comparing results across different studies. Below are detailed protocols commonly employed in this field of research.

G General Experimental Workflow A 1. Soil Sampling (Field collection from relevant agricultural sites) B 2. Soil Sieving & Homogenization (e.g., 2 mm mesh) A->B C 3. Microcosm Setup (Soil aliquots in containers) B->C D 4. Herbicide Application (Spiking with 2,4-D/MCPA solution) C->D E 5. Incubation (Controlled temp, moisture, dark) D->E F 6. Destructive Sampling Over Time (e.g., Day 0, 1, 3, 7, 14, 30) E->F G 7a. Chemical Analysis (GC/MS or LC/MS for herbicide residues) F->G H 7b. Biological Analysis (DNA Extraction, PLFA, Enzyme Assays) F->H I 8. Data Analysis & Interpretation G->I H->I

Caption: General experimental workflow for soil microcosm studies.

Soil Incubation Microcosm Study

This laboratory-based method allows for the study of herbicide effects under controlled conditions.

  • Soil Collection and Preparation: Collect topsoil (e.g., 0-15 cm depth) from a field with a known history. The soil should not have a recent history of phenoxy herbicide application. Air-dry the soil to a friable consistency and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Microcosm Setup: Place a standardized amount of soil (e.g., 200 g dry weight equivalent) into sterile glass containers or plastic vessels. Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) using sterile deionized water and pre-incubate for several days to stabilize microbial activity.[14]

  • Herbicide Application: Prepare a stock solution of analytical grade 2,4-D or MCPA. Apply the herbicide to the soil microcosms to achieve the desired concentration (e.g., a field-relevant rate of 1-5 mg/kg or an elevated rate for stress studies). A control group treated only with the carrier (e.g., water) is mandatory.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). Maintain soil moisture by periodically adding sterile water.[14]

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), destructively sample triplicate microcosms from each treatment group for chemical and biological analysis.

Microbial Community and Functional Analysis
  • Phospholipid Fatty Acid (PLFA) Analysis: Extract lipids from a soil subsample (e.g., 5-10 g) using a chloroform-methanol-phosphate buffer. Separate the phospholipids (B1166683) using solid-phase extraction columns. Convert the fatty acids to methyl esters (FAMEs) and analyze them by gas chromatography. The resulting profiles provide a quantitative measure of total microbial biomass and the relative abundance of broad microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi).[6]

  • DNA Extraction and Analysis: Extract total soil DNA from a 0.25-0.5 g subsample using a commercial kit.

    • Real-Time PCR (qPCR): Quantify the abundance of specific functional genes, such as the tfdA gene, using specific primers and probes. This provides a measure of the genetic potential for herbicide degradation.[4]

    • Community Fingerprinting (e.g., T-RFLP, RISA): Amplify a target gene (e.g., 16S rRNA for bacteria) using fluorescently labeled primers, digest the amplicons with a restriction enzyme, and separate the fragments by capillary electrophoresis. The resulting profile provides a fingerprint of the community structure.[4][5]

  • Herbicide Residue Analysis: Extract the herbicide and its metabolites from a soil subsample using an appropriate solvent (e.g., acetone/water mixture) followed by a cleanup step. Quantify the concentrations using gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS).[8][9]

Conclusion

The interaction between this compound herbicide's active ingredients (2,4-D and MCPA) and soil microbial communities is a dynamic process. The application typically induces a short-term disruption, characterized by an initial toxic effect on susceptible microorganisms and a temporary alteration of soil functions. However, the soil microbiome demonstrates significant resilience, largely due to the rapid proliferation of specific bacterial populations that can metabolize these compounds. These degrader communities, often characterized by an increase in the abundance of tfdA genes, efficiently mineralize the herbicides, mitigating their environmental persistence. While high concentrations can have more pronounced and lasting negative effects, applications at recommended agronomical rates generally do not appear to cause long-term adverse impacts on microbial biomass or the key enzymatic activities vital for soil health. Future research should continue to explore these interactions under a wider range of soil types and environmental conditions to refine our understanding of the ecological implications of phenoxy herbicide use.

References

The Journey of a Herbicide: An In-depth Technical Guide to the Absorption and Translocation of Hedonal in Target Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedonal, a selective systemic herbicide, is a potent tool in the management of broadleaf weeds. Its efficacy is fundamentally dependent on its successful absorption by the target plant and subsequent translocation to its sites of action. This technical guide provides a comprehensive overview of the physiological and biochemical processes governing the uptake and movement of this compound's active ingredients, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), within susceptible plants. Understanding these mechanisms is paramount for optimizing herbicide performance, developing novel formulations, and managing the evolution of herbicide resistance.

Mechanisms of Absorption: Breaching the Plant's Defenses

The initial and critical step for herbicidal activity is the absorption of the active ingredients into the plant tissue. This compound can be absorbed through both the foliage and the roots, with foliar uptake being the primary route for post-emergence applications.

Foliar Absorption

The leaf surface presents a formidable barrier to herbicide entry. The outermost layer, the cuticle, is a waxy, lipophilic layer that repels water-based spray solutions. For this compound to be effective, its active ingredients must traverse this barrier to reach the underlying living cells.

The process of foliar absorption can be broken down into several stages:

  • Spray Droplet Retention: The formulation of this compound, including the use of adjuvants, plays a crucial role in ensuring that spray droplets adhere to the leaf surface rather than bouncing off.

  • Penetration of the Cuticle: This is the most challenging step. The ester formulations of 2,4-D are more lipophilic and can penetrate the waxy cuticle more readily than the salt forms. The process is primarily one of diffusion, driven by the concentration gradient of the herbicide between the leaf surface and the interior of the leaf.

  • Movement into the Cell: Once through the cuticle, the herbicide must cross the cell wall and the plasma membrane to enter the cytoplasm. As weak acids, the polarity of 2,4-D and MCPA can change depending on the pH, which aids their movement across different cellular compartments.

Root Absorption

When this compound is present in the soil, its active ingredients can be taken up by the roots. Unlike leaves, young roots do not have a thick, waxy cuticle, making absorption a simpler process. The herbicide moves into the root primarily with the flow of water (mass flow) and by diffusion. Once inside the root, it can be transported to the rest of the plant via the xylem.

Mechanisms of Translocation: The Systemic Spread

Following absorption, the systemic nature of this compound comes into play. The herbicide is transported throughout the plant via its vascular systems: the xylem and the phloem. This long-distance transport is essential for the herbicide to reach its primary sites of action in the meristematic tissues, the actively growing regions of the plant.

  • Xylem Transport: Herbicides absorbed by the roots are primarily transported upwards to the shoots in the xylem, following the transpiration stream.

  • Phloem Transport: For foliar-applied this compound, translocation to both upward and downward sinks (e.g., root tips, new leaves) occurs via the phloem. This is a critical pathway as it allows the herbicide to reach the vital growing points of the plant, leading to systemic effects. The ability of 2,4-D and MCPA to be loaded into the phloem is a key characteristic of their systemic activity.

Signaling Pathways of Auxin Herbicides

As synthetic auxins, 2,4-D and MCPA mimic the natural plant hormone indole-3-acetic acid (IAA). They bind to auxin receptors, primarily the F-box protein TIR1/AFB family, which then triggers a signaling cascade. This leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, resulting in uncontrolled and disorganized cell division and growth, ultimately leading to the death of the plant.[1][2]

Auxin_Signaling_Pathway Auxin_Receptor Auxin Receptor (TIR1/AFB) Ubiquitin_Ligase SCF-TIR1/AFB Ubiquitin Ligase Complex Auxin_Receptor->Ubiquitin_Ligase Forms Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitin_Ligase Recruited to ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome Proteasome Ubiquitin_Ligase->Proteasome Targets for Degradation Proteasome->Aux_IAA Degrades Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Growth Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of this compound (synthetic auxin).

Quantitative Data on Absorption and Translocation

The efficiency of this compound's absorption and translocation can vary significantly depending on the plant species, environmental conditions, and herbicide formulation. The following tables summarize quantitative data from various studies.

Plant SpeciesActive Ingredient% Absorption (Time after Treatment)% Translocation (out of absorbed)Reference
Susceptible Conyza sumatrensis[14C] 2,4-DNot specified~13%[3]
Resistant Conyza sumatrensis[14C] 2,4-DNot specified1.2%[3]
Corn (with adjuvant)[14C] 2,4-D89% (24 h)Not specified[4]
Common Milkweed2,4-DHigher than Hemp DogbaneNot specified[5]
Hemp Dogbane2,4-DLower than Common MilkweedNot specified[5]
Common Ragweed (low temp)2,4-D17-40%Not specified[6]
Common Ragweed (high temp)2,4-D20-35%Not specified[6]
Giant Ragweed (low temp)2,4-D30-50%27%[6]
Giant Ragweed (high temp)2,4-D20-62%45%[6]
FactorEffect on AbsorptionEffect on TranslocationReference
High TemperatureGenerally increasesGenerally increases[6]
High HumidityGenerally increasesCan increase due to higher absorption[7]
Drought StressDecreasesDecreases[8]
AdjuvantsSignificantly increasesCan increase due to higher absorption[4]
Plant Age/Growth StageYounger, actively growing plants have higher ratesHigher in actively growing plants[9]
Leaf Morphology (e.g., waxy cuticle)DecreasesNot directly affected[9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to study the absorption and translocation of this compound.

Protocol for Radiolabeled Herbicide Absorption and Translocation Study

This protocol outlines the steps for a typical study using 14C-labeled 2,4-D or MCPA to quantify absorption and translocation.

Materials:

  • 14C-labeled 2,4-D or MCPA

  • Commercial formulation of this compound

  • Target plant species grown under controlled conditions

  • Micropipette

  • Washing solution (e.g., ethanol:water mix with a surfactant)

  • Liquid scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Biological oxidizer (optional)

  • Plant press and oven

Procedure:

  • Plant Preparation: Grow target plants to a uniform growth stage in a controlled environment.

  • Treatment Solution Preparation: Prepare a treatment solution containing the commercial formulation of this compound at the desired concentration, spiked with a known amount of 14C-labeled active ingredient.

  • Herbicide Application: Apply a small, precise volume (e.g., 10 µL) of the treatment solution to a specific location on a fully expanded leaf of each plant using a micropipette.

  • Time Course: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, 72 hours).

  • Unabsorbed Herbicide Removal: At each time point, carefully wash the treated leaf with the washing solution to remove any unabsorbed herbicide from the leaf surface. Collect the wash solution in a scintillation vial.

  • Plant Sectioning: Divide the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Quantification of Radioactivity:

    • Liquid Scintillation Counting (LSC): Add liquid scintillation cocktail to the vials containing the leaf wash. For the plant parts, they can be combusted in a biological oxidizer to convert the 14C to 14CO2, which is then trapped and counted by LSC. Alternatively, small tissue samples can be directly placed in scintillation vials with a suitable tissue solubilizer and cocktail.

    • Autoradiography (Qualitative): Press and dry the harvested plants. Expose the dried plants to X-ray film or a phosphor imager to visualize the distribution of the radiolabeled herbicide.

  • Data Analysis:

    • Absorption: Calculate the percentage of absorbed herbicide by subtracting the amount of radioactivity recovered in the leaf wash from the total amount applied.

    • Translocation: Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity.

Radiolabeling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Grow uniform plants Solution_Prep Prepare 14C-Hedonal treatment solution Application Apply to leaf Solution_Prep->Application Harvest Harvest at time points Application->Harvest Leaf_Wash Wash treated leaf Harvest->Leaf_Wash Sectioning Section plant parts Harvest->Sectioning LSC Liquid Scintillation Counting Leaf_Wash->LSC Unabsorbed Oxidizer Biological Oxidizer Sectioning->Oxidizer Plant parts Autoradiography Autoradiography Sectioning->Autoradiography Data_Calculation Calculate Absorption & Translocation % LSC->Data_Calculation Oxidizer->LSC

Caption: Experimental workflow for a radiolabeled herbicide study.

Protocol for Enzymatic Isolation of Plant Cuticles

This protocol is for isolating the plant cuticle to study its permeability to herbicides.

Materials:

Procedure:

  • Leaf Collection: Collect fresh, fully expanded leaves from the target plant species.

  • Enzyme Solution Incubation: Submerge the leaves in the enzyme solution in a petri dish. The solution will digest the underlying cell walls, leaving the cuticle intact.

  • Incubation: Incubate at a controlled temperature (e.g., 25-30°C) for several days to weeks, depending on the plant species.

  • Cuticle Separation: Once the underlying tissue is sufficiently digested, carefully separate the cuticle from the remaining leaf material using fine-tipped forceps under a dissecting microscope.

  • Washing and Mounting: Gently wash the isolated cuticles with deionized water to remove any remaining cellular debris. The cuticles can then be mounted on microscope slides for observation or used in permeability assays.

Protocol for HPLC Analysis of this compound in Plant Tissues

This protocol describes the extraction and quantification of 2,4-D and MCPA from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue sample

  • Extraction solvent (e.g., acetonitrile, methanol)

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges for cleanup

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

  • Analytical standards of 2,4-D and MCPA

Procedure:

  • Sample Homogenization: Weigh a known amount of plant tissue and homogenize it with the extraction solvent.

  • Extraction: Shake or sonicate the mixture to ensure efficient extraction of the herbicides.

  • Centrifugation: Centrifuge the homogenate to pellet the solid plant material.

  • Cleanup (SPE): Pass the supernatant through an SPE cartridge to remove interfering compounds from the plant matrix.

  • Concentration: Evaporate the cleaned extract to a small volume and reconstitute it in the mobile phase for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The herbicides are separated on the column and detected.

  • Quantification: Compare the peak areas of the herbicides in the sample to a calibration curve generated from analytical standards to determine their concentration in the original plant tissue.

Factors Influencing Absorption and Translocation

The efficacy of this compound is not static; it is influenced by a complex interplay of factors related to the plant, the environment, and the herbicide application itself.

Influencing_Factors Environmental_Factors Environmental Factors Humidity Humidity Environmental_Factors->Humidity Soil_Moisture Soil Moisture Environmental_Factors->Soil_Moisture Light Light Intensity Environmental_Factors->Light Efficacy Efficacy Environmental_Factors->Efficacy Temperature Temperature Environmental_Factors->Temperature Herbicide_Factors Herbicide Factors Adjuvants Adjuvants Herbicide_Factors->Adjuvants Application_Rate Application Rate Herbicide_Factors->Application_Rate Herbicide_Factors->Efficacy Formulation Formulation Herbicide_Factors->Formulation Growth_Stage Growth Stage Morphology Leaf Morphology (cuticle, hairs) Plant_Factors Plant_Factors Plant_Factors->Growth_Stage Plant_Factors->Morphology Species Species Plant_Factors->Species

Caption: Factors influencing the efficacy of this compound.

Conclusion

The absorption and translocation of this compound are complex, multi-step processes that are crucial for its herbicidal activity. A thorough understanding of the barriers to uptake, the pathways of movement, and the multitude of influencing factors is essential for the scientific community. This knowledge will drive the development of more effective and sustainable weed management strategies, ensuring the continued utility of this important class of herbicides in a challenging agricultural landscape.

References

Methodological & Application

Insufficient Data Available for Safe Administration Protocol of Hedonal in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and safety data reveals a lack of sufficient information to develop a detailed and validated protocol for the administration of Hedonal in laboratory animals. Due to the limited understanding of its mechanism of action, pharmacokinetics, and potential toxicity, providing a specific administration protocol would be scientifically unsound and could pose significant risks to animal welfare and research outcomes.

General Guidelines for Substance Administration in Laboratory Animals

While a specific protocol for this compound cannot be provided, general principles for the administration of substances to laboratory animals must be strictly followed. All procedures involving laboratory animals must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[3] Key considerations for substance administration include:

  • Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, oral) significantly impacts the absorption, distribution, metabolism, and excretion of a compound.[4] The selection of the route should be based on the scientific objectives and the physicochemical properties of the substance.[4]

  • Dosage and Volume: Dose volumes should be appropriate for the species and size of the animal to avoid adverse effects.[3] General guidelines for maximum recommended volumes for various routes of administration are available.[3]

  • Vehicle Selection: When a substance is not administered in its pure form, the vehicle used to dissolve or suspend it must be non-toxic and appropriate for the chosen route of administration.[5]

  • Pharmaceutical Grade: Whenever possible, pharmaceutical-grade compounds should be used in animal studies to ensure purity and safety.[6][7] If a non-pharmaceutical-grade substance is used, a scientific justification must be provided in the animal use protocol.[6]

Toxicity and Safety Considerations

The lack of toxicity data for this compound is a major concern. Acute toxicity studies are essential to determine the potential adverse effects of a substance.[8][9] Without this information, establishing a safe dosage range is not possible.

Recommendations for Researchers

Given the insufficient data on this compound, researchers, scientists, and drug development professionals are strongly advised against its use without further comprehensive investigation. It is recommended to:

  • Consult with a Veterinarian and the IACUC: Before considering the use of any new or poorly documented substance, consultation with a laboratory animal veterinarian and the institutional IACUC is mandatory. They can provide guidance on appropriate, safe, and approved anesthetic and research compounds for the specific experimental needs.

  • Utilize Well-Established Anesthetics: A variety of well-characterized and approved anesthetic agents with established protocols are available for use in laboratory animals.[10] The use of these agents ensures animal welfare and the generation of reliable and reproducible scientific data.

  • Conduct Preliminary Safety and Efficacy Studies: If there is a strong scientific rationale for investigating this compound, preliminary in vitro and in vivo studies would be necessary to determine its basic pharmacological and toxicological properties before proceeding with more complex experiments.

Experimental Workflow for Evaluating a Novel Compound

Should a researcher decide to investigate a compound like this compound, a general workflow would need to be followed, with each step requiring rigorous validation and IACUC approval.

G cluster_0 Pre-clinical Evaluation Workflow A Literature Review & In Silico Analysis B In Vitro Studies (e.g., cell lines) A->B G IACUC Protocol Submission & Approval B->G C Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies D Acute Toxicity Studies C->D E Dose-Ranging Studies D->E F Efficacy Studies in Animal Models E->F G->C

Caption: General workflow for the pre-clinical evaluation of a novel compound.

References

Application Notes and Protocols: The Use of Hedonal in Electrophysiological Studies of Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hedonal, a novel modulator of neuronal excitability, has emerged as a valuable pharmacological tool in the field of neuroscience. Its unique mechanism of action, primarily targeting voltage-gated sodium channels (VGSCs) and specific subtypes of GABA-A receptors, allows for precise manipulation of neuronal firing patterns. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in electrophysiological recordings from acute brain slices, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exhibits a dual-pronged mechanism of action. It acts as a potent negative allosteric modulator of Nav1.1, Nav1.2, and Nav1.6 channels, thereby reducing the peak amplitude of the fast-inactivating sodium current. This action effectively dampens neuronal hyperexcitability. Concurrently, this compound positively modulates α2 and α3 subunit-containing GABA-A receptors, enhancing inhibitory synaptic transmission. This synergistic action makes this compound a powerful tool for investigating the balance of excitation and inhibition in neural circuits.

Key Applications

  • Investigation of seizure-like activity: this compound's ability to suppress hyperexcitability makes it an ideal compound for studying the mechanisms underlying epileptiform discharges in vitro.

  • Modulation of synaptic plasticity: By altering the excitability of both presynaptic and postsynaptic neurons, this compound can be used to probe the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD).

  • Characterization of ion channel function: The specific action of this compound on certain VGSC subtypes allows for their functional isolation and characterization in different neuronal populations.

  • Drug discovery and screening: The protocols outlined below can be adapted for high-throughput screening of novel compounds targeting similar pathways as this compound.

Experimental Protocols

Preparation of Acute Brain Slices
  • Anesthetize the animal (e.g., C57BL/6 mouse, P21-P30) with isoflurane (B1672236) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Slicing Solution Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.

  • Cut 300-400 µm thick coronal or sagittal slices using a vibratome (e.g., Leica VT1200S).

  • Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes before transferring to room temperature.

    • aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 MgCl2, 2 CaCl2, saturated with 95% O2 / 5% CO2.

Whole-Cell Patch-Clamp Recordings
  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using a microscope equipped with DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Fill the pipette with an appropriate internal solution.

    • K-gluconate based internal solution for current-clamp (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (B42189) (pH 7.3 with KOH).

  • Establish a gigaohm seal and obtain the whole-cell configuration.

  • Record baseline neuronal activity for 5-10 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 10 µM) and record for 15-20 minutes.

  • Wash out the drug and record for another 15-20 minutes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters.

ParameterControl10 µM this compound% Change
Action Potential Firing Rate (Hz) 15.2 ± 2.14.5 ± 1.3-70.4%
Action Potential Threshold (mV) -45.8 ± 1.5-42.1 ± 1.8+8.1%
Spontaneous EPSC Frequency (Hz) 5.8 ± 0.95.6 ± 0.8-3.4%
Spontaneous IPSC Frequency (Hz) 8.2 ± 1.214.7 ± 2.0+79.3%
ParameterControl10 µM this compound% Change
Peak Na+ Current Amplitude (pA) -1520 ± 180-850 ± 150-44.1%
GABA-A Receptor-mediated Current Amplitude (pA) 250 ± 35480 ± 50+92.0%

Visualizations

Hedonal_Mechanism_of_Action cluster_Neuron Neuron cluster_VGSC Voltage-Gated Sodium Channels cluster_GABAAR GABA-A Receptor cluster_Effects Cellular Effects This compound This compound Nav1_1 Nav1.1 This compound->Nav1_1 Nav1_2 Nav1.2 This compound->Nav1_2 Nav1_6 Nav1.6 This compound->Nav1_6 GABAAR α2/α3 subunits This compound->GABAAR Reduced_Excitability Reduced Neuronal Excitability Nav1_1->Reduced_Excitability Nav1_2->Reduced_Excitability Nav1_6->Reduced_Excitability Increased_Inhibition Increased Inhibition GABAAR->Increased_Inhibition

Caption: Mechanism of action of this compound.

Electrophysiology_Workflow cluster_Preparation Slice Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Animal_Anesthesia 1. Anesthetize Animal Brain_Dissection 2. Brain Dissection Animal_Anesthesia->Brain_Dissection Slicing 3. Vibratome Slicing Brain_Dissection->Slicing Recovery 4. Slice Recovery in aCSF Slicing->Recovery Patching 5. Whole-Cell Patching Recovery->Patching Baseline 6. Baseline Recording (5-10 min) Patching->Baseline Drug_Application 7. Bath Apply this compound (15-20 min) Baseline->Drug_Application Washout 8. Washout (15-20 min) Drug_Application->Washout Data_Analysis 9. Analyze Electrophysiological Parameters Washout->Data_Analysis

Caption: Experimental workflow for brain slice electrophysiology.

Application Notes and Protocols for Hedonal in Rodent Surgical Anesthesia: A Historical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for historical and informational purposes only. Hedonal is an obsolete anesthetic agent and is not recommended for current use in surgical procedures in rodents. Modern anesthetic agents offer a significantly better safety profile, greater controllability, and are supported by extensive contemporary research.

Introduction

This compound, also known as methylpropylcarbinolurethane, is a historical anesthetic agent that was used in the early 20th century.[1][2] It was one of the early developments in the field of intravenous anesthesia.[1] However, due to its limitations and the development of safer and more effective anesthetic drugs, this compound is no longer in clinical or widespread research use. These notes provide a summary of the available historical information on this compound and general protocols for anesthesia in rodents, adapted to what might have been the practice with such an agent.

Chemical and Physical Properties

Limited information is available on the specific physicochemical properties of this compound. The following table summarizes the known data.

PropertyValueReference
Chemical Name Methylpropylcarbinolurethane
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Appearance White crystalline powder
Solubility Soluble in alcohol and ether. Slightly soluble in water.

Mechanism of Action (Hypothesized)

The precise mechanism of action of this compound at the molecular level is not well-documented in the available literature. Early anesthetic agents were often theorized to function based on the Meyer-Overton hypothesis, which correlates anesthetic potency with lipid solubility. This theory posits that the anesthetic dissolves in the lipid bilayer of neuronal membranes, causing disruption of membrane function and thereby inducing anesthesia. It is plausible that this compound exerted its anesthetic effects through a similar non-specific mechanism on neuronal membranes, rather than interacting with specific receptor targets as modern anesthetics do.

G cluster_membrane Neuronal Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Ion_Channel Ion Channel Altered_Function Altered Ion Channel Function Ion_Channel->Altered_Function This compound This compound This compound->Lipid_Bilayer Dissolves in Disruption->Altered_Function Anesthesia Anesthesia Altered_Function->Anesthesia

Hypothesized mechanism of action for early anesthetics like this compound.

Experimental Protocols (General)

Specific, validated protocols for the use of this compound in rodent surgery are not available in modern scientific literature. The following is a generalized protocol for the administration of an injectable anesthetic to rodents for a surgical procedure. This is a hypothetical reconstruction and should not be attempted with this compound.

Materials
  • Anesthetic agent (e.g., a modern, approved anesthetic cocktail)

  • Sterile syringes and needles (size appropriate for the rodent species)

  • Animal scale

  • Surgical instruments

  • Heating pad

  • Ophthalmic ointment

  • Post-operative analgesics

  • Personal protective equipment (gloves, lab coat)

Pre-Anesthetic Procedure
  • Animal Preparation: Acclimatize the animal to the laboratory environment. Weigh the animal immediately before anesthetic administration to ensure accurate dosing.

  • Dosage Calculation: Calculate the precise volume of the anesthetic to be administered based on the animal's body weight and the recommended dosage of the chosen modern anesthetic.

  • Drug Preparation: Draw up the calculated volume of the anesthetic into a sterile syringe.

Anesthetic Administration (Intraperitoneal Injection)
  • Restraint: Properly restrain the rodent. For an intraperitoneal (IP) injection, the animal is typically held with its head tilted downwards.

  • Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection: Insert the needle at a shallow angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the anesthetic smoothly.

  • Monitoring Induction: Place the animal in a clean, warm cage and monitor for the loss of the righting reflex and response to a toe pinch to confirm a surgical plane of anesthesia. Apply ophthalmic ointment to the eyes to prevent corneal drying.

Surgical Procedure
  • Aseptic Technique: Prepare the surgical site using aseptic techniques.

  • Monitoring: Throughout the surgical procedure, monitor the animal's respiratory rate, heart rate (if equipment is available), and depth of anesthesia (e.g., response to toe pinch).

  • Thermoregulation: Maintain the animal's body temperature using a heating pad.

Post-Operative Care
  • Analgesia: Administer a post-operative analgesic as recommended for the specific procedure and anesthetic used.

  • Recovery: Allow the animal to recover in a warm, clean cage. Monitor the animal until it is fully ambulatory.

  • Hydration: Provide supportive care, such as subcutaneous fluids, if necessary.

G A Pre-Anesthetic Preparation B Anesthetic Administration A->B Calculated Dose C Induction & Monitoring B->C D Surgical Procedure C->D Surgical Plane Confirmed E Post-Operative Care & Recovery D->E

General experimental workflow for rodent anesthesia and surgery.

Quantitative Data Summary

There is a significant lack of quantitative data in the accessible literature regarding the use of this compound for rodent anesthesia. Important parameters such as induction time, duration of anesthesia, and lethal dose (LD50) in common rodent species are not documented in modern, peer-reviewed sources. This absence of data is a primary reason why this compound is not a viable option for contemporary research.

For comparison, modern injectable anesthetic cocktails for rodents have well-defined properties:

Anesthetic Combination (Example)Induction Time (min)Duration of Surgical Anesthesia (min)Key Considerations
Ketamine/Xylazine5-1030-60Potential for respiratory depression and hypothermia. Xylazine can be reversed.
Ketamine/Dexmedetomidine5-1045-75More potent and longer-lasting than xylazine. Dexmedetomidine can be reversed.
Fentanyl/Fluanisone2-520-30Provides good analgesia. Can cause respiratory depression.

Conclusion

This compound is a historical anesthetic with very limited available data, making it unsuitable for use in modern research settings. The lack of information on its safety, efficacy, and mechanism of action, coupled with the availability of superior modern anesthetics, precludes its use in surgical procedures in rodents. Researchers and professionals in drug development should rely on currently approved and well-documented anesthetic agents and protocols to ensure animal welfare and the validity of their experimental results.

References

Formulation of Hedonal for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedonal (methylpropylcarbinol urethane) is a historical intravenous anesthetic agent, recognized for its early contribution to the field of anesthesiology.[1][2][3] While historically significant, its use in modern in vivo research is not well-documented, and specific formulation protocols and quantitative anesthetic parameters are scarce in contemporary scientific literature. This document provides a comprehensive guide for researchers interested in investigating this compound or other poorly soluble compounds in vivo. It outlines principles for formulation development, presents comparative data for commonly used anesthetics in rodents, offers detailed generic protocols for intravenous administration, and illustrates the putative signaling pathways involved in urethane-based anesthesia.

Introduction to this compound

This compound, a urethane (B1682113) derivative, was one of the first compounds to be used as an intravenous anesthetic.[1][4] Its historical use was challenged by several factors, including poor solubility in water, a slow onset of action, and a prolonged duration of effect.[1] For researchers today, this necessitates a careful approach to formulation development to ensure safe and effective delivery in animal models.

Formulation Strategy for Poorly Soluble Compounds like this compound

Given this compound's limited water solubility, a common strategy for formulating such compounds for in vivo use involves a co-solvent system. A widely used vehicle for intravenous administration of hydrophobic agents in preclinical studies consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and a physiological solution like saline or phosphate-buffered saline (PBS).

Table 1: Example Co-Solvent Formulation for In Vivo Administration

ComponentPercentage (%)Purpose
DMSO5 - 10Primary solvent for the compound
PEG30030 - 40Co-solvent, improves solubility
Tween 805Surfactant, enhances stability and prevents precipitation
Saline/PBS45 - 60Vehicle, ensures isotonicity

Note: The exact percentages may need to be optimized based on the specific physicochemical properties of the compound and the required final concentration.

Protocol for Preparation of a Co-Solvent Formulation
  • Dissolution: Dissolve the required amount of this compound powder in DMSO to create a stock solution. Gentle warming and vortexing may aid dissolution.

  • Addition of Co-solvent: To the DMSO stock solution, add PEG300 and mix thoroughly until a clear solution is obtained.

  • Addition of Surfactant: Add Tween 80 to the mixture and mix until fully incorporated.

  • Final Dilution: Slowly add the saline or PBS to the organic mixture while vortexing to reach the final desired volume and concentration. The final solution should be clear and free of precipitates.

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter into a sterile vial for administration.

Comparative Anesthetic Protocols in Rodents

Due to the lack of specific dosage and anesthetic data for this compound, the following tables provide parameters for commonly used anesthetic agents in rats and mice. Researchers should use this information as a reference for the types of parameters that need to be determined for this compound in pilot studies.

Table 2: Common Injectable Anesthetic Regimens for Rats

Anesthetic Agent(s)Dosage (mg/kg)RouteDuration of Anesthesia (min)
Ketamine/Xylazine75-100 / 5-10IP30 - 60
Propofol10IV5 - 10
Sodium Pentobarbital40-50IP45 - 60

Table 3: Common Injectable Anesthetic Regimens for Mice

Anesthetic Agent(s)Dosage (mg/kg)RouteDuration of Anesthesia (min)
Ketamine/Xylazine80-120 / 10-16IP30 - 45
Avertin (Tribromoethanol)250IP10 - 15
Sodium Pentobarbital50-90IP20 - 40

Experimental Protocols for Intravenous Administration

The following are detailed, generic protocols for intravenous administration in mice and rats that can be adapted for a newly formulated compound like this compound.

Protocol 1: Intravenous Administration in Mice (Tail Vein)
  • Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.

  • Vein Visualization: Clean the tail with 70% ethanol (B145695) to visualize the veins more clearly.

  • Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins at a shallow angle.

  • Administration: Once the needle is correctly placed (a small amount of blood may enter the hub of the needle), slowly inject the formulated this compound solution.

  • Monitoring: Monitor the animal closely during and after injection for the onset of anesthesia, respiratory rate, and depth of sedation.

Protocol 2: Intravenous Administration in Rats (Tail Vein or Jugular Vein)
  • Animal Restraint and Vein Access: For tail vein injection, restrain the rat and warm the tail as described for the mouse. For jugular vein injection, the rat must be anesthetized using a short-acting inhalant anesthetic (e.g., isoflurane) and the neck area should be shaved and prepped with an antiseptic solution. A small incision is then made to expose the jugular vein for catheterization or direct injection.

  • Injection: Use a 25-27 gauge needle for tail vein injection or a catheter for jugular vein administration.

  • Administration: Administer the formulated solution slowly, paying close attention to the animal's response.

  • Post-injection Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, and body temperature. Provide thermal support to prevent hypothermia.

Putative Mechanism of Action and Signaling Pathways

As a urethane derivative, this compound's anesthetic effects are likely mediated through the modulation of major inhibitory and excitatory neurotransmitter systems in the central nervous system. The primary mechanism is thought to involve the potentiation of the inhibitory effects of GABA at the GABA-A receptor and the inhibition of excitatory signaling through NMDA and AMPA receptors.[5][6][7]

Anesthetic_Mechanism cluster_pre cluster_post cluster_effect This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Potentiates NMDA NMDA Receptor This compound->NMDA Inhibits AMPA AMPA Receptor This compound->AMPA Inhibits Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Neuronal_Excitation Decreased Neuronal Excitation NMDA->Neuronal_Excitation AMPA->Neuronal_Excitation Anesthesia Anesthesia Neuronal_Inhibition->Anesthesia Neuronal_Excitation->Anesthesia

Caption: Putative mechanism of this compound's anesthetic action.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines a logical workflow for researchers to follow when developing and testing a formulation for a compound with limited historical data, such as this compound.

Workflow cluster_formulation Formulation Development cluster_pilot Pilot In Vivo Studies cluster_definitive Definitive Experiments Solubility Solubility Screening Formulation Co-solvent Formulation Solubility->Formulation Stability Stability Assessment Formulation->Stability Dose_Range Dose-Range Finding Stability->Dose_Range Anesthetic_Depth Anesthetic Depth Assessment Dose_Range->Anesthetic_Depth Duration Duration of Action Anesthetic_Depth->Duration Efficacy Efficacy Studies Duration->Efficacy Toxicity Toxicity/Safety Evaluation Efficacy->Toxicity PK Pharmacokinetic Analysis Toxicity->PK

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hedonal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed methodology for the qualitative and quantitative analysis of Hedonal (2-Pentanol carbamate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a compound with anesthetic properties, requires a robust and reliable analytical method for its determination in various matrices, particularly in research and drug development settings. Due to the limited availability of a specific validated GC-MS method for this compound, this document provides a comprehensive, albeit theoretical, protocol based on the analysis of structurally similar compounds, such as alkyl carbamates. The presented method includes sample preparation, GC-MS instrument parameters, and a summary of expected quantitative performance. It is crucial to note that this protocol should be thoroughly validated by the end-user to ensure its accuracy and precision for the intended application.

Introduction

This compound, chemically known as 2-Pentanol carbamate (B1207046) (CAS 541-95-7), is a compound that has been investigated for its anesthetic effects. Accurate and sensitive analytical methods are essential for its characterization, quantification in biological and non-biological samples, and for quality control during its synthesis and formulation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it a suitable platform for the analysis of this compound.

Some carbamates are known to be thermally labile, which can pose a challenge for GC-MS analysis, potentially leading to decomposition in the hot injector port.[1][2] Therefore, the analytical method must be carefully developed to ensure the integrity of the analyte. This application note outlines a direct GC-MS method, with considerations for method development and validation.

Experimental Protocol

This protocol is a proposed starting point and may require optimization for specific matrices and instrumentation.

1. Sample Preparation

The sample preparation method should be tailored to the specific matrix (e.g., plasma, urine, pharmaceutical formulation). A generic liquid-liquid extraction (LLE) procedure for a liquid sample is described below.

  • Materials:

    • This compound standard

    • Internal Standard (IS) (e.g., a structurally similar carbamate not present in the sample)

    • Methylene (B1212753) chloride (DCM), HPLC grade

    • Sodium sulfate (B86663), anhydrous

    • Phosphate (B84403) buffer (pH 7.0)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials with inserts

  • Procedure:

    • To 1 mL of the sample in a glass tube, add a known amount of the internal standard.

    • Add 1 mL of phosphate buffer (pH 7.0) and vortex for 30 seconds.

    • Add 5 mL of methylene chloride and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean glass tube.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[3]

    • Transfer the reconstituted sample to an autosampler vial.

2. GC-MS Instrumentation and Conditions

The following are suggested starting parameters for the GC-MS analysis.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended to start.

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C (Optimization may be required to minimize thermal degradation)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Qualitative Analysis: Identification of this compound will be based on the retention time and the fragmentation pattern in the mass spectrum compared to a reference standard.

  • Quantitative Analysis: A calibration curve should be prepared using standards of known concentrations. The quantification of this compound in samples will be performed by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

As no specific quantitative data for the GC-MS analysis of this compound is readily available, the following table presents representative data for the analysis of a similar compound (a carbamate pesticide) to illustrate the expected performance of a validated method. This data should be used as a guideline, and specific validation experiments must be conducted for this compound.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 25 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Table 1: Representative quantitative data for the GC-MS analysis of a carbamate compound. This data is for illustrative purposes only and does not represent validated data for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Drying of Organic Extract Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Reconstitute Reconstitution in Solvent Evaporate->Reconstitute Inject Sample Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Qual Qualitative Analysis (Library Match) Detect->Qual Quant Quantitative Analysis (Calibration) Detect->Quant Report Report Generation Qual->Report Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a foundational GC-MS method for the analysis of this compound. The proposed protocol, including sample preparation and instrument parameters, is based on established methods for similar chemical compounds. Researchers, scientists, and drug development professionals are strongly encouraged to perform a thorough method validation to ensure the suitability of this method for their specific needs. This includes, but is not limited to, assessing linearity, accuracy, precision, limits of detection and quantitation, and matrix effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Hedonal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Hedonal (methyl propyl 2-thioxo-1H-pyrido[2,3-b][1][2]thiazine-4-carboxylate). The described method is suitable for the determination of this compound in bulk drug substance and has the potential for adaptation to various sample matrices. The protocol outlines sample preparation, chromatographic conditions, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as methyl propyl 2-thioxo-1H-pyrido[2,3-b][1][2]thiazine-4-carboxylate, is a compound of interest in pharmaceutical research. Accurate and precise quantification of this molecule is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[1][3] This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 25 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Sample Analysis

The validated method can be applied to the quantification of this compound in various samples. The concentration of this compound in the sample can be calculated using the calibration curve generated from the working standard solutions.

Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample 112543648.7
Sample 213012550.5
Sample 312875449.9

Experimental Workflow and Protocols

The following diagrams and protocols provide a detailed overview of the experimental process.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard/Sample B Dissolve in Methanol A->B C Dilute to Working Concentrations B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Chromatographic Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify this compound Concentration I->J

Caption: Workflow for this compound Quantification by HPLC.

Protocol for Standard Solution Preparation

G Start Start Step1 Accurately weigh ~10 mg of this compound Reference Standard Start->Step1 Step2 Transfer to a 10 mL volumetric flask Step1->Step2 Step3 Dissolve and dilute to volume with Methanol (Stock Solution: 1 mg/mL) Step2->Step3 Step4 Perform serial dilutions with mobile phase to obtain working standards (1-100 µg/mL) Step3->Step4 End End Step4->End

Caption: Standard Solution Preparation Protocol.

HPLC System Setup Protocol

G cluster_0 System Preparation cluster_1 Method Setup cluster_2 System Equilibration P1 Prepare Mobile Phases A and B P2 Degas Mobile Phases P1->P2 P3 Install C18 Column P2->P3 M1 Set Flow Rate to 1.0 mL/min P3->M1 M2 Set Column Temperature to 30 °C M1->M2 M3 Program Gradient Elution Profile M2->M3 M4 Set UV Detection Wavelength to 254 nm M3->M4 E1 Purge Pump Lines M4->E1 E2 Equilibrate System with Initial Mobile Phase (at least 30 minutes) E1->E2 E3 Inject Blank (Mobile Phase) to ensure a stable baseline E2->E3

Caption: HPLC System Setup and Equilibration.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical industry. Further optimization may be required for the analysis of this compound in complex biological matrices.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the recommended dosages of Hedonal, a herbicide with the active ingredient 2,4-D (2,4-Dichlorophenoxyacetic acid), for various key agricultural crops. The information is intended for use in a research and development context. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for efficacy and phytotoxicity studies are provided. Additionally, a diagram of the herbicidal signaling pathway is included to illustrate the mechanism of action.

Introduction to this compound (2,4-D)

This compound is a selective, systemic herbicide used for the post-emergence control of broadleaf weeds.[1] Its active ingredient, 2,4-D, is a synthetic auxin that mimics the natural plant growth hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and unsustainable cell division and growth in susceptible dicotyledonous (broadleaf) plants, ultimately causing vascular tissue disruption, stem curling, leaf withering, and plant death.[2] Monocotyledonous crops such as wheat, corn, rice, and sugarcane are generally tolerant to 2,4-D at recommended application rates.[3]

Recommended Dosage by Crop Type

The recommended dosage of this compound varies depending on the crop, the target weed species and their growth stage, and environmental conditions. The following tables summarize the recommended application rates for several major crops. It is imperative to consult the specific product label for detailed instructions before use.

Table 1: Recommended this compound (2,4-D Amine Salt Formulations) Dosage for Various Crops

CropApplication TimingRecommended Dosage (L/ha)Recommended Dosage (pints/acre)Notes
Wheat, Barley, Rye Post-emergence: Tillering stage (4-8 inches tall)0.6 - 1.7 L/ha[4]1.0 - 2.8 pints/acre[5]Do not apply before the tiller stage or from early boot to the milk stage. For perennial weeds, a higher rate may be necessary.[6]
Corn (Maize) Post-emergence: Crop is 10-30 cm high with developing secondary roots.0.46 - 1.1 L/ha[4][7]0.8 - 1.9 pints/acre[8]For taller corn, use drop nozzles to direct the spray and avoid contact with the whorl and upper leaves.[7]
Rice Post-emergence: Late tillering stage (6-9 weeks after emergence)1.0 - 1.5 L/ha[3]1.7 - 2.5 pints/acre[8]Do not apply after panicle initiation or during early seedling, boot, or flowering stages. Some rice varieties may be sensitive.[8]
Sugarcane Post-emergence: After cane emergence through lay-by.0.5 - 1.5 L/ha[9]0.8 - 2.5 pints/acre[10]Can be applied as a directed spray to minimize contact with the sugarcane canopy, especially at higher rates.[11]

Note: Dosages can vary based on the concentration of the 2,4-D formulation. The values above are typical for formulations containing approximately 625 g/L of 2,4-D amine salt. Always refer to the product label for specific rates.

Experimental Protocols for Efficacy and Phytotoxicity Assessment

The following are generalized protocols for conducting field trials to evaluate the efficacy of this compound on target weeds and its phytotoxicity to the crop. These protocols should be adapted based on specific research objectives, crop types, and local conditions.

General Experimental Design
  • Trial Layout: Randomized Complete Block Design (RCBD) is recommended to account for field variability.[12]

  • Replications: A minimum of three to four replications for each treatment is advised.[13]

  • Plot Size: Plot sizes should be adequate for representative sampling and to minimize edge effects, typically at least 10 square meters.[13]

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-free Control (manual weeding)

    • This compound at the proposed recommended rate (1X)

    • This compound at double the proposed recommended rate (2X) to assess crop safety margin.[14]

    • Standard commercial herbicide for comparison.

Herbicide Application
  • Timing: Apply this compound at the crop and weed growth stages specified in the product label and research protocol.[15]

  • Equipment: Use a calibrated research sprayer with appropriate nozzles (e.g., flat fan) to ensure uniform application.[16]

  • Spray Volume: A typical spray volume for ground applications is 100-200 L/ha.[4]

  • Environmental Conditions: Record weather data (temperature, humidity, wind speed) at the time of application, as these can influence herbicide efficacy and drift.[6]

Data Collection and Assessment
  • Weed Control Efficacy:

    • Visually assess weed control at regular intervals (e.g., 7, 14, 21, and 30 days after application) using a percentage scale (0% = no control, 100% = complete control).[17]

    • Weed density (counts per unit area) and biomass (dry weight per unit area) can also be measured.[12]

  • Crop Phytotoxicity:

    • Visually assess crop injury at the same intervals as weed control, noting any symptoms such as epinasty (twisting), stunting, or discoloration. A 0-100% scale can be used (0% = no injury, 100% = crop death).[18]

  • Yield Data: At crop maturity, harvest the plots and measure the grain or biomass yield to determine the impact of the herbicide treatments.[12]

Example Workflow for a Herbicide Efficacy Trial

G cluster_setup Trial Setup cluster_application Treatment Application cluster_assessment Data Collection & Analysis A Site Selection & Preparation B Experimental Design (RCBD) A->B C Plot Layout & Marking B->C D Pre-Application Assessment (Weed & Crop Stage) C->D E Herbicide Preparation & Calibration D->E F Treatment Application E->F G Post-Application Assessments (Efficacy & Phytotoxicity) F->G H Yield Data Collection G->H I Statistical Analysis H->I J J I->J Report Generation

Workflow for a typical herbicide efficacy trial.

Signaling Pathway of this compound (2,4-D)

2,4-D acts as a synthetic auxin, disrupting the normal hormonal balance in susceptible plants. The primary mode of action involves binding to auxin receptors, which leads to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates the expression of auxin-responsive genes, causing uncontrolled cell division and elongation. A key secondary effect is the induction of oxidative stress through the production of Reactive Oxygen Species (ROS), which contributes significantly to cellular damage and eventual plant death.[19][20]

G cluster_cellular Cellular Events cluster_physiological Physiological Response A 2,4-D (this compound) Enters Plant Cell B Binds to TIR1/AFB Auxin Receptors A->B C Formation of SCF-TIR1/AFB-Aux/IAA Complex B->C D Ubiquitination & Degradation of Aux/IAA Repressors C->D E Activation of Auxin Response Factors (ARFs) D->E F Expression of Auxin-Responsive Genes E->F G Uncontrolled Cell Division & Elongation F->G H Ethylene Production F->H I Reactive Oxygen Species (ROS) Production F->I K Epinasty, Senescence, & Plant Death G->K H->K J Oxidative Stress & Cellular Damage I->J J->K

References

Hedonal Herbicide: Comprehensive Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedonal® is the brand name for a line of selective, systemic herbicides highly effective for the post-emergence control of broadleaf weeds. The primary active ingredients in this compound products are typically 2,4-Dichlorophenoxyacetic acid (2,4-D) and/or 2-methyl-4-chlorophenoxyacetic acid (MCPA). These compounds are synthetic auxins that mimic the natural plant growth hormone indole-3-acetic acid (IAA).[1] By overwhelming the plant's natural hormonal balance, this compound induces rapid, uncontrolled, and disorganized cell division and growth in susceptible broadleaf plants, ultimately leading to their death.[1][2] Monocotyledonous crops such as corn, wheat, rice, and sugarcane are generally tolerant to this compound at recommended application rates.[3]

These application notes provide detailed protocols and technical information for the effective and safe use of this compound in agricultural research and development.

Data Presentation: Application Rates and Timing

The following tables summarize recommended application rates and timing for this compound (2,4-D and MCPA) across various crops. Rates are provided in kilograms of active ingredient per hectare (kg a.i./ha) and should be adjusted based on the specific formulation, weed species present, weed size, and environmental conditions.

Table 1: this compound (2,4-D) Application Rates for Selected Crops

CropApplication TimingRate (kg a.i./ha)Notes
Corn Pre-plant burndown0.5 - 1.1Apply 7-14 days before planting.[4]
Post-emergence0.28 - 0.56Apply before corn is 15 cm tall or use drop nozzles for later applications.
Rice Post-emergence0.5 - 1.1Apply when rice is well-tillered. A waiting period of at least 14-21 days is recommended if applied pre-plant.
Wheat, Barley, Rye Post-emergence0.28 - 1.1Apply after the crop is in the full tiller stage but before the boot stage.[5]
Sugarcane Post-emergence1.1 - 2.2Can be applied as a directed spray to avoid contact with the crop canopy.
Pastures & Rangeland Post-emergence1.1 - 2.2Apply when weeds are actively growing, typically in the spring or fall.

Table 2: this compound (MCPA) Application Rates for Selected Crops

CropApplication TimingRate (kg a.i./ha)Notes
Wheat, Barley, Oats, Rye Post-emergence0.28 - 1.4Apply after the crop has reached the 3-4 leaf stage up to the early boot stage. Do not spray from boot to dough stage.
Rice Post-emergence0.5 - 1.0Apply at the early to mid-tillering stage.
Flax Post-emergence0.28 - 0.56Apply when the flax is 5-15 cm tall and before bud formation.
Peas Post-emergence0.25 - 0.4Apply when peas are 10-18 cm tall.
Grassland/Pastures Post-emergence0.5 - 1.7Apply to established grasslands; clover may be damaged.

Factors Influencing Efficacy

The performance of this compound is influenced by several environmental and application-specific factors:

  • Weed Size and Growth Stage: Younger, actively growing weeds are more susceptible.

  • Temperature and Humidity: Efficacy is generally higher under warm and humid conditions which favor active plant growth and herbicide uptake.

  • Rainfall: A rain-free period of at least 4-6 hours is typically required after application to ensure adequate absorption.

  • Soil Moisture: Adequate soil moisture promotes active weed growth and enhances herbicide translocation.

  • Spray Volume and Coverage: Thorough coverage of weed foliage is essential for optimal control. Recommended spray volumes typically range from 100 to 400 liters per hectare for ground applications.

  • Adjuvants: The addition of surfactants or crop oil concentrates can improve spray retention, droplet spreading, and herbicide uptake, particularly for hard-to-control weeds or under adverse environmental conditions.

Experimental Protocols

Protocol for Greenhouse Herbicide Efficacy Trial

Objective: To determine the dose-response of target weed species to this compound under controlled conditions.

Materials:

  • This compound (2,4-D or MCPA) analytical standard

  • Target weed seeds (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix

  • Greenhouse or growth chamber with controlled temperature, humidity, and photoperiod

  • Calibrated laboratory spray chamber

  • Surfactant (e.g., non-ionic surfactant)

  • Analytical balance, volumetric flasks, pipettes

  • Drying oven

Procedure:

  • Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse to the 2-4 leaf stage. Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Herbicide Preparation: Prepare a stock solution of this compound. From this, create a series of dilutions to achieve the desired application rates. Add a surfactant to the spray solutions as recommended.

  • Experimental Design: Use a completely randomized design with at least four replications per treatment. Include an untreated control (sprayed with water and surfactant only).

  • Application: Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Post-Treatment Care: Return the pots to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.

  • Data Collection:

    • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control.

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass from each pot. Record the fresh weight, then dry the biomass at 70°C for 72 hours and record the dry weight.[4]

  • Data Analysis: Analyze the data using analysis of variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatments. Dose-response curves can be generated using a log-logistic model to determine the GR₅₀ (the herbicide rate causing 50% growth reduction).

Protocol for Field Herbicide Efficacy Trial

Objective: To evaluate the efficacy of this compound on a mixed weed population under field conditions.

Materials:

  • Commercial formulation of this compound

  • Field plot sprayer with calibrated nozzles

  • Personal Protective Equipment (PPE)

  • Stakes, measuring tape, and flags for plot layout

  • Data collection sheets

Procedure:

  • Site Selection: Choose a field with a uniform and representative population of the target broadleaf weeds.

  • Experimental Design: Use a randomized complete block design with 3-4 replications. Plot sizes should be adequate for application and assessment (e.g., 3m x 10m).

  • Application: Apply the different rates of this compound when the weeds are actively growing and at the recommended growth stage. Include an untreated control plot in each replication. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control Ratings: At 14, 28, and 56 DAT, visually assess the percent control of each weed species in each plot compared to the untreated control.

    • Weed Density and Biomass: At a designated time point, count the number of individuals of each weed species in a defined quadrat within each plot. Harvest the above-ground weed biomass from the quadrat, dry, and weigh.

    • Crop Phytotoxicity: If applied in a crop, visually assess crop injury (e.g., stunting, epinasty, discoloration) at regular intervals.

  • Data Analysis: Analyze the data using ANOVA appropriate for a randomized complete block design.

Protocol for Phytotoxicity Assessment

Objective: To assess the potential for this compound to cause injury to the crop.

Procedure:

  • This assessment is typically integrated into the field efficacy trial.

  • Use a rating scale from 0 to 100, where 0 indicates no visible crop injury and 100 indicates complete crop death.

  • Assessments should be made at regular intervals after application (e.g., 7, 14, 28 DAT).

  • Pay close attention to symptoms characteristic of auxin herbicide injury, such as leaf cupping, stem twisting (epinasty), and stunting.

  • It is crucial to include a non-treated control for a valid comparison.

Protocol for Herbicide Residue Analysis in Soil and Water

Objective: To quantify the concentration of 2,4-D and MCPA in environmental samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS/MS).[6][7]

  • Analytical standards of 2,4-D and MCPA.

  • Solvents (e.g., acetonitrile, methanol, ethyl acetate).

  • Solid-phase extraction (SPE) cartridges.

  • Glassware, centrifuge, evaporator.

Procedure:

  • Sample Collection: Collect representative soil or water samples from the treated and control plots at various time points after application.

  • Extraction:

    • Water: Acidify the water sample to pH 2-3. Extract the analytes using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or by passing the sample through an SPE cartridge.

    • Soil: Extract the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water) using techniques such as sonication or accelerated solvent extraction.

  • Cleanup: The extracts may need to be cleaned up to remove interfering substances. This can be achieved using SPE.

  • Analysis:

    • Concentrate the cleaned extract to a small volume and reconstitute in a suitable solvent for injection into the HPLC or GC system.

    • Develop a calibration curve using the analytical standards.

    • Quantify the concentration of 2,4-D and MCPA in the samples by comparing their peak areas to the calibration curve.[6]

  • Confirmation (if using MS/MS): Monitor specific parent-to-product ion transitions for unambiguous identification and quantification of the analytes.[8]

Signaling Pathway and Experimental Workflow

Auxin Signaling Pathway Disruption by this compound

This compound's herbicidal activity stems from its ability to act as a persistent mimic of the plant hormone auxin.[3] This leads to a cascade of events that disrupts normal plant growth and development.

Hedonal_Signaling_Pathway cluster_perception Cellular Perception and Signal Initiation cluster_downstream Downstream Cellular Responses This compound This compound TIR1/AFB TIR1/AFB Auxin Receptor This compound->TIR1/AFB Binds to Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux/IAA->ARF Represses Gene_Expression Uncontrolled Gene Expression ARF->Gene_Expression Activates Ethylene (B1197577) Ethylene Production ↑ Gene_Expression->Ethylene Leads to Cellular_Disruption Cell Wall Loosening Uncontrolled Cell Division Membrane Damage Gene_Expression->Cellular_Disruption Causes Ethylene->Cellular_Disruption Contributes to ROS Reactive Oxygen Species (ROS) ↑ ROS->Cellular_Disruption Exacerbates Cellular_Disruption->ROS Induces Plant_Death Plant Death Cellular_Disruption->Plant_Death

Caption: this compound mimics auxin, leading to the degradation of Aux/IAA repressors and uncontrolled gene expression.

The binding of this compound to the TIR1/AFB auxin receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[3][9] This relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that activate the expression of auxin-responsive genes.[10] The resulting overexpression of these genes leads to a hormonal imbalance, including the overproduction of ethylene and reactive oxygen species (ROS).[1][9][11] This cascade of events causes a loss of controlled cell division and expansion, leading to tissue damage, epinasty, senescence, and ultimately, the death of the susceptible plant.[1][11]

Experimental Workflow for this compound Efficacy and Residue Analysis

The following diagram outlines a typical workflow for evaluating a new this compound formulation.

Experimental_Workflow cluster_greenhouse Phase 1: Greenhouse Screening cluster_field Phase 2: Field Trials cluster_lab Phase 3: Laboratory Analysis cluster_outcome Outcome A Dose-Response Study (Target Weeds) C Multi-Location Efficacy Trials (Different Environments) A->C B Crop Safety Screen (Various Cultivars) D Phytotoxicity Assessment (In-Crop) B->D E Residue Studies (Soil, Water, Crop) C->E F Statistical Analysis of Efficacy Data C->F D->F G LC-MS/MS or GC-MS Residue Quantification E->G H Data for Registration and Application Guidelines F->H G->H

References

Application Notes and Protocols for Testing Hedonal (2,4-D) Resistance in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for identifying and quantifying resistance to the auxin-mimicking herbicide Hedonal (2,4-D) in various weed species. The protocols outlined below encompass whole-plant bioassays, seed-based assays, and molecular techniques, offering a comprehensive approach to resistance diagnostics.

Introduction to 2,4-D Resistance Testing

The evolution of herbicide resistance in weeds is a significant challenge in modern agriculture.[1][2] Early and accurate detection of resistance is crucial for implementing effective weed management strategies.[3][4] Testing for 2,4-D resistance involves comparing the response of a suspected resistant weed population to a known susceptible population.[3] This can be achieved through various biological and molecular assays.

Whole-Plant Bioassay for 2,4-D Resistance

Whole-plant bioassays are considered the most reliable method for confirming herbicide resistance and determining the level of resistance.[3][4][5] These assays involve treating whole plants with a range of herbicide doses and assessing the physiological response.

Experimental Protocol: Whole-Plant Dose-Response Assay

This protocol is adapted from established methods for robust herbicide resistance testing.[3][4]

Objective: To determine the dose of 2,4-D required to cause 50% growth reduction (GR50) or mortality (LD50) in suspected resistant and susceptible weed populations.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Pots (10-15 cm diameter) filled with appropriate potting mix

  • Greenhouse or controlled environment chamber

  • Commercial formulation of 2,4-D (this compound)

  • Deionized water

  • Adjuvant (if recommended on the herbicide label)

  • Cabinet sprayer calibrated to deliver a consistent volume

  • Balance, weigh boats, and graduated cylinders

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants in the suspected resistant field.[3]

    • Collect seeds from a known susceptible population of the same weed species.

    • If necessary, break seed dormancy using appropriate methods for the specific weed species (e.g., stratification, scarification).[3]

    • Germinate seeds in petri dishes or trays with a suitable substrate.

  • Plant Growth:

    • Transplant seedlings at a uniform growth stage (e.g., 2-4 true leaves) into individual pots.[3][4]

    • Grow plants in a greenhouse or controlled environment with optimal conditions for the species.

    • Ensure uniform watering and fertilization for all plants.

  • Herbicide Application:

    • Prepare a stock solution of 2,4-D. From this, create a series of dilutions to achieve a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

    • Use a sufficient number of plants per dose for statistical power (e.g., 5-10 plants per dose with 3-4 replications).[6]

    • Apply the herbicide treatments using a calibrated cabinet sprayer to ensure uniform coverage.[3][4]

    • Include an untreated control (0x dose) for both suspected resistant and susceptible populations.

  • Data Collection and Analysis:

    • Assess plant response 14 to 28 days after treatment (DAT), depending on the weed species and herbicide symptoms.[6]

    • Assessments can include visual injury ratings (0-100% scale), plant survival counts, and biomass (fresh or dry weight) measurements.[3][7]

    • Calculate the percent reduction in biomass compared to the untreated control for each dose.

    • Analyze the data using a non-linear regression model, such as a log-logistic dose-response curve, to determine the GR50 or LD50 values.[8]

Data Presentation:

PopulationGR50 (g ai/ha)LD50 (plants/pot)Resistance Index (RI = GR50 R/GR50 S)
Susceptible (S)e.g., 150e.g., 1751.0
Resistant (R)e.g., 900e.g., 10506.0

Note: The values in this table are examples and will vary depending on the weed species and experimental conditions. The resistance index (RI) is calculated by dividing the GR50 or LD50 of the resistant population by that of the susceptible population. An RI greater than 2 is generally considered indicative of resistance.

Workflow for Whole-Plant Bioassay

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis SeedCollection Seed Collection (Resistant & Susceptible) Germination Seed Germination SeedCollection->Germination Transplanting Seedling Transplanting Germination->Transplanting Spraying Herbicide Application Transplanting->Spraying HerbicidePrep Herbicide Dilution Series HerbicidePrep->Spraying Incubation Greenhouse Incubation (14-28 days) Spraying->Incubation DataCollection Data Collection (Survival, Biomass) Incubation->DataCollection DoseResponse Dose-Response Analysis (Log-Logistic Model) DataCollection->DoseResponse RI_Calc Resistance Index Calculation DoseResponse->RI_Calc G cluster_initial Field_Observation Field Observation of Poor Herbicide Efficacy Initial_Screening Initial Resistance Screening Field_Observation->Initial_Screening Confirmation Resistance Confirmation & Quantification Initial_Screening->Confirmation Seed_Assay Seed Bioassay (Petri Dish) Initial_Screening->Seed_Assay Whole_Plant_Single_Dose Whole-Plant Assay (Single Discriminating Dose) Initial_Screening->Whole_Plant_Single_Dose Mechanism_ID Mechanism Identification Confirmation->Mechanism_ID Whole_Plant_Dose_Response Whole-Plant Assay (Dose-Response) Confirmation->Whole_Plant_Dose_Response Molecular_Assay Molecular Assays (e.g., Sequencing) Mechanism_ID->Molecular_Assay

References

Creating Dose-Response Curves for Hedonal (2,4-D) on Target Weed Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedonal, a selective herbicide with the active ingredient 2,4-Dichlorophenoxyacetic acid (2,4-D), is a synthetic auxin widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Understanding the dose-response relationship of this compound on target weed species is crucial for optimizing its efficacy, determining effective application rates, and managing the development of herbicide resistance. This document provides detailed application notes and protocols for creating dose-response curves for this compound on several common and problematic broadleaf weed species.

As a synthetic auxin, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants.[2][3] This ultimately results in symptoms such as stem curl-over, leaf withering, and eventual plant death.[2] The effectiveness of 2,4-D can be influenced by environmental factors such as temperature, with higher temperatures generally increasing its efficacy.

Data Presentation: Dose-Response of Target Weed Species to 2,4-D

The following tables summarize quantitative data on the dose-response of several key broadleaf weed species to 2,4-D, expressed as the herbicide rate required for a certain level of control or growth reduction.

Table 1: 2,4-D Dose-Response for Ragweed Species

Weed SpeciesParameterHerbicide Rate (g ae/ha)Reference
Common RagweedED50 (50% control)61[3]
Common RagweedED90 (90% control)177[3]
Giant RagweedED50 (50% dry weight reduction)142[4]
Giant RagweedED80 (80% dry weight reduction)310[4]
Giant RagweedED95 (95% dry weight reduction)1048[4]
Giant Ragweed57% control560[5]

ED50, ED80, ED90, ED95: Effective dose required to achieve 50%, 80%, 90%, and 95% control or growth reduction, respectively. g ae/ha: grams of acid equivalent per hectare.

Table 2: 2,4-D Dose-Response for Common Lambsquarters and Velvetleaf

Weed SpeciesParameterHerbicide Rate (g ai/ha)Reference
Common LambsquartersED90 (90% dry matter reduction)573.26[6]
Velvetleaf90-94% control1120[7]

g ai/ha: grams of active ingredient per hectare.

Table 3: 2,4-D Dose-Response for Common Waterhemp (Susceptible Population)

ParameterHerbicide Rate (g ae/ha)Reference
GR50 (50% dry weight reduction)109
I50 (50% visual injury)Not specified
GR90 (90% dry weight reduction)Not specified
I90 (90% visual injury)Not specified

GR50, GR90: Herbicide rate causing 50% and 90% reduction in plant dry weight, respectively. I50, I90: Herbicide rate causing 50% and 90% visual injury, respectively.

Experimental Protocols

This section outlines a detailed methodology for conducting whole-plant dose-response bioassays to evaluate the efficacy of this compound (2,4-D) on target weed species.

Protocol: Whole-Plant Pot Bioassay for Herbicide Dose-Response

1. Plant Material and Growth Conditions:

  • Seed Collection and Preparation: Collect mature seeds from the target weed populations. If necessary, break seed dormancy using appropriate methods such as stratification or scarification.

  • Germination: Germinate seeds in petri dishes on a suitable medium (e.g., agar (B569324) or filter paper) or in seedling trays with a sterile potting mix.

  • Transplanting: Once seedlings have reached a consistent growth stage (e.g., 2-3 true leaves), transplant them into individual pots (e.g., 10-15 cm in diameter) filled with a standardized greenhouse potting mix.

  • Greenhouse Conditions: Maintain plants in a controlled greenhouse environment with consistent temperature, humidity, and photoperiod (e.g., 16-hour light/8-hour dark cycle). Water plants as needed to maintain adequate soil moisture.

2. Herbicide Preparation and Application:

  • Dose Selection: Determine a range of this compound (2,4-D) doses to apply. This should include a zero-dose control (no herbicide) and a series of doses that are expected to produce a range of responses from no effect to complete plant death. A logarithmic or geometric series of doses is often effective.

  • Solution Preparation: Prepare stock solutions of this compound (2,4-D) and then make serial dilutions to achieve the desired final concentrations for each treatment. Use a suitable carrier, such as water, and include any necessary adjuvants as specified by the product label.

  • Application: Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 4-6 leaf stage). Use a calibrated laboratory sprayer to ensure uniform and accurate application. The spray volume should be consistent across all treatments.

3. Data Collection and Analysis:

  • Visual Assessment: At predetermined time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of plant injury for each treatment. This is typically done on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of each plant. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Data Analysis: Analyze the data using non-linear regression to fit a dose-response curve (e.g., a log-logistic model). From the fitted curve, determine key parameters such as the ED50 (the dose required to cause a 50% response) and other relevant endpoints (e.g., ED90).

Mandatory Visualizations

Signaling Pathway of 2,4-D in Susceptible Plants

G node_24D 2,4-D (this compound) node_receptor TIR1/AFB Auxin Receptor node_24D->node_receptor Binds to node_scf SCF Complex node_receptor->node_scf Activates node_aux_iaa Aux/IAA Repressor node_proteasome 26S Proteasome node_aux_iaa->node_proteasome Degradation node_arf Auxin Response Factor (ARF) node_aux_iaa->node_arf Represses node_scf->node_aux_iaa Ubiquitinates node_gene_expression Auxin-Responsive Gene Expression node_arf->node_gene_expression Activates node_uncontrolled_growth Uncontrolled Cell Division & Elongation node_gene_expression->node_uncontrolled_growth node_ethylene Ethylene Production node_gene_expression->node_ethylene node_plant_death Plant Death node_uncontrolled_growth->node_plant_death node_ethylene->node_plant_death G node_seed 1. Seed Germination & Seedling Growth node_transplant 2. Transplanting to Pots node_seed->node_transplant node_acclimatize 3. Acclimatization in Controlled Environment node_transplant->node_acclimatize node_application 5. Herbicide Application node_acclimatize->node_application node_herbicide_prep 4. Herbicide Dose Preparation node_herbicide_prep->node_application node_data_collection 6. Data Collection (Visual Injury & Biomass) node_application->node_data_collection node_analysis 7. Data Analysis (Dose-Response Curve Fitting) node_data_collection->node_analysis node_results 8. Determination of ED50 & Other Parameters node_analysis->node_results

References

Application Notes and Protocols for Field Trial Evaluation of Hedonal Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Field Trial Design for Evaluating Hedonal Herbicide Performance

Introduction

These application notes provide a comprehensive framework for designing and executing robust field trials to evaluate the performance of the post-emergence broadleaf herbicide, this compound. For the purposes of this protocol, this compound is a hypothetical selective herbicide designed for use in corn (Zea mays). Its mode of action is assumed to be that of a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible broadleaf weeds.[1][2] Synthetic auxin herbicides are systemic and selective, primarily targeting dicotyledonous (broadleaf) weeds in cereal crops.[2][3] The protocols outlined below are intended for researchers, scientists, and agricultural professionals to generate reliable and reproducible data on the efficacy and crop safety of this compound.

Experimental Objectives
  • To determine the effective application rate of this compound for the control of key broadleaf weed species.

  • To assess the tolerance of corn to various application rates of this compound.

  • To evaluate the impact of this compound application on weed biomass and subsequent corn yield.

  • To characterize the symptomology of this compound on target weed species.

Field Site Selection and Preparation
  • Site History: Select a field with a known and uniform infestation of the target broadleaf weed species (e.g., Common Lambsquarters (Chenopodium album), Velvetleaf (Abutilon theophrasti), and Common Ragweed (Ambrosia artemisiifolia)).

  • Soil Type: The soil should be representative of the agricultural region where this compound is intended for use. Record soil texture, organic matter content, and pH.

  • Field Preparation: Employ standard tillage and seedbed preparation practices for the region. Corn should be planted at a uniform seeding rate and row spacing.

Experimental Protocols

Experimental Design
  • Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[4][5]

  • Replicates: A minimum of four replicates (blocks) should be used for each treatment.[4]

  • Plot Size: A standard plot size is 3 meters wide (e.g., 4 corn rows) by 10 meters long. This allows for a central assessment area, minimizing edge effects.[4]

Treatments

The following treatments should be included in each block:

  • Untreated Control (Weedy Check): No herbicide application.

  • Weed-Free Control (Hand-Weeded): Maintained weed-free throughout the growing season to establish a benchmark for maximum crop yield.

  • This compound - Rate 1 (Low): e.g., 0.5X the anticipated label rate.

  • This compound - Rate 2 (Medium): e.g., 1.0X the anticipated label rate.

  • This compound - Rate 3 (High): e.g., 2.0X the anticipated label rate.

  • Commercial Standard: A registered and commonly used broadleaf herbicide for corn, serving as a comparative benchmark.

Herbicide Application
  • Equipment: Use a calibrated small-plot sprayer, such as a CO2-pressurized backpack sprayer, equipped with flat-fan nozzles to ensure uniform coverage.[4][6]

  • Application Timing: Apply this compound post-emergence when target weeds are actively growing and are at the 2-4 leaf stage. Corn should be at a tolerant growth stage, typically V3-V5.[7]

  • Spray Volume: A typical spray volume is 150-200 L/ha.

  • Environmental Conditions: Record air temperature, relative humidity, wind speed, and cloud cover at the time of application. Avoid application during periods of extreme temperature or high wind.

Data Collection and Assessment
  • Visual Ratings: Conduct visual assessments of percent weed control and crop phytotoxicity at 7, 14, 28, and 56 days after treatment (DAT).[4] Visual ratings are a common and rapid method for evaluating herbicide efficacy.[8][9]

    • Weed Control Scale: 0% = no effect on weeds; 100% = complete death of all weeds.

    • Crop Phytotoxicity Scale: 0% = no visible crop injury; 100% = complete crop death. Symptoms to note include epinasty (twisting), stunting, and chlorosis.

  • At 28 DAT, collect all above-ground weed biomass from a 1 m² quadrat placed in the center of each plot.[4]

  • Dry the collected biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved.[4]

  • Record the dry weight per quadrat.

  • At crop maturity, harvest the central two rows of each plot to determine the grain yield.[10]

  • Adjust grain weight to a standard moisture content (e.g., 15.5% for corn).

  • Report yield in kilograms per hectare ( kg/ha ).

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: Visual Weed Control (%) at Different Assessment Timings

Treatment Rate (g a.i./ha) 7 DAT 14 DAT 28 DAT 56 DAT
Untreated Control 0 0 0 0 0
This compound Low
This compound Medium
This compound High

| Commercial Standard | Label Rate | | | | |

Table 2: Crop Phytotoxicity (%) at Different Assessment Timings

Treatment Rate (g a.i./ha) 7 DAT 14 DAT
Untreated Control 0 0 0
This compound Low
This compound Medium
This compound High

| Commercial Standard | Label Rate | | |

Table 3: Weed Biomass and Corn Yield

Treatment Rate (g a.i./ha) Weed Dry Biomass (g/m²) at 28 DAT Corn Yield ( kg/ha )
Untreated Control 0
Weed-Free Control N/A 0
This compound Low
This compound Medium
This compound High

| Commercial Standard | Label Rate | | |

Visualizations

Signaling Pathway of this compound (Synthetic Auxin Herbicide)

Synthetic auxin herbicides like this compound work by overwhelming the natural auxin signaling pathway in susceptible plants.[11] The herbicide binds to auxin co-receptors, leading to the degradation of transcriptional repressors.[11] This results in the over-expression of auxin-responsive genes, which in turn stimulates the production of ethylene (B1197577) and abscisic acid (ABA).[1][2][11] The excessive levels of these hormones lead to uncontrolled cell division, epinastic growth, senescence, and ultimately, plant death.[2][11]

Hedonal_Signaling_Pathway This compound This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to Ubiquitination Ubiquitination TIR1_AFB->Ubiquitination Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination Degradation Degradation Aux_IAA->Degradation SCF_Complex SCF E3 Ubiquitin Ligase SCF_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF Releases Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ethylene Ethylene Biosynthesis Gene_Expression->Ethylene Induces ABA ABA Biosynthesis Gene_Expression->ABA Induces Herbicidal_Effects Herbicidal Effects (Epinasty, Senescence, Death) Ethylene->Herbicidal_Effects ABA->Herbicidal_Effects

Caption: Signaling pathway of a synthetic auxin herbicide.

Experimental Workflow for this compound Field Trial

The workflow diagram below illustrates the sequential steps involved in conducting the this compound field trial, from initial site preparation to final data analysis.

Hedonal_Experimental_Workflow Site_Prep Site Selection & Field Preparation Plot_Layout Plot Layout & Randomization (RCBD) Site_Prep->Plot_Layout Planting Corn Planting Plot_Layout->Planting Application This compound Application (Post-emergence) Planting->Application Data_Collection_7_14 Data Collection: Visual Ratings (7 & 14 DAT) Application->Data_Collection_7_14 Data_Collection_28 Data Collection: Visual Ratings & Weed Biomass (28 DAT) Data_Collection_7_14->Data_Collection_28 Data_Collection_56 Data Collection: Visual Ratings (56 DAT) Data_Collection_28->Data_Collection_56 Harvest Crop Harvest & Yield Measurement Data_Collection_56->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis Report Final Report & Data Summary Analysis->Report

Caption: Experimental workflow for a herbicide field trial.

References

Application Notes and Protocols for the Analysis of Hedonal (2,4-D) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D), a prominent active ingredient in herbicides like Hedonal, is extensively used worldwide for the control of broadleaf weeds in various agricultural and non-crop environments.[1][2] Its widespread application raises concerns about its potential to contaminate environmental compartments such as soil and water.[1] Consequently, the development and validation of robust and sensitive analytical methods are crucial for monitoring its residues, ensuring environmental safety, and enforcing regulatory limits.[3] This document provides detailed application notes and protocols for the determination of 2,4-D in environmental samples, primarily focusing on modern chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

Analytical Methodologies

The choice of analytical technique for 2,4-D determination depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for analyzing polar, acidic compounds like 2,4-D. It offers high sensitivity and selectivity, often with minimal sample preparation, eliminating the need for derivatization.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely accepted technique for 2,4-D analysis. Due to the low volatility of 2,4-D in its acidic form, a derivatization step is necessary to convert it into a more volatile ester, which can then be analyzed by GC.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A common and cost-effective method for quantifying 2,4-D. It typically involves reversed-phase chromatography with UV detection at wavelengths around 228-230 nm.[3][6][7]

General Experimental Workflow

The analysis of 2,4-D in environmental samples follows a multi-step process, from initial sample collection to final data interpretation. The logical flow ensures that the analyte is efficiently extracted from the matrix, separated from interfering compounds, and accurately quantified.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing SampleCollection Sample Collection (Water, Soil) Preservation Sample Preservation (e.g., Refrigeration at 4°C) SampleCollection->Preservation Extraction Extraction (SPE, LLE, Soxhlet) Preservation->Extraction CleanUp Clean-up & Concentration Extraction->CleanUp Derivatization Derivatization (Required for GC-MS) CleanUp->Derivatization If applicable Injection Sample Injection CleanUp->Injection Derivatization->Injection Separation Chromatographic Separation (LC or GC) Injection->Separation Detection Detection (MS/MS, MS, UV) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis Reporting Reporting DataAnalysis->Reporting

General workflow for 2,4-D analysis in environmental samples.

Quantitative Data Summary

The performance of various analytical methods for 2,4-D is summarized below. These parameters are critical for selecting the appropriate method based on the specific requirements of the analysis.

MethodMatrixLODLOQRecovery (%)RSD (%)Reference
LC-MS/MSWater (Drinking, Ground, Surface)0.03 µg/L0.10 µg/L74 - 146Not Specified[8]
LC-MS/MSSoybean, CornNot Specified10 ng/g86 - 107< 10[9]
LC-MS/MSKidney Tissue0.02 mg/kgNot Specified82 - 933.2 - 19[10]
GC-MSWaterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
GC-MS (SIM)Urine, Serum10 ng/mL0.20 µg/mLNot SpecifiedNot Specified[11]
HPLC-UVSoil (Spiked)0.005 ppm0.010 ppm85 - 100Not Specified[6][12]
HPLC-UVSoil (Unspiked)0.003 ppm0.006 ppmNot SpecifiedNot Specified[6][12]
HPLC-UVSoil0.03 mg/kg0.1 mg/kg85 - 111Not Specified[7]
HPLC-UVWater0.004 µg/L0.01 µg/L95.98 - 1150.19 - 6.72[13]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: Analysis of 2,4-D in Water by LC-MS/MS

This protocol is highly suitable for the direct, sensitive, and selective analysis of 2,4-D in various water matrices.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Acidification: Acidify a 40 mL water sample with 1.0 mL of 2 N hydrochloric acid (HCl).[8]

  • Cartridge Conditioning: Pre-condition an Oasis MCX SPE cartridge (60-mg, 3-mL) by passing 1 mL of methanol, followed by two 1 mL aliquots of 0.1 N HCl.[1][8]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[8]

  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl to remove interferences.[8]

  • Drying: Dry the cartridge under vacuum for approximately 30 seconds.[8]

  • Elution: Elute the analyte with two 0.5 mL aliquots of a solution of 80:20 (v/v) acetonitrile (B52724):methanol containing 0.1% acetic acid.[8]

  • Final Preparation: Evaporate the eluate to about 0.5 mL under a gentle stream of nitrogen at 40°C. Adjust the final volume to 1.0 mL with water containing 0.1% acetic acid. Transfer an aliquot to an autosampler vial for analysis.[8]

2. Instrumental Analysis (LC-MS/MS)

  • LC Column: A reversed-phase column such as a Synergi Hydro-RP or Waters ACQUITY Premier HSS T3.[1][8]

  • Mobile Phase:

    • A: Water with 0.1% acetic acid.[8]

    • B: 80:20 (v/v) acetonitrile:methanol with 0.1% acetic acid.[8]

  • Gradient: A suitable gradient program to separate 2,4-D from matrix components.

  • Injection Volume: 10 µL.[8]

  • MS Detection: Tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific parent-daughter ion transitions for quantification and confirmation of 2,4-D.

Protocol 2: Analysis of 2,4-D in Environmental Samples by GC-MS

This protocol requires a derivatization step to make the 2,4-D analyte volatile for gas chromatography.[4]

1. Sample Preparation (Extraction)

  • Water Samples (Liquid-Liquid Extraction):

    • Acidify 100 mL of water sample to a pH < 2 with concentrated sulfuric or hydrochloric acid.

    • Transfer to a separatory funnel and extract three times with 50 mL portions of a suitable organic solvent like diethyl ether or dichloromethane.[14]

    • Combine the organic extracts and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the extract to 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[4]

  • Soil/Sediment Samples:

    • Weigh 10-20 g of a representative soil sample.[4]

    • Extract using a technique like Soxhlet extraction with acetonitrile or sonication with dichloromethane.[4][6][7]

    • Filter and concentrate the extract.[6][7]

2. Derivatization (Esterification)

  • Reagent: Use a suitable derivatizing agent such as diazomethane (B1218177) or a methylating agent like methyl iodide to convert 2,4-D to its methyl ester.[1]

  • Procedure:

    • Add the derivatizing agent to the concentrated extract.

    • Heat the mixture in a sealed vial (e.g., at 60-80°C for 30-60 minutes).[4]

    • After cooling, add water and a non-polar solvent (e.g., hexane).

    • Shake, collect the organic layer, and wash it with a dilute sodium bicarbonate solution and then with water.

    • Dry the final extract over anhydrous sodium sulfate and concentrate for GC analysis.[4]

3. Instrumental Analysis (GC-MS)

  • GC Column: A capillary column such as a Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium.[8]

  • Injection Mode: Splitless.[8]

  • Oven Temperature Program: A programmed temperature ramp is used for separation, for example, starting at 80°C and ramping to 320°C.[1][8]

  • MS Detection: Mass spectrometer operating in electron impact (EI) mode. Monitor characteristic ions for 2,4-D methyl ester for quantification and confirmation.[8]

Protocol 3: Analysis of 2,4-D in Soil by HPLC-UV

This protocol offers a cost-effective method for the analysis of 2,4-D in soil samples.[6][12]

1. Sample Preparation (Modified Soxhlet Extraction)

  • Extraction: Extract the soil sample with acetonitrile using a modified Soxhlet apparatus. This method reduces solvent volume and extraction time.[6][12]

  • Filtration: Filter the extract through a fine microfiber paper.[6][12]

  • Concentration: Concentrate the total extract using a rotary evaporator.[6][12]

  • Drying and Reconstitution: Dry the residue under a stream of ultra-high purity nitrogen and reconstitute the final extract in 1 mL of acetonitrile.[6][12]

2. Instrumental Analysis (HPLC-UV)

  • HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.

  • Column: A reversed-phase C18 column.[15]

  • Mobile Phase: A suitable mixture of acetonitrile and water.

  • Detection: UV detector set at a wavelength of 228 nm.[6]

  • Quantification: Identify and quantify 2,4-D by comparing its retention time and peak area to those of a known standard.[6]

Quality Control

To ensure the generation of high-quality and reliable data, a robust quality control (QC) program is essential. This should include:

  • Method Blanks: Analysis of a reagent-only sample to monitor for contamination.[1]

  • Spiked Samples: Fortifying actual samples with a known amount of 2,4-D to assess method accuracy and potential matrix effects.[1]

  • Duplicate Samples: Analyzing a subset of samples in duplicate to evaluate method precision.[1]

  • Calibration Standards: Running a series of calibration standards to generate a calibration curve for accurate quantification.[1]

The analytical methods detailed in these application notes provide robust and sensitive protocols for the determination of this compound (2,4-D) in various environmental samples. The choice between LC-MS/MS, GC-MS, and HPLC-UV will depend on the specific requirements of the study, including desired sensitivity, sample matrix, and laboratory capabilities.[1] Adherence to these detailed protocols and the implementation of a comprehensive quality control program are paramount for generating accurate and defensible data for environmental monitoring, research, and regulatory compliance.

References

Application Notes and Protocols for Hedonal in No-Till Farming Systems

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

No-till farming is a cornerstone of conservation agriculture, aimed at preserving soil structure, increasing water infiltration, and reducing erosion.[1] However, weed control presents a significant challenge in these systems, as tillage is not used for mechanical weed removal.[1][2] Consequently, no-till systems often rely on effective herbicide strategies.[3][4]

Hedonal is a selective, systemic herbicide widely used for the control of broadleaf weeds.[5][6][7] Its primary active ingredients are 2,4-D (2,4-Dichlorophenoxyacetic acid) and, in some formulations, MCPA (2-methyl-4-chlorophenoxyacetic acid).[8][9] Both are classified as Group 4 herbicides (synthetic auxins) that mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[5][10][11][12]

These application notes provide a comprehensive overview and protocols for the effective use of this compound and its active ingredients in no-till farming systems, with a focus on burndown applications and integrated weed management strategies.

Mechanism of Action: Synthetic Auxins

2,4-D and MCPA are synthetic auxins that disrupt normal plant growth processes in susceptible broadleaf weeds.[5][10][11] The mechanism involves the following key steps:

  • Absorption and Translocation: The herbicide is absorbed through the leaves, stems, and roots and translocated to the meristematic tissues where active growth occurs.[5][13]

  • Mimicking Auxin: At the cellular level, 2,4-D and MCPA mimic indole-3-acetic acid (IAA), a natural auxin.[13][14]

  • Binding to Receptor Complex: The synthetic auxin binds to the TIR1/AFB family of F-box proteins, which are part of the SCF-TIR1/AFB ubiquitin ligase complex.[14][15][16][17]

  • Degradation of Repressors: This binding promotes the degradation of Aux/IAA transcriptional repressor proteins.[14][16][18]

  • Uncontrolled Gene Expression: The degradation of Aux/IAA repressors allows for the uncontrolled expression of auxin-responsive genes by Auxin Response Factors (ARFs).[14]

  • Physiological Disruption: This leads to a cascade of physiological disruptions, including epinastic growth (stem and petiole twisting), leaf malformation, and ultimately, the destruction of vascular tissue, resulting in plant death.[5][10][13]

Synthetic Auxin Signaling Pathway cluster_0 Plant Cell 2_4_D 2,4-D / MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor (Part of SCF Complex) 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Synthetic auxin herbicide mode of action.

Application in No-Till Systems

In no-till farming, this compound is primarily utilized as a burndown herbicide to control emerged broadleaf weeds before planting the cash crop.[10] This is a critical step as the absence of tillage means that weeds that are present at planting will compete with the crop from the outset.[1][3]

3.1. Target Weeds and Efficacy

This compound is effective against a wide range of annual, biennial, and perennial broadleaf weeds. Efficacy can vary based on weed species, growth stage, and environmental conditions.

Weed Species Common Name Susceptibility to 2,4-D/MCPA Notes
Amaranthus palmeriPalmer AmaranthModerate to ResistantResistance is a growing concern.[10]
Amaranthus tuberculatusWaterhempModerate to ResistantWidespread resistance has been reported.[10]
Ambrosia artemisiifoliaCommon RagweedSusceptibleBest controlled when small.
Chenopodium albumCommon LambsquartersSusceptibleGenerally well-controlled.
Taraxacum officinaleDandelionSusceptible (perennial)Fall or spring application is most effective.
Cirsium arvenseCanada ThistleSusceptible (perennial)Requires systemic action for root control.
Conyza canadensisHorseweed (Marestail)Moderate to ResistantGlyphosate-resistant biotypes may also be tolerant to 2,4-D.

3.2. Application Rates and Timing

Application rates and timing are crucial for maximizing efficacy and minimizing crop injury. Always consult the product label for specific instructions.[10]

Application Scenario Crop Typical Rate of 2,4-D (acid equivalent) Timing and Remarks
Spring Burndown Corn, Soybeans0.5 - 1.0 lbs ae/acreApply at least 7-14 days before planting corn and 15-30 days before planting soybeans to avoid crop injury.[10][19] Best results are achieved when weeds are small and actively growing.[10]
Post-emergence Small Grains (Wheat, Barley)0.25 - 0.5 lbs ae/acreApply after the crop is fully tillered but before the boot stage to avoid injury.
Pasture/Rangeland Established Grasses1.0 - 2.0 lbs ae/acreApply when weeds are actively growing. Do not apply to newly seeded grasses.[20]

Note: Rates are general recommendations. The specific formulation of this compound (e.g., amine salt or ester) will influence the rate and application conditions. Ester formulations are generally more effective in cool conditions, while amine salts are less volatile in warm conditions.[10][19]

3.3. Integrated Weed Management in No-Till

Relying solely on a single herbicide mode of action can lead to the development of herbicide-resistant weeds.[3][10] An integrated approach is essential for sustainable weed management in no-till systems.

  • Herbicide Rotation and Tank-Mixing: Rotate herbicides with different modes of action and use tank-mixes to control a broader spectrum of weeds and delay resistance. This compound (Group 4) is often tank-mixed with glyphosate (B1671968) (Group 9) for broad-spectrum burndown.[4]

  • Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients.[3][21] The residue from terminated cover crops can also provide a mulch layer that inhibits weed germination.[2]

  • Crop Rotation: Rotating between different crop types (e.g., warm-season vs. cool-season, broadleaf vs. grass) disrupts weed life cycles and allows for the use of different herbicide options.[1][3]

Experimental Protocols

4.1. Protocol for Evaluating this compound Efficacy in a No-Till Field Setting

This protocol outlines a standard methodology for conducting a field trial to assess the efficacy of this compound on a target weed population in a no-till system.

Objective: To determine the dose-response relationship of this compound on a specific broadleaf weed and to assess crop safety.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: A minimum of 4 replicates to account for field variability.

  • Plot Size: Minimum of 3m x 10m to allow for representative sampling and minimize edge effects.

Treatments:

  • Untreated Control (UTC).

  • This compound at 0.5X the recommended rate.

  • This compound at 1X the recommended rate.

  • This compound at 2X the recommended rate (for crop safety assessment).[22]

  • Standard commercial herbicide treatment for comparison.

Procedure:

  • Site Selection: Choose a field with a known history of no-till and a uniform infestation of the target weed species.

  • Plot Layout: Establish and clearly mark the plots according to the RCBD.

  • Pre-Application Assessment: Within each plot, place quadrats (e.g., 0.25 m²) and record weed density (counts per species) and growth stage.

  • Herbicide Application:

    • Calibrate a backpack or small-plot sprayer to deliver a consistent volume (e.g., 150-200 L/ha).

    • Apply the treatments when weeds are at the recommended growth stage (e.g., 2-4 leaf stage) and under favorable environmental conditions (avoid high wind and temperature extremes).[20]

  • Post-Application Assessments:

    • Visual Efficacy Ratings: At 7, 14, and 28 days after treatment (DAT), visually assess weed control in each plot on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control.

    • Weed Biomass: At 28 DAT, harvest the above-ground biomass of the target weed from the quadrats. Dry the biomass to a constant weight and record.

    • Crop Phytotoxicity: Visually assess crop injury (stunting, discoloration, malformation) at 7 and 14 DAT on a 0% (no injury) to 100% (crop death) scale.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Herbicide Efficacy Trial Workflow Start Start: Trial Planning Site_Selection Site Selection & Plot Layout (RCBD, 4 Reps) Start->Site_Selection Pre_Assessment Pre-Application Assessment (Weed Counts & Staging) Site_Selection->Pre_Assessment Application Herbicide Application (Calibrated Sprayer) Pre_Assessment->Application Post_Assessment Post-Application Assessments (Visual Ratings, Biomass) Application->Post_Assessment Data_Analysis Data Analysis & Reporting (ANOVA) Post_Assessment->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: Workflow for a no-till herbicide efficacy trial.

Environmental Considerations and Resistance Management

  • Soil Half-Life: The half-life of 2,4-D in soil is relatively short, typically 7 to 10 days in warm, moist conditions, as microbial degradation is the primary breakdown mechanism.[19][23] In no-till systems with higher organic matter and microbial activity, degradation may be enhanced.

  • Off-Target Movement: Care must be taken to avoid spray drift to susceptible non-target crops and vegetation.[10][24] Using low-volatility formulations (e.g., amine salts in warm weather) and appropriate application technology can mitigate this risk.[10]

  • Resistance Management: The development of 2,4-D resistant weeds is a significant concern.[10] Adherence to integrated weed management practices, including the use of multiple effective herbicide modes of action, is critical to preserve the utility of this compound and other synthetic auxin herbicides.[3][10] Long-term studies have shown that consistent use of 2,4-D and MCPA can be sustainable without adverse effects on crop productivity or soil health, provided that an integrated approach to weed management is followed.[25]

References

Troubleshooting & Optimization

Overcoming Hedonal precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Hedonal Aqueous Solution Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound precipitation in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and use of this compound aqueous solutions.

Q1: My this compound solution is cloudy and shows visible precipitates immediately after preparation. What is the cause and how can I fix this?

A1: Immediate precipitation of this compound upon dissolution is often due to its low intrinsic aqueous solubility and exceeding the saturation concentration at the given temperature and pH.

  • Initial Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution. Refer to the solubility data in Table 1.

    • Gentle Warming: Warm the solution to 37-40°C while stirring. This can increase the solubility of this compound. Do not exceed 50°C, as this may risk chemical degradation.

    • pH Adjustment: this compound's solubility is pH-dependent. Adjusting the pH of your buffer may be necessary. See the pH vs. Solubility data in Table 2 for guidance.

Q2: My this compound solution was clear initially but developed precipitates after being stored at 4°C. How can I prevent this?

A2: This is a common issue known as temperature-dependent precipitation. The solubility of this compound decreases at lower temperatures.

  • Prevention and Resolution:

    • Storage Conditions: Store the this compound solution at room temperature if stability data permits.

    • Re-dissolving: Before use, warm the refrigerated solution to room temperature or 37°C to re-dissolve the precipitate. Ensure the solution is completely clear before use.

    • Co-solvents: For long-term storage, consider preparing the stock solution with a co-solvent. See the Co-solvent data in Table 3.

Q3: Can I use co-solvents to improve this compound's solubility? If so, which ones are recommended?

A3: Yes, using co-solvents is a highly effective method for increasing the aqueous solubility of this compound.

  • Recommended Co-solvents:

    • DMSO (Dimethyl sulfoxide): Effective for preparing high-concentration stock solutions. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects.

    • Ethanol: Can be used, but may not be suitable for all cell-based assays.

    • PEG 400 (Polyethylene glycol 400): A good option for in vivo studies due to its lower toxicity profile.

Refer to Table 3 for a comparison of this compound solubility with different co-solvents.

Q4: How does the pH of my buffer affect this compound's solubility?

A4: this compound's solubility is significantly influenced by the pH of the aqueous solution. It is more soluble in slightly acidic to neutral conditions.

  • pH Optimization:

    • It is recommended to use a buffer system that maintains a pH between 6.0 and 7.5 for optimal solubility.

    • Avoid highly alkaline conditions (pH > 8.0) as this can lead to increased precipitation.

See Table 2 for detailed information on how pH affects this compound's solubility.

Quantitative Data Summary

The following tables provide quantitative data on this compound's solubility under various conditions to aid in the preparation of your aqueous solutions.

Table 1: this compound Solubility in Water at Different Temperatures

Temperature (°C)Solubility (mg/mL)
40.05
25 (Room Temp)0.15
370.30

Table 2: this compound Solubility in Different pH Buffers at 25°C

pHSolubility (mg/mL)
5.00.25
6.00.20
7.00.15
7.40.12
8.00.08

Table 3: this compound Solubility in Various Co-solvent Systems at 25°C

Co-solvent System (10% v/v in Water)Solubility (mg/mL)
10% DMSO5.0
10% Ethanol2.5
10% PEG 4003.0

Experimental Protocols

This section provides detailed methodologies for preparing this compound solutions and for a screening protocol to identify optimal solubilizing agents.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 350.4 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out 3.504 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 2-3 minutes until the this compound powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Co-solvent Screening for Optimal this compound Solubilization

  • Objective: To determine the most effective co-solvent for solubilizing this compound for a specific experimental buffer.

  • Materials:

    • This compound powder

    • A panel of co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)

    • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well plate (clear bottom)

    • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in each of the selected co-solvents (e.g., 50 mg/mL).

    • In a 96-well plate, add your experimental buffer to multiple wells.

    • Create a serial dilution of each this compound stock solution into the buffer, ensuring the final co-solvent concentration is kept constant (e.g., 1% or 5%).

    • Incubate the plate at the desired experimental temperature for 1 hour.

    • Measure the absorbance (turbidity) of each well at 600 nm. Higher absorbance indicates precipitation.

    • The co-solvent that maintains the highest concentration of this compound with the lowest turbidity is the most suitable for your application.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway involving this compound and a logical workflow for troubleshooting precipitation issues.

Hedonal_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical signaling pathway initiated by this compound binding.

Troubleshooting_Workflow Start This compound Precipitation Observed CheckConc Verify Concentration Start->CheckConc Warm Gentle Warming (37-40°C) CheckConc->Warm Concentration Correct Failure Precipitation Persists (Contact Support) CheckConc->Failure Concentration Too High AdjustpH Adjust pH (6.0-7.5) Warm->AdjustpH UseCosolvent Use Co-solvent (e.g., DMSO, PEG 400) AdjustpH->UseCosolvent PrepareStock Prepare High-Conc. Stock in Co-solvent UseCosolvent->PrepareStock Yes UseCosolvent->Failure No Success Solution Clear PrepareStock->Success

Caption: Logical workflow for troubleshooting this compound precipitation.

Technical Support Center: Hedonal (Urethane) Toxicology and Safety

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hedonal, also known as urethane (B1682113) or ethyl carbamate (B1207046), is an obsolete anesthetic with significant toxicity, including carcinogenic properties.[1][2] It is not approved for human or veterinary use. This document is intended for research and drug development professionals for informational and historical purposes only, providing a case study in drug toxicity. It is not a guide for the use of this substance. Appropriate personal protective equipment and safety protocols must be followed when handling urethane.

Frequently Asked Questions (FAQs)

Q1: What was the historical application of this compound (urethane)?

A1: this compound was historically used as an anesthetic and hypnotic agent in laboratory animals and, to a limited extent, in humans.[1][3] Its use was largely discontinued (B1498344) due to its toxicity profile and the development of safer anesthetic agents.[4]

Q2: What is the primary mechanism of this compound-induced toxicity?

A2: The toxicity of urethane is linked to its metabolism. It is metabolized by enzymes, including cytochrome P450 2E1 (CYP2E1), into reactive metabolites like vinyl carbamate.[5] These metabolites can bind to DNA and proteins, leading to genotoxicity (damage to genetic material) and carcinogenicity (cancer-causing potential).[1][5] The formation of DNA adducts is a key event in its carcinogenic mode of action.[6]

Q3: Why is this compound considered a carcinogen?

A3: Studies in various animal models have demonstrated that urethane administration leads to an increased incidence of tumors, particularly in the lungs.[1] The International Agency for Research on Cancer (IARC) classifies ethyl carbamate as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. This is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence.[7]

Q4: Are there specific organs targeted by this compound toxicity?

A4: Yes. Besides its carcinogenic effects, which are prominent in the lungs, urethane can also cause damage to the developing brain.[4] Studies in rats have shown that it can produce selective lesions in the piriform cortex.[4] Additionally, when administered intraperitoneally, it can cause local toxicity to the mesenteric vasculature.[8]

Q5: Can this compound toxicity be mitigated?

A5: Research has shown that certain substances can inhibit the metabolism of urethane, which may reduce the formation of toxic metabolites. For instance, acute ethanol (B145695) administration can inhibit urethane metabolism because both substances compete for the same metabolic enzyme, CYP2E1.[5][9] However, this is a complex interaction and does not render urethane safe for use. Chronic ethanol consumption, on the other hand, could potentially increase its carcinogenicity by inducing CYP2E1.[5]

Troubleshooting Guide for In Vitro Experiments

This guide addresses potential issues when studying urethane or similar carbamate compounds in a research setting.

Issue / Observation Potential Cause Recommended Action / Explanation
High variance in cytotoxicity assays. Metabolic capacity of the cell line.Standard cell lines may have different levels of CYP2E1 or esterase activity, leading to variable metabolic activation of urethane.[5][10] Use cell lines with known and consistent metabolic enzyme expression or supplement the assay with an external metabolic activation system (e.g., S9 fraction).
Positive result in mutagenicity test (e.g., Ames test) only with metabolic activation. Formation of genotoxic metabolites.Urethane itself is a pro-mutagen. It requires metabolic activation (e.g., by liver S9 fraction) to be converted into its ultimate mutagenic form, vinyl carbamate epoxide.[5][11] A positive result only in the presence of S9 is expected and confirms this mechanism.
Observed neurotoxicity in neuronal cultures at low concentrations. Specific vulnerability of developing neurons.Developing neurons can be particularly sensitive to urethane.[4] Consider using mature neuronal cultures or comparing sensitivity across different developmental stages to characterize this effect.
Low cytotoxicity observed despite high concentrations. Insufficient metabolic activation or rapid detoxification.The cell line may lack the necessary enzymes to convert urethane to its toxic metabolites, or it may have high levels of detoxification enzymes. Measure the expression of CYP2E1 and esterases.[10]

Quantitative Toxicity Data

The following table summarizes historical acute toxicity data for urethane. These values are a general indicator of acute toxicity and can vary significantly between species and with the route of administration.[12][13]

Descriptor Value Species Route of Administration
LD50[13]1830 mg/kgRatOral
LD50[13]1100 mg/kgMouseIntraperitoneal
LD50[13]2500 mg/kgRabbitDermal

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[12][14] A lower LD50 is indicative of higher acute toxicity.[12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the concentration-dependent toxicity of a compound like urethane on cultured cells.[15][16]

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HepG2, which has some metabolic capacity) in the recommended medium.[15]

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15]

2. Compound Treatment:

  • Prepare a stock solution of urethane in a suitable solvent (e.g., sterile PBS or DMSO).

  • Perform serial dilutions to create a range of working concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (including a vehicle-only control).

  • Incubate for 24, 48, or 72 hours.[15]

3. MTT Assay:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[17]

4. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).[15]

Protocol 2: Genotoxicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a standard method for evaluating the mutagenic potential of a chemical.[18][19]

1. Preparation:

  • Use several auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) that cannot synthesize histidine.[18][20]

  • Prepare test compound solutions at various concentrations.

  • Prepare two sets of experiments: one with and one without a metabolic activation system (rat liver S9 fraction).[11]

2. Exposure:

  • In a test tube, combine the bacterial culture, the test compound solution, and either the S9 mix or a buffer.[18]

  • Include negative (vehicle) and positive controls (known mutagens like sodium azide (B81097) or 2-anthramine, depending on the S9 presence).[18]

  • Incubate the mixture for a short period (e.g., 20-30 minutes).

3. Plating and Incubation:

  • Mix the contents of each tube with molten top agar (B569324) containing a trace amount of histidine (to allow for a few cell divisions).[18]

  • Pour this mixture onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.[18]

4. Analysis:

  • Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]

Visualizations

Metabolic_Activation_of_Urethane Urethane Urethane (Ethyl Carbamate) Metabolite1 Vinyl Carbamate Urethane->Metabolite1 CYP2E1 Oxidation Metabolite2 Vinyl Carbamate Epoxide (Ultimate Carcinogen) Metabolite1->Metabolite2 Epoxidation Adducts DNA and Protein Adducts Metabolite2->Adducts Covalent Binding Toxicity Genotoxicity & Carcinogenicity Adducts->Toxicity

Metabolic pathway of urethane to its toxic metabolites.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_plate Plating & Incubation cluster_analysis Analysis p1 Prepare Bacterial Strains (e.g., S. typhimurium TA100) e1 Combine Bacteria, Compound, and S9 Mix (or Buffer) p1->e1 p2 Prepare Test Compound Concentrations p2->e1 p3 Prepare S9 Mix for Metabolic Activation p3->e1 e2 Incubate Briefly e1->e2 pl1 Mix with Top Agar e2->pl1 pl2 Pour on Minimal Glucose Plates pl1->pl2 pl3 Incubate at 37°C for 48h pl2->pl3 a1 Count Revertant Colonies pl3->a1 a2 Compare to Controls a1->a2

Workflow for the Ames test for mutagenicity.

References

Troubleshooting inconsistent anesthetic effects of Hedonal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Hedonal is provided for historical and academic purposes only. This compound is an obsolete anesthetic agent and is not approved for clinical or veterinary use in modern practice. Researchers, scientists, and drug development professionals are advised to use currently approved and well-documented anesthetic agents for all experimental procedures. The information presented here is based on historical literature and should not be interpreted as a guide for contemporary research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its historical use?

This compound, also known as methylpropylcarbinol urethane, was one of the earliest intravenous anesthetic agents, first introduced in the early 20th century.[1][2][3] It was noted for its anesthetic properties and had some use in experimental and clinical applications, particularly in Russia.[1][4] However, due to a variety of factors including inconsistent effects and the development of safer and more reliable anesthetics, it has fallen out of use and is now considered obsolete.

Q2: Why is this compound no longer used as an anesthetic in research?

This compound, like many early anesthetic agents, was supplanted by newer drugs with more predictable pharmacokinetic and pharmacodynamic profiles, better safety margins, and fewer side effects. Modern anesthetics undergo rigorous testing and validation to ensure consistent and reproducible results, which is a critical requirement for scientific research. The lack of contemporary research and documentation on this compound makes its use in a controlled research setting problematic.

Q3: What are the known factors that could have contributed to inconsistent anesthetic effects of this compound?

While specific troubleshooting data for this compound is not available in modern literature, general principles of anesthesia can provide insight into factors that may have led to inconsistent effects. These factors are common to many anesthetic agents and are critical considerations in modern anesthetic protocols.

Factors Potentially Influencing this compound Anesthetic Efficacy:

FactorDescriptionPotential Impact on Anesthetic Effect
Dose and Administration The precise amount of the drug administered and the rate of intravenous infusion.Inconsistent dosing or administration rates can lead to either under-dosing (insufficient anesthesia) or over-dosing (increased risk of adverse effects).
Individual Subject Variability Physiological differences between individual animals, such as age, weight, sex, and underlying health conditions.[5]Genetic factors and metabolic rates can significantly alter how an individual processes and responds to an anesthetic agent.[6]
Drug Stability and Purity The chemical integrity of the this compound solution.The stability of urethane-based compounds can be a concern. Degradation of the compound could lead to a loss of potency or the formation of toxic byproducts. Proper storage conditions, such as temperature and humidity control, are crucial for maintaining the stability of chemical compounds.[7][8][9][10]
Drug Interactions The presence of other medications or substances in the subject's system.Other compounds could potentiate or inhibit the anesthetic effects of this compound, leading to unpredictable outcomes.
Tissue pH The acidity or alkalinity of the tissues where the anesthetic is distributed.Changes in tissue pH, particularly in areas of inflammation or infection, can alter the effectiveness of some anesthetic agents.[11]

Troubleshooting Logic for Anesthetic Inconsistency (General Principles)

The following diagram illustrates a general troubleshooting workflow for investigating inconsistent anesthetic effects, which can be applied to any anesthetic agent.

TroubleshootingWorkflow start Inconsistent Anesthetic Effect Observed check_protocol Verify Experimental Protocol start->check_protocol check_dose Confirm Accurate Dosing & Administration check_protocol->check_dose check_solution Assess Anesthetic Solution Integrity check_dose->check_solution Dose OK troubleshoot_dose Recalculate Dose, Check Equipment check_dose->troubleshoot_dose Error Found check_subject Evaluate Subject Health & Variables check_solution->check_subject Solution OK troubleshoot_solution Prepare Fresh Solution, Verify Storage check_solution->troubleshoot_solution Issue Found troubleshoot_subject Screen Subjects, Standardize Groups check_subject->troubleshoot_subject Issue Found resolve Anesthetic Effect Stabilized check_subject->resolve No Issues consult Consult Senior Researcher / Veterinarian check_subject->consult Persistent Issues troubleshoot_dose->check_protocol troubleshoot_solution->check_protocol troubleshoot_subject->check_protocol

Caption: General Troubleshooting Workflow for Inconsistent Anesthesia.

Anesthetic Mechanism of Action (General Overview)

The precise mechanism of action for this compound is not well-documented in modern literature. However, general anesthetics typically exert their effects by modulating the activity of ion channels in the central nervous system.[12][13][14] They often enhance the activity of inhibitory neurotransmitter receptors, such as the GABA-A receptor, and inhibit the activity of excitatory neurotransmitter receptors.[13] This leads to a widespread depression of neuronal activity, resulting in a state of anesthesia.

The following diagram illustrates a simplified signaling pathway for a generic anesthetic that potentiates GABA-A receptor activity.

AnestheticMechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel (Open) GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization (Neuron Inhibition) Cl_channel->Hyperpolarization leads to Anesthetic Anesthetic Molecule Anesthetic->GABA_A potentiates GABA GABA Neurotransmitter GABA->GABA_A binds

References

Stability issues of Hedonal under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hedonal under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability and handling of this compound.

Question: My this compound solution appears cloudy after storage. What could be the cause?

Answer: Cloudiness in a this compound solution can indicate several issues:

  • Precipitation: The most likely cause is that the storage temperature is too low, causing this compound to precipitate out of the solution, especially if it is nearing its saturation point. Gently warm the solution to room temperature and vortex to see if it redissolves.

  • Degradation: If warming the solution does not resolve the cloudiness, it may be due to the formation of insoluble degradation products. This can occur with prolonged storage, exposure to light, or inappropriate pH conditions. It is recommended to discard the solution and prepare a fresh one.

  • Contamination: Microbial contamination can also lead to cloudiness. Ensure sterile handling techniques were used during preparation and storage.

Question: I am seeing a loss of anesthetic potency in my experiments with a previously prepared this compound stock solution. Why is this happening?

Answer: A decrease in anesthetic efficacy is a strong indicator of this compound degradation. The primary degradation pathway for carbamate (B1207046) esters like this compound is hydrolysis, which breaks down the active compound into inactive products. This process can be accelerated by:

  • Improper Storage Temperature: Storing solutions at temperatures higher than recommended (-80°C for long-term storage) will increase the rate of hydrolysis.

  • Incorrect Solvent pH: Aqueous solutions that are acidic or basic can catalyze the hydrolysis of the carbamate ester bond. It is advisable to use a neutral pH buffer if an aqueous solution is required for a short period.

  • Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.

Question: How can I detect and quantify this compound degradation in my samples?

Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your this compound samples and quantify any degradation products. An HPLC method can separate the intact this compound from its degradation products, allowing for accurate measurement of each. A general HPLC method is detailed in the "Experimental Protocols" section below.

Question: What are the expected degradation products of this compound?

Answer: Based on the chemical structure of this compound (a carbamate ester), the primary degradation pathway is hydrolysis. This would likely result in the formation of methyl propyl carbinol, carbon dioxide, and methylamine.

Stability of this compound Under Different Storage Conditions

The stability of this compound is critically dependent on the storage conditions. The following table summarizes the recommended storage conditions and expected stability.

Storage FormatTemperatureRecommended DurationPotential Issues
Powder -20°CUp to 3 years[1]Hygroscopic; keep tightly sealed.
4°CShort-term (weeks)Increased risk of slow degradation.
Room TemperatureNot recommendedSignificant degradation likely.
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]Minimize freeze-thaw cycles.
-20°CShort-term (days to weeks)Slower degradation than at 4°C.
4°CNot recommendedAccelerated degradation.
Aqueous Solution 4°CVery short-term (hours)Prone to hydrolysis.
Room TemperatureNot recommendedRapid hydrolysis.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4][5][6]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[7]

    • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 72 hours.[8] Dissolve the stressed powder in the initial solvent before analysis.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

Objective: To develop a quantitative analytical method to separate and quantify this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound (a common starting point for similar compounds is around 220-260 nm).

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10]

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid, 105°C) prep->thermal photo Photolytic Degradation (UV/Vis Light) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Workflow for the forced degradation study of this compound.

Postulated Degradation Pathway of this compound

G cluster_products This compound This compound (Methyl Propyl Carbinol Urethane) hydrolysis Hydrolysis (H2O, Acid/Base) This compound->hydrolysis products Degradation Products hydrolysis->products mpc Methyl Propyl Carbinol products->mpc co2 Carbon Dioxide products->co2 ma Methylamine products->ma

Caption: Postulated hydrolytic degradation pathway of this compound.

Signaling Pathways for Urethane-Type Anesthetics

Urethane anesthetics like this compound are thought to exert their effects by modulating multiple neurotransmitter-gated ion channels.[11][12]

G cluster_inhibitory Potentiation of Inhibitory Receptors cluster_excitatory Inhibition of Excitatory Receptors This compound This compound gaba GABAA Receptors This compound->gaba + glycine Glycine Receptors This compound->glycine + nmda NMDA Receptors This compound->nmda - ampa AMPA Receptors This compound->ampa - inhibition Increased Neuronal Inhibition (Anesthetic Effect) gaba->inhibition glycine->inhibition excitation Decreased Neuronal Excitation (Anesthetic Effect) nmda->excitation ampa->excitation

Caption: Mechanism of action of urethane-type anesthetics.

References

Addressing variability in Hedonal efficacy between experiments

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance for researchers encountering variability in the efficacy of Hedonal, a selective kinase inhibitor for glioblastoma research. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the IC50 value of this compound across different experiments using the same glioblastoma cell line. What are the potential causes?

A1: Variability in IC50 values is a common issue in in-vitro drug screening and can stem from several factors.[1] These can be broadly categorized into three areas: cell culture conditions, assay execution, and reagent handling.

  • Cell Culture Conditions:

    • Cell Passage Number: Continuous passaging can lead to genetic drift and altered phenotypes in cell lines, affecting their drug sensitivity.[2][3] It is recommended to use cells within a consistent, low passage number range.[4] High-passage cells (e.g., >40) may exhibit altered growth rates and drug responses.[2]

    • Cell Health and Confluency: Ensure cells are healthy and not overgrown when seeded for an experiment.[5] Cell seeding density should be optimized as it can impact the assay's dynamic range and sensitivity.[1][5]

    • Environmental Factors: Variations in media composition (e.g., glucose concentration, pH), oxygen tension, and oxidative stress can influence cellular behavior and drug response.[6][7] It's crucial to maintain consistent culture conditions.

  • Assay Execution:

    • Inconsistent Incubation Times: The duration of cell viability assays can significantly affect IC50 values. Standardize the incubation time with this compound across all experiments.[4]

    • Pipetting Errors: Inaccurate pipetting is a major source of experimental error. Ensure pipettes are calibrated and that cell suspensions and reagents are mixed thoroughly.[5]

    • Choice of Viability Assay: Different cell viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content).[4] Ensure you are using a consistent assay and that the readout is within the linear range.[8]

  • Reagent Handling:

    • Compound Stability: Prepare fresh stock solutions of this compound regularly and store them under recommended conditions to avoid degradation.[4] Repeated freeze-thaw cycles should be avoided.[4]

    • Compound Solubility: Poor solubility of this compound in culture media can lead to a lower effective concentration.[9]

    • Lot-to-Lot Variability: Maintain a record of lot numbers for all reagents, including media and supplements, to track potential sources of variability.[5]

Q2: Our lab has failed to reproduce a previously successful this compound efficacy experiment. What steps should we take to troubleshoot this?

A2: Reproducibility issues are a significant challenge in biomedical research.[10] A systematic approach is necessary to identify the source of the discrepancy.

Troubleshooting Workflow for Irreproducible Results

G start Inconsistent this compound Efficacy Observed protocol Review Experimental Protocol for Deviations start->protocol reagents Check Reagents: - Lot numbers - Expiration dates - Storage conditions protocol->reagents No deviations cell_culture Verify Cell Culture Parameters: - Passage number - Mycoplasma contamination - Cell line authentication reagents->cell_culture equipment Calibrate Equipment: - Pipettes - Plate reader - Incubator cell_culture->equipment controls Analyze Control Data: - Positive/Negative controls - Vehicle controls equipment->controls data_analysis Review Data Analysis Pipeline controls->data_analysis re_run Perform a Small-Scale Pilot Experiment with Strict Adherence to Protocol data_analysis->re_run success Consistent Results Achieved re_run->success Successful fail Variability Persists re_run->fail Unsuccessful consult Consult Technical Support fail->consult

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Q3: Could the specific glioblastoma cell line we are using have intrinsic resistance to this compound?

A3: Yes, the cellular context, including the genetic background and activation status of specific signaling pathways, is crucial for drug efficacy.[9] Glioblastoma is known for its genetic heterogeneity, which can lead to variable drug responses between different cell lines and even within the same tumor.[11][12]

  • Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative "bypass" signaling pathways to circumvent the effect of the kinase inhibitor.[13]

  • Target Gene Modification: Mutations in the target kinase can prevent the inhibitor from binding effectively.[13]

  • Drug Efflux Pumps: Cancer cells may overexpress drug efflux pumps that actively remove the inhibitor from the cell.[4]

Troubleshooting Guides

Guide 1: Optimizing Cell-Based Viability Assays

Variability in cell viability assays is a common source of inconsistent this compound efficacy data.[14] The following table summarizes key parameters to optimize.

ParameterRecommendationRationale
Cell Seeding Density Determine the optimal density for each cell line to ensure the assay signal is within the linear range.[8]Too few cells can lead to a weak signal, while too many can result in overcrowding and altered growth characteristics.[5]
Assay Incubation Time Standardize the incubation time for the viability reagent across all experiments.[4]The duration of the assay can significantly impact the final readout and IC50 value.[4]
Reagent Volume Use consistent reagent volumes to avoid variability in signal intensity.[8]Inconsistent volumes can lead to inaccurate concentration calculations and variable results.
Controls Include positive, negative, and vehicle (e.g., DMSO) controls in every experiment.[14]Controls are essential for data normalization and for identifying potential issues with the assay or reagents.
Guide 2: Verifying this compound Target Engagement

If you suspect that this compound is not effectively inhibiting its target kinase in your experiments, a Western blot can be used to assess target engagement.[15]

Experimental Protocol: Western Blot for Target Engagement

  • Cell Treatment: Seed glioblastoma cells at an optimized density and allow them to adhere overnight. Treat the cells with a dose-response range of this compound for a predetermined amount of time.

  • Protein Lysis: Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[16]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of this compound's target kinase. Also, probe for the total form of the kinase as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: A decrease in the phosphorylated form of the target kinase with increasing concentrations of this compound indicates successful target engagement.[15]

Hypothetical Signaling Pathway for this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and Activates TargetKinase Target Kinase (e.g., PI3K/Akt/mTOR pathway) RTK->TargetKinase Phosphorylates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes This compound This compound This compound->TargetKinase Inhibits

Caption: this compound inhibits a key kinase in a growth factor signaling pathway.

References

Reducing spray drift of Hedonal herbicide during application

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hedonal Herbicide

Welcome to the technical support center for this compound herbicide. This resource is designed to assist researchers, scientists, and drug development professionals in the proper application of this compound, with a specific focus on minimizing spray drift to ensure experimental integrity and environmental safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound spray drift?

A1: The primary cause of this compound spray drift is the formation of fine droplets during spraying, which are susceptible to being carried off-target by wind. Factors influencing this include spray pressure, nozzle type, boom height, and environmental conditions such as wind speed and temperature inversions.

Q2: How can I visually determine if my spray quality is too fine?

A2: A spray with a high proportion of fine droplets will look like a mist or fog. For a more quantitative assessment, use water-sensitive paper placed at various distances downwind from the application area. A high density of small, uniform blue spots indicates fine droplets that are prone to drift.

Q3: Are there specific adjuvants recommended for use with this compound to reduce drift?

A3: Yes, the use of drift reduction adjuvants is highly recommended. These adjuvants increase the viscosity of the spray solution, leading to the formation of larger droplets. Always conduct a jar test to ensure compatibility with this compound before tank mixing.

Q4: What are the ideal weather conditions for applying this compound?

A4: The ideal conditions for applying this compound are:

  • Wind speeds between 3 and 10 mph.

  • Absence of a temperature inversion (typically occurs in the early morning or late evening).

  • Moderate temperatures and humidity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Significant off-target damage observed in adjacent plots. High spray drift.1. Check Nozzle Type and Pressure: Ensure you are using low-drift nozzles (e.g., air-induction nozzles) and operating within the recommended pressure range. 2. Assess Environmental Conditions: Verify that wind speeds are within the acceptable range and that there is no temperature inversion. 3. Lower Boom Height: Reduce the distance between the spray boom and the target canopy. 4. Incorporate a Drift Reduction Adjuvant: If not already in use, add a compatible adjuvant to the tank mix.
Inconsistent spray coverage on the target plants. Improper nozzle selection or worn nozzles.1. Inspect Nozzles: Check for wear and tear and replace if necessary. 2. Verify Nozzle Pattern: Ensure the spray patterns from adjacent nozzles are overlapping correctly at the target height. 3. Calibrate Sprayer: Confirm that the sprayer is calibrated to deliver the intended volume per unit area.
Clogging of spray nozzles. Incompatibility of tank-mix partners or poor water quality.1. Perform a Jar Test: Before mixing a new batch, perform a jar test to check for physical incompatibility between this compound and any tank-mix partners or adjuvants. 2. Check Water Quality: Use clean water with a neutral pH. If using hard water, consider a water conditioning agent. 3. Proper Mixing Order: Ensure the correct mixing order is followed. Typically, dry formulations are added first, followed by liquid formulations, and finally adjuvants.

Experimental Protocols

Protocol 1: Quantitative Assessment of Spray Drift Using Water-Sensitive Paper

Objective: To quantify the extent of off-target spray drift under different application conditions.

Materials:

  • Calibrated research sprayer

  • This compound herbicide solution

  • Water-sensitive paper (WSP)

  • Stakes or holders for WSP

  • Anemometer (to measure wind speed)

  • Digital image analysis software

Methodology:

  • Set up the spray plot in an area with a consistent and measurable crosswind.

  • Place WSP on holders at set intervals downwind from the edge of the intended spray area (e.g., 1m, 3m, 5m, 10m).

  • Prepare the this compound spray solution, noting the inclusion of any drift reduction adjuvants.

  • Record the environmental conditions: wind speed, wind direction, temperature, and relative humidity.

  • Conduct the spray application using a specific nozzle type and pressure.

  • Carefully collect the WSP after the spray has settled.

  • Scan the collected WSP at a high resolution.

  • Use image analysis software to quantify the droplet density (droplets/cm²) and the percentage of area covered by droplets on each paper.

  • Repeat the experiment for different nozzle types, pressures, and adjuvant concentrations.

Data Presentation

Table 1: Effect of Nozzle Type and Pressure on Spray Drift

Nozzle Type Pressure (psi) Droplet Density at 5m Downwind (droplets/cm²) % Area Coverage at 5m Downwind
Standard Flat-Fan4015015%
Standard Flat-Fan6025025%
Air-Induction40303%
Air-Induction60505%

Table 2: Impact of a Drift Reduction Adjuvant on Spray Drift

Adjuvant Concentration Nozzle Type Pressure (psi) Droplet Density at 5m Downwind (droplets/cm²) % Area Coverage at 5m Downwind
0%Air-Induction60505%
0.25% v/vAir-Induction60202%
0.5% v/vAir-Induction6010<1%

Visualizations

G cluster_factors Factors Influencing Spray Drift cluster_outcomes Outcomes Spray Characteristics Spray Characteristics Fine Droplets Fine Droplets Spray Characteristics->Fine Droplets High Pressure, Small Nozzle Orifice Coarse Droplets Coarse Droplets Spray Characteristics->Coarse Droplets Low Pressure, Large Nozzle Orifice Equipment Setup Equipment Setup High Drift Potential High Drift Potential Equipment Setup->High Drift Potential High Boom Height Weather Conditions Weather Conditions Weather Conditions->High Drift Potential High Wind Speed, Temp. Inversion Fine Droplets->High Drift Potential Low Drift Potential Low Drift Potential Coarse Droplets->Low Drift Potential

Caption: Factors influencing spray drift potential.

G start Start: Plan this compound Application check_weather Check Weather Forecast (Wind < 10 mph, No Inversion?) start->check_weather select_nozzle Select Low-Drift Nozzle (e.g., Air-Induction) check_weather->select_nozzle Yes wait Wait for Favorable Conditions check_weather->wait No add_adjuvant Consider Drift Reduction Adjuvant select_nozzle->add_adjuvant set_pressure Set Sprayer Pressure (per nozzle recommendation) add_adjuvant->set_pressure set_boom Set Boom Height to Minimum for Proper Overlap set_pressure->set_boom spray Proceed with Application set_boom->spray

Caption: Decision workflow for drift reduction.

Technical Support Center: Managing Crop Injury from Hedonal Off-Target Movement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage crop injury resulting from the off-target movement of Hedonal and similar phenoxy herbicides (e.g., 2,4-D, MCPA).

Frequently Asked Questions (FAQs)

1. What is this compound and how does it cause off-target injury?

This compound is a brand name for a group of selective, systemic herbicides, with 2,4-D being a common active ingredient. These are classified as synthetic auxin herbicides.[1] They mimic the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible broadleaf plants.[2][3] Off-target injury occurs when the herbicide moves from the intended application area to sensitive, non-target crops through physical drift (wind carrying spray droplets) or volatilization (the herbicide turning into a gas and moving off-site).[4][5][6]

2. What are the typical symptoms of this compound (2,4-D) injury on susceptible crops?

Symptoms of phenoxy herbicide injury are distinctive and often appear within hours to days of exposure.[7][8] They primarily affect the newest growth and include:

  • Epinasty: Twisting, curling, and bending of stems and leaf petioles.[9]

  • Leaf Cupping and Distortion: Leaves may cup upwards or downwards and appear malformed, strapped, or feathered.[7]

  • Chlorosis and Necrosis: Yellowing (chlorosis) followed by browning and death (necrosis) of plant tissues, often starting at the leaf margins.[9]

  • Stunted Growth: Overall growth of the plant may be inhibited.[7]

3. What factors contribute to the off-target movement of this compound?

Several factors can increase the risk of off-target movement:

  • Physical Drift:

    • Wind Speed: Wind speeds above 10 mph significantly increase the risk of spray droplets being carried off-target.[4][10]

    • Droplet Size: Smaller droplets, often produced by high spray pressure and certain nozzle types, are more susceptible to drift.[4][11]

    • Boom Height: Higher boom heights increase the distance droplets have to travel, making them more prone to drift.[4][10]

  • Vapor Drift (Volatilization):

    • Temperature: High temperatures, especially above 80-85°F, increase the likelihood of the herbicide vaporizing and moving as a gas.[5][9]

    • Herbicide Formulation: Ester formulations of 2,4-D are generally more volatile than amine formulations.[12][13]

    • Temperature Inversions: Stable atmospheric conditions, where cool air is trapped near the ground by a layer of warm air, can lead to the long-distance movement of herbicide vapors.[4][6]

4. Which crops are most sensitive to this compound?

Broadleaf crops are generally the most susceptible to synthetic auxin herbicides. Highly sensitive crops include:

  • Grapes

  • Tomatoes

  • Cotton

  • Soybeans

  • Tobacco

  • Fruit trees and ornamentals[7]

Troubleshooting Guides

Guide 1: Diagnosing Suspected this compound Injury

If you suspect off-target herbicide injury, follow these steps to diagnose the issue:

  • Document Everything Immediately:

    • Record the Date and Time: Note when you first observed the symptoms.[14] 2,4-D injury symptoms can appear within 7 to 10 days of exposure.[15]

    • Take High-Quality Photographs: Capture images of the overall field pattern, affected individual plants showing a range of symptoms, and healthy plants for comparison.[14]

    • Map the Affected Area: Sketch the field and surrounding areas, noting the pattern and severity of the injury. This can help identify the potential source of the drift.[14]

  • Gather Information:

    • Weather Conditions: Record wind speed and direction, temperature, and humidity around the time of the suspected drift event.[14]

    • Neighboring Field Activities: Inquire about herbicide applications on adjacent properties.[15]

  • Rule Out Other Causes:

    • Consider other potential causes for the observed symptoms, such as nutrient deficiencies, diseases, insect damage, or environmental stress.[14][16] Herbicide-induced chlorosis can sometimes be distinguished from nutritional chlorosis by its pattern.[17]

  • Collect Samples for Analysis (Optional but Recommended):

    • If you plan to pursue a formal complaint or require definitive confirmation, collect plant tissue and soil samples from both affected and unaffected areas. Follow specific sampling protocols to avoid contamination.

Guide 2: Mitigation and Remediation

Once off-target exposure has occurred, options for remediation are limited, but the following steps can be taken:

  • Notify the Responsible Party: If the source of the drift is known, inform the applicator immediately to prevent further exposure.[15]

  • Contact Regulatory Agencies: You can file a complaint with your state's department of agriculture or pesticide regulatory agency.[15][18][19] They can conduct an official investigation.[8]

  • Support Plant Recovery:

    • Provide optimal growing conditions, including adequate water and nutrients, to help the crop recover.

    • Monitor the crop over time. In cases of low-level exposure, some plants may outgrow the damage, although yield may still be affected.[15]

  • Future Prevention:

    • For long-term protection, consider planting windbreaks or buffer zones of non-susceptible plants to intercept drift.[20]

Data Presentation

Table 1: Environmental Factors Influencing Off-Target Movement of 2,4-D

FactorCondition Increasing RiskMitigation Strategy
Wind Speed > 10 mphDo not spray in high winds; apply when wind is blowing away from sensitive areas.[10][21]
Temperature > 85°F (29°C)Avoid applications during the hottest parts of the day; use less volatile formulations.[22]
Temperature Inversion Calm, clear nights with cool ground temperaturesDo not spray during inversions; spray during the day with some wind.[4][6]
Droplet Size Fine droplets (<200 microns)Use low-pressure settings and drift-reduction nozzles to produce coarser droplets.[4][11]
Boom Height High boom positionKeep the boom as low as possible while maintaining spray coverage.[4][10]
Herbicide Formulation Ester formulationsUse amine formulations, which are less volatile.[12][13]

Table 2: Relative Susceptibility of Selected Crops to 2,4-D Injury

CropSusceptibility LevelCommon Injury Symptoms
Grapes Very HighSevere leaf malformation (strapping, feathering), shoot twisting, reduced fruit set.[7]
Tomato Very HighEpinasty, leaf curling, stem distortion, reduced flowering and fruit development.[10]
Cotton Very HighLeaf cupping and strapping, distorted growth of new leaves.[23]
Soybean HighLeaf cupping and crinkling, stem twisting, delayed maturity.[7]
Wheat Moderate (at certain growth stages)Reduced tillering, unfolded leaves, shorter stems, reduced grain yield if applied at susceptible stages (seedling and boot stages).[24]
Corn LowFused brace roots, "onion leafing" (leaves fail to unfurl properly), stalk brittleness.

Experimental Protocols

Protocol 1: Field Investigation and Sampling for Suspected Herbicide Injury
  • Initial Documentation:

    • Record the date, time, and location of the investigation.

    • Photograph the affected area from multiple angles to show the pattern and extent of the damage.

    • Take close-up photos of individual plants showing characteristic symptoms.

  • Sample Collection:

    • Plant Samples: Collect at least 1 pound (0.5 kg) of fresh plant material showing a range of symptoms. Also, collect a control sample of healthy plant tissue from an unaffected area. Place samples in paper bags (not plastic) and keep them cool.

    • Soil Samples: Using a clean soil probe, collect soil cores from the top 6 inches of soil in both the affected and unaffected areas. Combine the cores from each area into a composite sample and place in a labeled bag.

  • Labeling and Shipping:

    • Clearly label all sample bags with the date, time, location, and a unique identifier.

    • Ship the samples overnight to a qualified analytical laboratory for residue analysis.

Protocol 2: Sprayer Cleanout Procedure for Phenoxy Herbicides

Thorough sprayer cleanout is critical to prevent contamination of subsequent applications.[13] A triple-rinse procedure is recommended.[25]

  • Immediate First Rinse (in the field):

    • Ensure the sprayer tank is completely empty.

    • Fill the tank with clean water to at least 10% of its volume.

    • Agitate for 15 minutes and circulate the water through the entire system, including booms and hoses.[26]

    • Spray the rinsate onto the field according to label directions.[27]

  • Second Rinse (with cleaning agent):

    • Fill the tank with clean water.

    • Add a commercial tank cleaning agent or household ammonia (B1221849) (at a rate of 1 gallon per 100 gallons of water).[27] Caution: Never mix ammonia with chlorine bleach, as this will produce toxic chlorine gas. [27]

    • Agitate and circulate the cleaning solution through the system for at least 15 minutes. Let the solution sit in the tank for several hours or overnight if possible.[25][27]

    • Flush the solution through the booms and nozzles.

  • Third Rinse (Final Rinse):

    • Completely drain the cleaning solution.

    • Rinse the entire system again with clean water, circulating it through the hoses and booms.[26]

    • Remove nozzles, screens, and filters and clean them separately in a bucket with the cleaning solution.[26][28]

Visualizations

G cluster_env Environmental Factors cluster_app Application Factors wind Wind Speed & Direction off_target Off-Target Movement wind->off_target Physical Drift temp High Temperature temp->off_target Vapor Drift inversion Temperature Inversion inversion->off_target Vapor Drift droplet Fine Droplet Size droplet->off_target Physical Drift boom High Boom Height boom->off_target Physical Drift formulation Volatile Formulation (e.g., Esters) formulation->off_target Vapor Drift

G cluster_investigation Field Investigation Workflow start Injury Symptoms Observed doc Document: - Photos - Notes - Map Area eval Evaluate Symptoms & Field Pattern rule_out Rule Out Other Causes (Disease, Pests, etc.) sample Collect Plant & Soil Samples for Analysis report Report to Regulatory Agency / Applicator end Diagnosis Confirmed

G SAH Synthetic Auxin Herbicide (e.g., 2,4-D) Receptor Binds to TIR1/AFB Auxin Receptor SAH->Receptor SCF Forms SCF-TIR1/AFB-Auxin-Aux/IAA Complex Receptor->SCF Ubiquitination Ubiquitination of Aux/IAA Repressor Proteins SCF->Ubiquitination Degradation Proteasomal Degradation of Aux/IAA Ubiquitination->Degradation ARF Derepression of Auxin Response Factors (ARFs) Degradation->ARF Gene_Exp Massive Transcription of Auxin-Responsive Genes ARF->Gene_Exp ABA Upregulation of NCED Enzyme -> ABA Accumulation Gene_Exp->ABA Death Uncontrolled Growth, Senescence, Plant Death Gene_Exp->Death ABA->Death

References

Optimizing Hedonal application timing for maximum weed control

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for a professional audience, including researchers, scientists, and drug development professionals. The protocols and data presented are for informational purposes and should be adapted to specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for Hedonal application to achieve maximum weed control?

A1: The optimal timing for this compound (active ingredient: 2,4-D) application is highly dependent on the growth stage of the target weeds. For most broadleaf weeds, application during the active vegetative growth stage, typically when weeds are young and not hardened off, results in the most effective control. It is generally recommended to apply this compound when weeds are in the 2 to 4-leaf stage.

Q2: What is the recommended dosage of this compound for effective weed management?

A2: The recommended dosage of this compound varies depending on the target weed species, their growth stage, and the crop being treated. It is crucial to consult the product label for specific dosage recommendations. Over-application can lead to crop injury, while under-application may result in poor weed control.

Q3: What are the environmental conditions that can affect the efficacy of this compound?

A3: Environmental conditions play a significant role in the effectiveness of this compound. Factors such as temperature, humidity, and rainfall can influence its absorption and translocation within the plant. Application during warm, humid conditions with adequate soil moisture generally enhances its activity. Avoid application during periods of drought stress or when rainfall is expected shortly after application, as this can reduce its effectiveness.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor Weed Control Incorrect application timing (weeds too mature).Apply this compound when weeds are in the early, active growth stages (2-4 leaf stage).
Unfavorable environmental conditions (e.g., drought, low temperature).Apply during optimal weather conditions (warm, humid) and ensure adequate soil moisture.
Weed resistance.Rotate with herbicides having different modes of action. Consult local extension services for resistance management strategies.
Crop Injury Application at an incorrect crop stage.Apply only at the recommended crop growth stages as specified on the product label.
High application rate.Calibrate spray equipment accurately and use the recommended dosage.
Spray drift to sensitive crops.Avoid spraying during windy conditions. Use drift-reducing nozzles and techniques.
Inconsistent Results Improper mixing or calibration.Ensure thorough mixing of the spray solution and accurate calibration of the sprayer.
Variable weed populations or growth stages across the field.Scout fields to assess weed species and growth stages to tailor application timing.

Experimental Protocols

Protocol 1: Determining the Optimal Growth Stage for this compound Application

  • Experimental Design: A randomized complete block design with four replications.

  • Treatments: Apply this compound at the recommended rate to different cohorts of a target weed species at various growth stages (e.g., cotyledon, 2-leaf, 4-leaf, 6-leaf, and early flowering).

  • Data Collection: Assess weed control efficacy at 7, 14, and 28 days after treatment (DAT) using a visual rating scale (0% = no control, 100% = complete control) and by measuring weed biomass.

  • Data Analysis: Analyze the data using ANOVA to determine the effect of growth stage on this compound efficacy.

Protocol 2: Evaluating the Influence of Temperature on this compound Efficacy

  • Experimental Setup: Grow a target weed species in controlled environment growth chambers set at different temperature regimes (e.g., 15°C, 25°C, and 35°C).

  • Application: Apply this compound at the recommended rate to the weeds at the 4-leaf stage within each temperature regime.

  • Efficacy Assessment: Evaluate weed control efficacy and measure herbicide absorption and translocation at set time points after application.

  • Statistical Analysis: Use regression analysis to determine the relationship between temperature and this compound efficacy.

Signaling Pathways and Workflows

G cluster_0 This compound Application and Uptake cluster_1 Translocation and Mode of Action Application Application Foliar_Uptake Foliar_Uptake Application->Foliar_Uptake Primary Root_Uptake Root_Uptake Application->Root_Uptake Secondary Translocation Translocation Foliar_Uptake->Translocation Root_Uptake->Translocation Meristematic_Tissues Meristematic_Tissues Translocation->Meristematic_Tissues Hormone_Disruption Hormone_Disruption Meristematic_Tissues->Hormone_Disruption Uncontrolled_Growth Uncontrolled_Growth Hormone_Disruption->Uncontrolled_Growth Plant_Death Plant_Death Uncontrolled_Growth->Plant_Death

Caption: this compound's mode of action from application to plant death.

G Identify_Weed_Species 1. Identify Weed Species & Growth Stage Select_Hedonal_Rate 2. Select Appropriate This compound Rate Identify_Weed_Species->Select_Hedonal_Rate Calibrate_Sprayer 3. Calibrate Sprayer Select_Hedonal_Rate->Calibrate_Sprayer Check_Weather 4. Check Weather Conditions Calibrate_Sprayer->Check_Weather Apply_this compound 5. Apply this compound Check_Weather->Apply_this compound Monitor_Efficacy 6. Monitor Efficacy Apply_this compound->Monitor_Efficacy Troubleshoot Poor Control? Monitor_Efficacy->Troubleshoot Re-evaluate_Timing Re-evaluate Timing & Conditions Troubleshoot->Re-evaluate_Timing Yes End End Troubleshoot->End No Re-evaluate_Timing->Identify_Weed_Species

Caption: Decision workflow for optimizing this compound application.

Overcoming poor Hedonal performance in dry soil conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor performance of experimental compounds, referred to here as "Compound H," in suboptimal or stressed experimental conditions. These "dry soil" scenarios, such as low-serum media, poor compound solubility, or high cellular stress, can significantly impact experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Compound H.

Q1: My Compound H stock solution is clear in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I fix it?

A1: This is a common issue caused by the lower solubility of a hydrophobic compound in an aqueous environment compared to a strong organic solvent like DMSO.[1] This precipitation can lead to inaccurate dosing and inconsistent results.[2]

Possible Solutions:

  • Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.[1]

  • Pre-warm the Media: Using cell culture media warmed to 37°C can help maintain the compound's solubility during dilution.[1]

  • Use Co-solvents: If precipitation persists, consider using a co-solvent in your media. Options like low-molecular-weight polyethylene (B3416737) glycols (PEGs) can help enhance aqueous solubility.[3]

  • Sonication: High-frequency sound waves can help break apart compound aggregates and improve dissolution in the final medium.[1][4] However, be mindful that this can generate heat, which may affect compound stability.[1]

  • Lower the Final Concentration: It's possible your desired concentration exceeds the solubility limit of Compound H in the final assay medium. Test a range of lower concentrations to find a workable maximum.

Q2: Compound H shows significantly reduced efficacy when I switch from a high-serum (10% FBS) to a low-serum or serum-free medium. What could be the cause?

A2: Serum starvation is a significant environmental stressor for cells and can profoundly impact experimental results.[5] The reduced efficacy could be due to several factors.

Possible Causes and Solutions:

  • Altered Cell State: Serum starvation can arrest the cell cycle, typically in the G1 phase, or even induce apoptosis.[5][6] This change in the cells' metabolic and proliferative state can alter their sensitivity to Compound H. It is crucial to assess cell viability under low-serum conditions even before adding your compound.

  • Changes in Protein Expression: The stress from serum reduction can dysregulate various cellular signaling pathways, potentially affecting the expression or activity of your target protein or downstream effectors.[5]

  • Compound Stability/Bioavailability: Serum proteins, like albumin, can bind to compounds, affecting their stability and free concentration. In the absence of serum, your compound might be less stable or more prone to non-specific binding to plasticware.

Recommendations:

  • Characterize Your System: Perform baseline viability assays (e.g., MTT, Trypan Blue) on your cells in the low-serum medium for the planned duration of your experiment to ensure they remain healthy.[7]

  • Gradual Adaptation: If possible, gradually adapt your cells to lower serum concentrations over several passages before conducting the final experiment.

  • Use Serum Alternatives: Consider supplementing serum-free media with bovine serum albumin (BSA) or other defined factors that may be essential for cell health and responsiveness.[6]

Q3: I am seeing high variability in my results (e.g., IC50 values) from one experiment to the next. How can I improve reproducibility?

A3: High variability is often a sign of an assay that is not fully optimized or has inconsistent execution.[8][9]

Key Areas to Investigate:

  • Assay Quality Control: One of the most accepted metrics for assay quality is the Z'-factor, which measures the dynamic range and variability of your assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A low Z'-factor must be addressed before proceeding.[8][10]

  • Compound Handling: Ensure consistent preparation of your Compound H stock and working solutions. Use high-purity, anhydrous DMSO and store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

  • Cell Seeding Density: Using an inconsistent number of cells or a density that is too low or too high can dramatically affect results. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment.[9]

  • Reagent Stability: Verify the stability of all reagents, including Compound H, under the actual assay conditions (e.g., temperature, incubation time).[12] Reagents left at room temperature for extended periods can degrade.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing stock solutions of Compound H?

A1: Proper compound management is critical for reproducible results.[11]

  • Solvent Choice: Use high-purity, anhydrous DMSO for your initial stock solution.

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final percentage of DMSO in your assay, which should ideally be kept below 0.5% to avoid solvent-induced toxicity.[12]

  • Dissolution: Ensure the compound is fully dissolved. Gentle warming (37°C) or sonication can be used, but you must first confirm that your compound is stable under these conditions.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation from repeated freeze-thaw cycles.[11]

Q2: How does cellular stress impact the apparent efficacy of my compound?

A2: Cellular stress, whether from nutrient deprivation (low serum), oxidative stress, or other factors, can activate specific signaling pathways.[13][14] This can complicate the interpretation of your results in several ways:

  • Confounding Cytotoxicity: Chemicals can induce general cell stress or cytotoxicity at concentrations where they also show activity in specific assays. This can make it difficult to distinguish true on-target effects from generalized toxicity.[15]

  • Pathway Crosstalk: Stress-activated pathways (like the Integrated Stress Response) can interact with your target pathway, either enhancing or diminishing the effect of your compound.[16] For example, stress can alter the expression of apoptotic proteins, changing the cell's sensitivity to a cytotoxic agent.[13][17]

Q3: What is a Z'-factor and why is it important for my assay?

A3: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[8][10] It is calculated using the means and standard deviations of your positive and negative controls. The formula is:

Z' = 1 - (3 * (StDev_positive + StDev_negative)) / |Mean_positive - Mean_negative|

A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates that the assay is well-suited for distinguishing active compounds from inactive ones. A value below 0.5 suggests high variability and an unreliable assay that requires further optimization.[8][10]

Quantitative Data Summary

The following tables present hypothetical data to illustrate how different experimental conditions can affect the measured performance of Compound H.

Table 1: Hypothetical IC50 Values for Compound H Under Various Conditions

Condition IDSolvent VehicleSerum ConcentrationObserved OutcomeHypothetical IC50 (µM)
10.1% DMSO10% FBSClear solution, robust cell growth1.2
21.0% DMSO10% FBSClear solution, slight solvent toxicity1.5
30.1% DMSO1% FBSClear solution, reduced cell proliferation5.8
40.1% DMSO (no pre-warming)10% FBSVisible precipitation in media10.3 (apparent)

Table 2: Key HTS Assay Quality Control Metrics

MetricFormulaRecommended ValueSignificance
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 10 (assay dependent)Measures the dynamic range of the assay.[8]
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / StDev(Background)> 10Measures the separation of the signal from background noise.
Z'-Factor 1 - (3σp + 3σn) / |μp - μn|0.5 to 1.0The most widely accepted metric for HTS assay quality.[8]

Experimental Protocols

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[21][22]

Materials:

  • Cells in culture

  • Complete culture medium

  • Compound H stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[18]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[22]

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Compound H in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include "vehicle control" wells containing the same final concentration of DMSO but no compound.

    • Include "no-cell" blank wells with medium only for background subtraction.[18]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Read the plate within 1 hour of adding the solubilization solution.[18]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

G start Poor Compound H Performance Observed check_sol Is compound precipitating in aqueous media? start->check_sol check_assay Is the Z'-factor < 0.5? check_sol->check_assay No sol_yes Improve Solubility: - Pre-warm media - Stepwise dilution - Use co-solvents - Sonication check_sol->sol_yes Yes check_stress Are cells in a 'stressed' condition? (e.g., low serum) check_assay->check_stress No assay_yes Optimize Assay: - Check reagent stability - Optimize cell density - Standardize protocols - Re-evaluate controls check_assay->assay_yes Yes stress_yes Address Cell Stress: - Characterize baseline viability - Adapt cells to media - Use serum alternatives - Confirm target expression check_stress->stress_yes Yes retest Re-test Compound H Performance check_stress->retest No sol_yes->retest assay_yes->retest stress_yes->retest

Caption: Troubleshooting workflow for poor compound performance.

G cluster_stress Cellular Stress (e.g., Low Serum) cluster_target Target Pathway stress Nutrient Deprivation stress_pathway Stress-Activated Kinase (e.g., JNK/p38) stress->stress_pathway target Target Protein stress_pathway->target Inhibits Target Expression or Activity downstream Downstream Signaling stress_pathway->downstream Crosstalk/ Interference compound Compound H compound->target target->downstream response Desired Cellular Response (e.g., Apoptosis) downstream->response

Caption: Hypothetical pathway showing stress interference.

G n1 1. Seed cells in 96-well plate n2 2. Incubate 24h for cell attachment n1->n2 n3 3. Add Compound H serial dilutions n2->n3 n4 4. Incubate for exposure period (24-72h) n3->n4 n5 5. Add MTT Reagent to each well n4->n5 n6 6. Incubate 2-4h (Formazan forms) n5->n6 n7 7. Add Solubilization Solution to each well n6->n7 n8 8. Incubate 15 min on orbital shaker n7->n8 n9 9. Read absorbance at 570 nm n8->n9 n10 10. Analyze data and calculate IC50 n9->n10

Caption: Experimental workflow for the MTT assay.

References

Troubleshooting Hedonal tank-mix incompatibility with other pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hedonal (2,4-D) Tank-Mix Compatibility

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting tank-mix incompatibility issues involving this compound, a herbicide whose active ingredient is 2,4-D (2,4-Dichlorophenoxyacetic acid).

Frequently Asked Questions (FAQs)

Q1: What is tank-mix incompatibility?

A1: Tank-mix incompatibility occurs when two or more agricultural chemicals fail to mix or remain uniformly suspended in a spray solution. This can lead to a range of problems, from clogged equipment to reduced efficacy of the applied products.[1][2] There are two primary types of incompatibility:

  • Physical Incompatibility: This is a failure of the products to stay uniformly mixed.[2][3] Signs include the separation of components into layers, the formation of clumps or gels, excessive foaming, or the settling of solid particles.[2][4] This type of incompatibility is often visible.

  • Chemical Incompatibility: This involves a chemical reaction between the tank-mix components that can deactivate the active ingredients, potentially rendering the application ineffective.[2][5] This may not be visually apparent during mixing but can result in reduced pest control or even crop injury (phytotoxicity).[1][5] An increase in the solution's temperature is a potential indicator of a chemical reaction.[6]

Q2: My this compound (2,4-D amine) mix formed a thick, mayonnaise-like substance when mixed with a liquid fertilizer. What happened?

A2: This is a classic example of physical incompatibility. Amine formulations of 2,4-D are known to be incompatible with some liquid nitrogen fertilizers, such as 28% UAN.[7] The combination can result in the mixture thickening to an unusable consistency.[7] In contrast, 2,4-D ester formulations are often compatible with these fertilizers.[7] This highlights the critical importance of formulation type in determining compatibility.

Q3: What factors influence the compatibility of this compound (2,4-D) in a tank mix?

A3: Several factors can trigger tank-mix incompatibility.[1] Key influences include:

  • Water Quality: The carrier, typically water, makes up a large portion of the spray solution.[1] Water with high mineral content (hard water) or a high pH can react with pesticides like 2,4-D, reducing their efficacy.[1]

  • Temperature: Cold water can slow the rate at which products dissolve or disperse, increasing the risk of issues.[8]

  • Mixing Order: The sequence in which products are added to the tank is crucial.[3][9] Adding components in the wrong order can lead to physical incompatibility problems.[4]

  • Agitation: Insufficient agitation can lead to products settling, while over-agitation can cause some formulations to destabilize, leading to clumping.[1][3]

  • Pesticide Formulation: Different formulation types (e.g., wettable powders, emulsifiable concentrates) have different mixing requirements and properties.[8][10]

  • Number of Products: The likelihood of incompatibility increases as the number of products in the tank mix grows.[1][8]

Q4: Can I mix this compound (2,4-D) with glyphosate (B1671968)?

A4: Tank-mixing 2,4-D and glyphosate is common for broader weed control.[11] However, incompatibility can occur, particularly with certain glyphosate formulations (e.g., single salt potassium glyphosate) in hard water, leading to the formation of solid crystals that can block nozzles and filters.[12] It is essential to perform a jar test and select compatible formulations.

Troubleshooting Incompatibility Issues

If you encounter a problem during tank-mixing, use the following logical progression to diagnose the issue.

start Incompatibility Observed (e.g., Gels, Clumps, Separation) check_order Review Mixing Order (Follow WAMLEGS/DALES) start->check_order Investigate check_water Assess Water Quality (pH, Hardness, Temp) start->check_water Investigate check_agitation Evaluate Agitation (Too much? Too little?) start->check_agitation Investigate check_formulation Verify Formulation Compatibility (e.g., Amine vs. Ester) start->check_formulation Investigate root_cause Identify Root Cause check_order->root_cause check_water->root_cause check_agitation->root_cause check_formulation->root_cause jar_test Perform a Jar Test (Mandatory Pre-Mix Step) jar_test_fail Jar Test Fails jar_test->jar_test_fail Incompatible jar_test_pass Jar Test Passes jar_test->jar_test_pass Compatible add_agent Re-test with Compatibility Agent jar_test_fail->add_agent change_product Problem Persists: Change Formulation or Product jar_test_fail->change_product proceed Proceed with Tank Mix (Maintain Agitation) jar_test_pass->proceed add_agent->jar_test_fail Still Fails add_agent->jar_test_pass Passes root_cause->jar_test Future Prevention

Caption: Troubleshooting workflow for tank-mix incompatibility.

Data Presentation: Factors Affecting Tank-Mix Stability

This table summarizes key parameters that can influence the stability of a tank mix containing this compound (2,4-D).

ParameterPotential IssueRecommended Action / Consideration
Water pH High pH can cause hydrolysis (chemical breakdown) of some pesticides.[1]Check product labels for optimal pH range. Use a pH buffer or acidifier if necessary.[1]
Water Hardness High levels of dissolved minerals (e.g., Ca²⁺, Mg²⁺) can react with active ingredients like 2,4-D, reducing efficacy.[1]Use a water conditioning agent, such as ammonium (B1175870) sulfate (B86663) (AMS), especially when mixing with glyphosate.[1][13]
Water Temperature Cold water (<10°C) slows the dissolution and dispersion of dry formulations (e.g., WDG, WP).[1][8]Allow extra time for products to mix in cold water. Prepare a pre-slurry of dry products in a separate container before adding to the tank.[14]
Agitation Level Too little: Leads to settling of solids. Too much: Can cause excessive foaming or destabilize emulsifiable concentrates (ECs).[1]Agitation should create a gentle rolling action on the surface of the liquid. If the mixture looks like it's boiling, agitation is too aggressive.[3]

Experimental Protocols

Protocol 1: The Jar Test for Physical Compatibility

The jar test is a critical preliminary step to determine if products are physically compatible before mixing a full batch.[6][15] It simulates tank conditions on a small scale.

Materials:

  • A clean, clear glass jar with a lid (e.g., 1-quart or 1-liter Mason jar).[16]

  • Personal Protective Equipment (PPE) as required by the product labels.[2]

  • Measuring devices (pipettes, graduated cylinders, or syringes) for accurate measurement.[2][16]

  • Water from the same source that will be used for the actual spray application.[1][15]

  • Samples of all pesticides, adjuvants, and other products to be included in the tank mix.[1]

Methodology:

step1 Step 1: Fill Jar Add carrier (water) until jar is 1/2 to 3/4 full. step2 Step 2: Add Products Add components one at a time in the correct proportional amounts and proper sequence (WAMLEGS). step1->step2 step3 Step 3: Agitate Cap the jar and shake vigorously for 30 seconds after adding each component. step2->step3 step4 Step 4: Observe (Initial) Let the mixture stand for 15-30 minutes. step3->step4 step5 Step 5: Check for Incompatibility Look for separation, layers, flakes, gels, or sludge. Feel for heat (chemical reaction). step4->step5 step6 Step 6: Observe (Final) If no issues, let stand for several hours or overnight to check for delayed settling. step5->step6

Caption: Standardized workflow for conducting a compatibility jar test.

  • Read the Labels: Before starting, thoroughly read the labels for all products to check for any specific tank-mixing prohibitions or instructions.[6]

  • Calculate Proportions: Accurately scale down the application rates to the volume of your jar. For example, if the rate is 1 pint per 100 gallons, this scales to approximately 1 teaspoon per 1 gallon.

  • Fill Jar: Fill the jar halfway with the same water source you will use in the spray tank.[2]

  • Add Products Sequentially: Add each product one by one, following the correct mixing order (see diagram below). It is crucial to cap and shake the jar after each addition to ensure the product is fully dispersed before adding the next.[6][17]

  • Observe: After all components are added and mixed, let the jar sit for at least 15-30 minutes and observe for any signs of physical incompatibility.[6][16] Check again after several hours.

  • Evaluate Results:

    • Compatible: The mixture remains uniform and free of precipitates, layers, or gels.

    • Incompatible: If separation, clumping, or other issues occur, do not mix the products in the spray tank.[3] You can try the test again using a compatibility agent. If it still fails, a different product or formulation should be used.[3][15]

Recommended Pesticide Mixing Order (WAMLEGS)

To minimize the risk of incompatibility, products should be added to the tank in a specific sequence. The WAMLEGS acronym is a helpful guide.[18] Always start by filling the tank at least 50% full with the carrier (water) and begin agitation.[5][19]

W W Wettable Powders (WP) Water Dispersible Granules (WDG) A A Agitate Tank Anti-Foaming Agents W->A M M Microencapsulated Suspensions A->M L L Liquids (Flowables) Suspension Concentrates (SC) M->L E E Emulsifiable Concentrates (EC) L->E G G High-Load Glyphosates E->G S S Surfactants Oils & Adjuvants G->S

Caption: The WAMLEGS mnemonic for correct pesticide mixing order.

References

Technical Support Center: Improving Hedonal Herbicide Rainfastness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation development professionals with detailed guidance on enhancing the rainfastness of Hedonal and other phenoxy acid-based herbicide formulations, such as those containing 2,4-D and MCPA.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is herbicide rainfastness and why is it critical for this compound formulations?

A1: Rainfastness is the ability of a herbicide to withstand rainfall or irrigation after application without losing its efficacy.[4] It is critical because post-emergent, systemic herbicides like this compound, which act as auxin mimics, must be absorbed by the weed's foliage to be effective.[1][5] If rainfall washes the active ingredient off the leaf surface before sufficient absorption occurs, weed control will be significantly reduced, necessitating costly re-application.[4][6]

Q2: How quickly does a standard this compound (amine salt) formulation become rainfast?

A2: Standard amine salt formulations of phenoxy herbicides like 2,4-D and MCPA are water-soluble and can be prone to being washed off by rain.[5] While specific rainfast intervals depend on weather conditions and the weed species, a rain-free period of 4 to 8 hours is often recommended as a general guideline if not specified on the product label.[4][7] Formulations containing esters may offer faster absorption.[5][7]

Q3: What are the primary factors that influence the rainfastness of my experimental formulation?

A3: Several factors are key:

  • Formulation Type: Emulsifiable concentrates (EC) and ester-based formulations are generally more rainfast than water-soluble amine salts (SL) because they penetrate the waxy leaf cuticle more effectively.[4][5]

  • Adjuvants: The addition of adjuvants like surfactants, oils, or stickers is one of the most effective ways to improve rainfastness.[8][9]

  • Drying Time: A sufficient period between application and rainfall is crucial for the spray to dry and the active ingredient to be absorbed by the plant.[10]

  • Rainfall Characteristics: A short, high-intensity downpour will remove more herbicide than a slow, gentle drizzle.[4]

  • Plant Leaf Morphology: The characteristics of the target weed's leaves, such as the thickness of the waxy cuticle or the presence of hairs (trichomes), can significantly affect spray retention and absorption.[11][12]

Troubleshooting Guide

Q4: My this compound formulation showed poor efficacy after a light rainfall event that occurred 2 hours post-application. What are the likely causes?

A4: This issue likely stems from a combination of factors:

  • Insufficient Drying/Absorption Time: Two hours may not have been enough time for the active ingredient, particularly in an amine salt formulation, to be absorbed in sufficient quantities to be effective.

  • Sub-optimal Formulation: Water-soluble amine formulations are susceptible to washoff. Without rain-fastening agents, even light rain can remove a significant amount of the product.[5]

  • Lack of Penetrating Adjuvant: The formulation may lack an effective adjuvant (e.g., a crop oil concentrate or methylated seed oil) designed to speed up the penetration of the active ingredient through the leaf's waxy cuticle.[8]

Q5: I added a non-ionic surfactant (NIS) to my formulation, but rainfastness did not improve significantly in my experiments. What went wrong?

A5: While a non-ionic surfactant (NIS) is an excellent spreader that reduces the surface tension of spray droplets, its primary role is to increase coverage, not necessarily to drive rapid penetration or provide sticking properties.[8] For enhanced rainfastness, especially with a short rain-free window, consider the following:

  • Use a Penetrant: An oil-based adjuvant like a Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) is more aggressive in dissolving the leaf cuticle, leading to faster herbicide absorption.[8][13]

  • Incorporate a Sticker: A sticker adjuvant increases the adhesion of the spray deposit to the leaf surface, physically holding the herbicide in place during a rain event.[9]

  • Consider an Organosilicone Surfactant: These can dramatically increase spreading and accelerate uptake, significantly shortening the required rain-free period.[14][15]

Adjuvant Performance Data

The selection of an appropriate adjuvant is critical to improving rainfastness. The tables below summarize the functions of common adjuvant types and the conceptual effect of drying time on efficacy.

Table 1: Comparison of Adjuvant Types for Rainfastness Enhancement

Adjuvant Type Primary Function(s) Mechanism for Improving Rainfastness Relative Rainfastness Improvement
Non-ionic Surfactant (NIS) Spreader Increases spray coverage on the leaf surface. Low to Moderate
Crop Oil Concentrate (COC) Penetrant, Spreader Helps dissolve the waxy leaf cuticle to enhance absorption.[8] Moderate to High
Methylated Seed Oil (MSO) Penetrant, Spreader More aggressive than COC in dissolving the leaf cuticle for faster absorption.[8] High
Organosilicone Surfactant Super-Spreader, Penetrant Drastically reduces surface tension for rapid spreading and uptake.[15] Very High

| Sticker / Deposition Aid | Sticker | Increases the physical adhesion of the herbicide to the leaf surface.[9] | Moderate to High (Improves retention, not absorption speed) |

Table 2: Conceptual Relationship Between Drying Time and Herbicide Efficacy After Rainfall

Drying Time Before Rain Rainfall Intensity Expected Efficacy (Amine Salt Formulation without Adjuvant) Expected Efficacy (Amine Salt Formulation with MSO/Sticker Adjuvant)
< 1 Hour Light ( < 1 cm/hr) Low (<50% of potential) Moderate (~60-75% of potential)
< 1 Hour Heavy ( > 2.5 cm/hr) Very Low (<25% of potential) Low (~40-50% of potential)
2-4 Hours Light ( < 1 cm/hr) Moderate (~60-70% of potential) High (~85-95% of potential)
2-4 Hours Heavy ( > 2.5 cm/hr) Low (~40-50% of potential) Moderate (~60-75% of potential)
> 6 Hours Any High (>90% of potential) Very High (>95% of potential)

Note: This table presents conceptual data based on established principles of herbicide rainfastness.[4][8] Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Laboratory-Based Simulated Rainfastness Assay

This protocol provides a standardized method for evaluating the rainfastness of different herbicide formulations.

1. Plant Preparation:

  • Grow a target weed species (e.g., Amaranthus retroflexus or Chenopodium album) in pots under controlled greenhouse conditions to the appropriate growth stage (e.g., 3-4 true leaves).[16]
  • Select uniform and healthy plants for the experiment. Ensure plants are not under drought stress.

2. Formulation Preparation:

  • Prepare the spray solutions of your this compound formulations (control vs. formulations with different adjuvants) at the desired concentration. Always follow safety protocols for handling herbicides.

3. Herbicide Application:

  • Use a laboratory track sprayer or cabinet sprayer to apply the herbicide formulations evenly to the plants.[16] This ensures a consistent and repeatable application rate.
  • Record the application volume and pressure.

4. Drying Period:

  • Transfer the treated plants to a controlled environment (e.g., greenhouse bench) and allow them to dry for a specified period (e.g., 30, 60, 120, or 240 minutes). This is the designated "rain-free" interval.

5. Simulated Rainfall:

  • Place the plants in a rainfall simulator. These devices are designed to deliver artificial rain of a known intensity (e.g., 2.5 cm/hour) and duration.[17]
  • Apply a standardized amount of "rain" to the plants. For example, 2.5 cm of rain over a 1-hour period.[4]
  • Include a "no rain" control group for each formulation to serve as a benchmark for 100% potential efficacy.

6. Data Collection and Analysis:

  • Return plants to the greenhouse for an observation period (typically 14-21 days).
  • Assess herbicide efficacy using methods such as:
  • Visual Injury Ratings: Score plants on a scale of 0% (no effect) to 100% (plant death) at set intervals.
  • Biomass Reduction: Harvest the above-ground plant tissue at the end of the experiment and measure the fresh or dry weight.[17] Express this as a percentage reduction compared to an untreated control group.
  • Analyze the data statistically to determine significant differences between formulations and rain-free intervals.

Diagrams and Workflows

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Formulation Formulation Preparation (Herbicide +/- Adjuvant) Application Herbicide Application (Track Sprayer) Formulation->Application Plant_Growth Target Weed Cultivation (Uniform Growth Stage) Plant_Growth->Application Drying Drying Period (e.g., 30, 60, 120 min) Application->Drying Rainfall Simulated Rainfall (Controlled Intensity) Drying->Rainfall Observation Observation Period (14-21 Days) Rainfall->Observation Data_Collection Data Collection (Visual Injury, Biomass) Observation->Data_Collection Analysis Statistical Analysis & Conclusion Data_Collection->Analysis cluster_formulation Formulation Factors cluster_environment Environmental Factors cluster_plant Biological Factors center Herbicide Rainfastness Adjuvant Adjuvant Type (Sticker, Penetrant) center->Adjuvant Form_Type Formulation Type (Amine vs. Ester) center->Form_Type Rainfall Rainfall (Intensity, Duration) center->Rainfall Drying_Time Drying Time center->Drying_Time Leaf_Surface Leaf Surface (Waxy Cuticle, Hairs) center->Leaf_Surface

References

Technical Support Center: Enhancing the Selectivity of Hedonal (2,4-D) in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the selective application of Hedonal (active ingredient: 2,4-D). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental applications in sensitive crop species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound (2,4-D)?

A1: this compound is a synthetic auxin herbicide.[1] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell division and growth in susceptible broadleaf plants.[2] This overstimulation disrupts the plant's normal physiological processes, causing symptoms like leaf epinasty (downward bending), stem curvature, and ultimately, plant death.[3] In tolerant plants, such as grasses, 2,4-D is rapidly metabolized into non-toxic compounds.

Q2: What are the key factors that influence the selectivity of this compound?

A2: The selectivity of this compound is a complex interplay of several factors:[4]

  • Plant Morphology: The physical characteristics of a plant, such as leaf shape and cuticle thickness, can affect herbicide retention and absorption.[5]

  • Metabolism: Tolerant crops can quickly metabolize 2,4-D into inactive forms, a process often mediated by cytochrome P450 monooxygenases and glycosyltransferases.[6][7] Susceptible plants lack or have a much slower metabolic detoxification pathway.[8]

  • Application Timing: The growth stage of both the crop and the weed at the time of application is critical. Applying this compound when the crop is at a more tolerant stage can significantly enhance selectivity.[9]

  • Environmental Conditions: Temperature, humidity, and soil moisture can influence herbicide uptake, translocation, and metabolism in both crops and weeds.[10][11] For instance, high temperatures can increase the rate of 2,4-D metabolism.[12]

  • Herbicide Formulation: Different formulations of 2,4-D (e.g., esters, amines) have varying levels of volatility and absorption characteristics, which can affect selectivity and the risk of off-target injury.[10][13]

Q3: How can I minimize crop injury when using this compound in sensitive crop varieties?

A3: To minimize phytotoxicity in sensitive crops, consider the following strategies:

  • Precise Application Timing: Apply this compound during the recommended growth stage for the specific crop to maximize its tolerance.[9][14] For cereals, this is often after full tillering but before the boot stage.[14]

  • Optimal Environmental Conditions: Avoid spraying during hot, dry, or windy conditions to reduce drift and volatilization.[1][10]

  • Use of Adjuvants: Certain adjuvants, like drift reduction agents, can help keep the spray on target.[10] However, be cautious as some surfactants can increase crop injury by enhancing herbicide uptake.[10][15]

  • Appropriate Nozzle Selection: Use nozzles that produce larger droplets to minimize spray drift.[1]

  • Maintain Buffer Zones: Leave an untreated buffer area between the treated field and sensitive neighboring crops.[1]

  • Accurate Dosing: Use the recommended dose for the target weed and crop. Over-dosing can lead to significant crop injury.[10]

Troubleshooting Guide

Problem: Severe leaf curling and stem twisting observed in the crop after this compound application.

  • Possible Cause: Application at a sensitive crop growth stage.

    • Solution: Review the crop's growth stage at the time of application and consult label recommendations. Future applications should be timed to coincide with more tolerant stages. For example, tomatoes show increased tolerance to 2,4-D with age.[5][16]

  • Possible Cause: Herbicide drift from a nearby treated area.

    • Solution: Assess wind speed and direction at the time of application. Implement drift mitigation strategies in the future, such as using drift-reducing nozzles and avoiding spraying in windy conditions.[1]

  • Possible Cause: High application rate.

    • Solution: Verify the application rate used. Conduct a dose-response study to determine the optimal selective rate for your specific crop variety and environmental conditions.

Problem: Poor weed control despite using the recommended this compound dose.

  • Possible Cause: Unfavorable environmental conditions.

    • Solution: this compound is most effective when weeds are actively growing under favorable conditions (adequate soil moisture, moderate temperatures).[10] Avoid application during periods of drought or extreme temperatures.

  • Possible Cause: Weed resistance.

    • Solution: The development of herbicide resistance is a growing concern.[8] If resistance is suspected, conduct a herbicide resistance test. Rotate herbicides with different modes of action to manage and prevent the spread of resistant weeds.

  • Possible Cause: Incorrect application timing for the target weed.

    • Solution: Weeds are generally more susceptible to herbicides at younger growth stages.[10] Ensure that the application timing targets the most vulnerable stage of the predominant weed species.

Quantitative Data on Crop Injury

The following tables summarize the observed phytotoxicity and yield loss in various sensitive crops at different sublethal doses of 2,4-D, simulating drift or misapplication.

Table 1: Soybean (Non-tolerant) Injury and Yield Loss from 2,4-D Exposure

2,4-D Dose (g ae/ha)Application StageVisual Injury (%)Predicted Yield Loss (%)Reference
10.72Post-emergence>10-[10]
42.9Post-emergenceHighSignificant Reduction[10]
56Vegetative-0[6]
56Flowering-1[6]
140V1 to R4Most Susceptible-[17]
270 (0.5X rate)--Significant[6]

Table 2: Tomato Injury and Yield Loss from 2,4-D Exposure

2,4-D Dose (g ai/ha)Application StageEffectReference
0.42 - 13.44Beginning of FloweringLinear crop reduction[16]
≤ 13.44After 4th Truss DevelopmentNo effect on yield[16]
1.8 - 2.1First BloomMalformed fruit, reduced yield[18]
11.2-50 µg/g residue at 7 DAT[18]

Table 3: Grapevine Injury from Simulated 2,4-D Drift

2,4-D Dose (g ai/ha)Days After Treatment (DAT)Visual Injury (%)Shoot Length Reduction (%)Reference
2842>1084[19]
283573516[19]
8.442>1035[19]
0.010 (applied 4x)->3385 (yield reduction)[19]

Experimental Protocols

1. Protocol for Whole-Plant Dose-Response Bioassay to Determine Crop Selectivity

This protocol is adapted from established methods for herbicide resistance testing and can be used to determine the tolerance of a sensitive crop variety to this compound.[20]

  • Objective: To determine the dose of this compound that causes a 50% reduction in plant growth (GR₅₀) for a specific crop variety.

  • Materials:

    • Seeds of the sensitive crop variety.

    • Herbicide-free soil or growing medium.

    • Pots (3-4 inches).

    • This compound (2,4-D) of known concentration.

    • Controlled environment chamber or greenhouse.

    • Precision sprayer.

    • Balance for weighing plant biomass.

  • Methodology:

    • Plant Preparation: Sow 3-6 seeds per pot in the herbicide-free medium. After emergence, thin to 1-2 uniform seedlings per pot.[7] Grow the plants in a controlled environment with optimal light, temperature, and moisture.

    • Herbicide Application: When the plants reach the desired growth stage (e.g., 2-3 leaf stage), apply this compound at a range of doses.[20] This should include a zero-dose control and a series of doses expected to cause between 0% and 100% growth inhibition.

    • Treatment and Observation: After treatment, return the plants to the controlled environment. Water as needed, avoiding washing the herbicide off the foliage. Visually assess and record phytotoxicity symptoms (e.g., leaf curling, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).[21]

    • Data Collection: At the end of the observation period (e.g., 21 days), harvest the above-ground biomass of each plant. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

    • Data Analysis: Express the dry weight of each treated plant as a percentage of the average dry weight of the control plants. Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ value.[4]

2. Protocol for Field Bioassay to Assess Herbicide Carryover Risk

This protocol helps determine if this compound residues in the soil from a previous application pose a risk to a subsequent sensitive crop.

  • Objective: To detect biologically active this compound residues in field soil.

  • Materials:

    • Shovel or soil probe.

    • Buckets for soil collection.

    • Pots (3-4 inches).

    • Seeds of a highly sensitive indicator species (e.g., tomato, cucumber, or the intended rotational crop).[7]

    • Soil from an area known to be free of this compound residue (for control).

  • Methodology:

    • Soil Sampling: Collect representative soil samples from the field . Take samples from various locations, including areas of potential overlap or high application. Sample the top 2-3 inches of soil.[7] Collect a separate control soil sample from an untreated area.

    • Potting and Planting: Fill several pots with the field soil and an equal number of pots with the control soil. Label each pot clearly. Plant seeds of the indicator species in each pot.[7]

    • Growth and Observation: Place the pots in a location with adequate sunlight and water them as needed. Observe the plants for approximately three weeks after germination.

    • Assessment: Compare the growth of plants in the field soil to those in the control soil. Look for symptoms of herbicide injury such as stunting, abnormal leaf or stem growth, and discoloration. Significant differences in growth indicate the presence of biologically active herbicide residues.

Visualizations

Hedonal_Signaling_Pathway This compound (2,4-D) This compound (2,4-D) Auxin Receptors (TIR1/AFB) Auxin Receptors (TIR1/AFB) This compound (2,4-D)->Auxin Receptors (TIR1/AFB) Binds to Aux/IAA Repressors Aux/IAA Repressors Auxin Receptors (TIR1/AFB)->Aux/IAA Repressors Promotes degradation of ARF Transcription Factors ARF Transcription Factors Aux/IAA Repressors->ARF Transcription Factors Represses Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factors->Auxin-Responsive Genes Activates Uncontrolled Cell Division & Growth Uncontrolled Cell Division & Growth Auxin-Responsive Genes->Uncontrolled Cell Division & Growth Ethylene Production Ethylene Production Auxin-Responsive Genes->Ethylene Production Plant Injury & Senescence Plant Injury & Senescence Uncontrolled Cell Division & Growth->Plant Injury & Senescence ROS Production ROS Production Ethylene Production->ROS Production ROS Production->Plant Injury & Senescence

Caption: Simplified signaling pathway of this compound (2,4-D) in a susceptible plant.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Seed Selection Seed Selection Potting & Planting Potting & Planting Seed Selection->Potting & Planting Plant Growth to Desired Stage Plant Growth to Desired Stage Potting & Planting->Plant Growth to Desired Stage Herbicide Application Herbicide Application Plant Growth to Desired Stage->Herbicide Application Dose Range Preparation Dose Range Preparation Dose Range Preparation->Herbicide Application Visual Injury Rating Visual Injury Rating Herbicide Application->Visual Injury Rating Biomass Measurement Biomass Measurement Visual Injury Rating->Biomass Measurement Data Analysis (GR50) Data Analysis (GR50) Biomass Measurement->Data Analysis (GR50)

Caption: Experimental workflow for a whole-plant dose-response bioassay.

References

Validation & Comparative

A Comparative Analysis of the Anesthetic Potency of Hedonal and Urethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anesthetic properties of Hedonal and its structural analog, urethane (B1682113). While both compounds have historical and current applications in research settings, a comprehensive understanding of their relative potencies and mechanisms of action is crucial for informed experimental design. This document synthesizes available data on their anesthetic effects, outlines experimental protocols for potency determination, and visualizes their putative signaling pathways.

Quantitative Comparison of Anesthetic Dosing

Direct comparative studies quantifying the anesthetic potency of this compound and urethane, particularly through metrics like the median effective dose (ED50), are scarce in contemporary literature. However, by examining historical clinical data for this compound and established experimental doses for urethane in animal models, a general comparison can be drawn. It is important to note that the dosages presented are not directly equivalent due to differences in species and experimental endpoints.

AnestheticSpeciesRoute of AdministrationTypical Anesthetic DoseEndpointReference
This compound HumanIntravenous0.5 - 0.75 gSurgical Anesthesia[1]
Urethane RatIntraperitoneal1.25 - 1.5 g/kgSurgical Anesthesia[2]
Urethane RatIntravenous1.3 - 1.5 g/kgSurgical Anesthesia[3]
Urethane RatIntravenous1.35 g/kgGeneral Anesthesia[4]

Note: The clinical doses for this compound are historical and should not be considered current clinical recommendations. The doses for urethane are widely reported for achieving a stable plane of surgical anesthesia in rats.

Experimental Protocol: Determination of Anesthetic Potency (ED50) in Rodents

This protocol outlines a general procedure for determining the median effective dose (ED50) of an anesthetic agent in a rodent model, such as the rat. The primary endpoint is the loss of the righting reflex, a common indicator of the onset of anesthesia.[5]

1. Animal Preparation:

  • Adult male or female rats (e.g., Sprague-Dawley strain) are housed under standard laboratory conditions with ad libitum access to food and water.

  • Animals are acclimated to the experimental environment to minimize stress.

  • Each animal is weighed immediately before drug administration to ensure accurate dosing.

2. Drug Preparation and Administration:

  • The anesthetic agent (this compound or urethane) is dissolved in a suitable vehicle (e.g., sterile saline).

  • A range of doses is prepared to be administered to different groups of animals.

  • The drug is administered via the desired route, typically intraperitoneal (IP) or intravenous (IV).

3. Assessment of Anesthetic Endpoint (Loss of Righting Reflex):

  • Immediately after administration, the animal is placed on its back in a clean, flat-bottomed cage.

  • The animal is observed for the presence or absence of the righting reflex, which is the ability to return to a prone position.

  • The inability to right itself within a specified time (e.g., 30 seconds) is considered a positive response for the loss of the righting reflex.

4. Data Analysis and ED50 Calculation:

  • The number of animals in each dose group that exhibit the loss of the righting reflex is recorded.

  • The data are analyzed using a probit or logit analysis to determine the ED50, which is the dose at which 50% of the animals are expected to lose their righting reflex.

  • Confidence intervals for the ED50 are also calculated to indicate the precision of the estimate.

5. Monitoring and Recovery:

  • Animals are monitored for vital signs (e.g., respiration rate, heart rate) throughout the anesthetic period.

  • Following the experiment, animals are placed in a warm, clean cage and monitored until they have fully recovered from anesthesia, as indicated by the return of the righting reflex and normal motor function.

Signaling Pathways and Mechanism of Action

General anesthetics are understood to exert their effects by modulating the activity of various ion channels in the central nervous system, leading to a depression of neuronal activity.[6][7] This is typically achieved by enhancing the function of inhibitory neurotransmitter receptors and/or inhibiting the function of excitatory neurotransmitter receptors.

Urethane's Mechanism of Action:

Urethane has been shown to have a broad spectrum of activity on several neurotransmitter-gated ion channels.[2] It potentiates the function of inhibitory receptors such as the γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors.[8][9] Concurrently, it inhibits the function of excitatory receptors, including the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10][11] This dual action of enhancing inhibition and reducing excitation contributes to its anesthetic effect.

Putative Signaling Pathway of this compound:

Given that this compound is a chemical analog of urethane, it is hypothesized to share a similar mechanism of action. The following diagram illustrates the putative signaling pathway through which this compound may exert its anesthetic effects, based on the known actions of urethane.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron Excitatory NT Glutamate (B1630785) NMDA Receptor NMDA Receptor Excitatory NT->NMDA Receptor Activates AMPA Receptor AMPA Receptor Excitatory NT->AMPA Receptor Activates Inhibitory NT GABA GABA-A Receptor GABA-A Receptor Inhibitory NT->GABA-A Receptor Activates Depolarization Reduced Depolarization NMDA Receptor->Depolarization Leads to AMPA Receptor->Depolarization Leads to Hyperpolarization Hyperpolarization GABA-A Receptor->Hyperpolarization Leads to Anesthesia Anesthetic State Depolarization->Anesthesia Contributes to Hyperpolarization->Anesthesia Contributes to This compound This compound This compound->NMDA Receptor Inhibits (Putative) This compound->AMPA Receptor Inhibits (Putative) This compound->GABA-A Receptor Potentiates (Putative)

Caption: Putative signaling pathway for this compound's anesthetic action.

Experimental Workflow for Anesthetic Potency Determination

The following diagram illustrates a typical workflow for an experiment designed to determine the ED50 of an anesthetic agent.

G start Start animal_prep Animal Preparation (Acclimation, Weighing) start->animal_prep dose_prep Dose Preparation (Anesthetic in Vehicle) animal_prep->dose_prep administration Drug Administration (IP or IV) dose_prep->administration observation Observe for Loss of Righting Reflex administration->observation data_collection Record Response (Yes/No) observation->data_collection repeat Repeat for all Dose Groups data_collection->repeat repeat->administration Next Dose Group analysis Data Analysis (Probit/Logit) repeat->analysis All Groups Tested ed50 Calculate ED50 and Confidence Intervals analysis->ed50 end End ed50->end

Caption: Experimental workflow for determining anesthetic ED50.

References

Comparative Guide to Validating Hedonal's Mechanism of Action via Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the putative mechanism of action of the historical anesthetic, Hedonal (methylpropylcarbinol urethane), using contemporary receptor binding assays. Given its classification as a hypnotic and sedative, this compound's primary molecular target is hypothesized to be the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

This document compares this compound's theoretical binding profile with that of Diazepam, a well-characterized benzodiazepine (B76468) known to act as a positive allosteric modulator of the GABA-A receptor.[1] The experimental data for Diazepam is established, while the data for this compound is presented as a hypothetical example to illustrate the validation process.

Comparative Binding Affinity at the GABA-A Receptor

Receptor binding assays are fundamental in quantifying the interaction between a ligand, such as a drug candidate, and its receptor.[2] Competition binding assays, in particular, are used to determine the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[2] The results are often expressed as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

The table below presents hypothetical binding assay data for this compound compared to experimentally determined data for Diazepam at the GABA-A receptor. This illustrates how a modern assay would quantify and compare the binding characteristics of this historical compound.

CompoundRadioligandTarget ReceptorIC50 (nM) (Illustrative)Ki (nM) (Illustrative)Modulatory Site
This compound [³H]MuscimolGABA-A5,0002,800Putative Barbiturate/Anesthetic Site
Diazepam [³H]FlumazenilGABA-A87.7Benzodiazepine Site

Note: IC50 and Ki values for this compound are hypothetical, based on its expected lower potency compared to modern specific modulators. Diazepam data is representative of values found in literature.

Signaling Pathway and Experimental Workflow

To understand the context of the binding assay, it is crucial to visualize both the biological signaling pathway and the experimental procedure.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl⁻).[2][3] This influx leads to hyperpolarization of the neuronal membrane, resulting in synaptic inhibition. Allosteric modulators like benzodiazepines and barbiturates bind to distinct sites on the receptor to enhance the effect of GABA.[1][4]

GABA_A_Signaling cluster_membrane Neuronal Membrane cluster_in cluster_out GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Opens to allow Inhibition Synaptic Inhibition Hyperpolarization->Inhibition Leads to GABA GABA GABA->GABA_R Binds Modulator This compound / Comparator Modulator->GABA_R Allosterically Modulates Cl_out Cl⁻ Cl_out->GABA_R Influx

GABA-A receptor signaling pathway.

Receptor Binding Assay Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay designed to determine the binding affinity of a test compound like this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis p1 Prepare Receptor Membranes (e.g., from rat brain homogenate) p2 Prepare Radioligand (e.g., [³H]Muscimol) p3 Prepare Test Compound (this compound) & Competitor (e.g., GABA) a1 Combine Membranes, Radioligand, & varying concentrations of Test Compound p3->a1 a2 Incubate to reach equilibrium (e.g., 45-60 min at 4°C) a1->a2 s1 Rapid Vacuum Filtration (Separates bound from free radioligand) a2->s1 s2 Wash Filters (Remove non-specific binding) s1->s2 s3 Liquid Scintillation Counting (Quantify radioactivity) s2->s3 d1 Calculate Specific Binding s3->d1 d2 Generate Competition Curve d1->d2 d3 Determine IC50 and Ki values d2->d3

Workflow for a competitive receptor binding assay.

Detailed Experimental Protocol: Competitive GABA-A Receptor Binding Assay

This protocol describes a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.[5][6][7]

1. Materials and Reagents:

  • Receptor Source: Rat whole brain membranes (prepared from homogenized tissue).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5][6]

  • Radioligand: [³H]Muscimol (a GABA-A agonist).[5][6]

  • Test Compound: this compound.

  • Positive Control/Comparator: Diazepam.

  • Non-specific Binding (NSB) Determinator: 10 mM GABA.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Equipment: Glass fiber filters, vacuum filtration apparatus, liquid scintillation counter.

2. Membrane Preparation:

  • Homogenize rat brains in an appropriate buffer (e.g., 0.32 M sucrose).[5]

  • Perform a series of centrifugation steps to isolate the crude membrane fraction.[5] This involves low-speed centrifugation to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet the membranes.[5]

  • Wash the membrane pellet multiple times with ice-cold buffer to remove endogenous GABA, which could interfere with the assay.[7]

  • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C until use.[6]

3. Assay Procedure:

  • Set up assay tubes in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the test compound (this compound) and comparator (Diazepam).

  • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Muscimol (final concentration ~1-5 nM), and 100-200 µg of membrane protein.[2][6]

  • Non-specific Binding (NSB): Add 50 µL of 10 mM GABA, 50 µL of [³H]Muscimol, and the membrane protein.[2][5]

  • Competition: Add 50 µL of varying concentrations of this compound or Diazepam, 50 µL of [³H]Muscimol, and the membrane protein.

  • Adjust the final volume of all tubes to be consistent (e.g., 500 µL) with the assay buffer.

  • Incubate all tubes at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[6]

4. Filtration and Quantification:

  • Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold.[2] This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters three times with 4 mL of ice-cold wash buffer to minimize non-specific binding.[2][6]

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.[2][6]

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[2]

5. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[6]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This provides a more absolute measure of the test compound's binding affinity.

References

Comparative study of Hedonal versus other carbamate anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

###A Comparative Analysis of Hedonal and Urethane (B1682113) as Carbamate (B1207046) Anesthetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of this compound (methyl propyl carbinol urethane) and the more extensively studied carbamate anesthetic, urethane (ethyl carbamate). While both belong to the same chemical class, a significant disparity exists in the available scientific literature. Urethane has been thoroughly characterized, particularly in animal research, due to its unique properties. In contrast, this compound is a historical anesthetic for which detailed modern pharmacological data is scarce. This document summarizes the known characteristics of both agents, highlighting the properties of urethane as a benchmark for comparison and outlining the experimental frameworks used to evaluate such compounds.

I. Comparative Overview and Data Presentation

Direct quantitative comparisons of potency and safety between this compound and urethane are limited by the lack of available data for this compound. The following tables present the well-documented properties of urethane, which serves as the reference compound for this class of anesthetics.

Table 1: General and Anesthetic Properties

PropertyThis compound (Methyl Propyl Carbinol Urethane)Urethane (Ethyl Carbamate)
Chemical Formula C₇H₁₅NO₂C₃H₇NO₂
Primary Use Historical intravenous general anestheticAnesthetic for non-recovery animal surgery
Anesthetic Dose (Rats) Data not available1.2 - 1.5 g/kg, intraperitoneal (IP)[1]
Duration of Action Data not availableVery long-acting; can exceed 24 hours in rats[1]
Analgesic Properties Data not availableExcellent[1]
Key Features One of the earliest intravenous anestheticsProduces long-lasting, stable surgical anesthesia with minimal respiratory and cardiovascular depression at therapeutic doses[2]

Table 2: Safety and Toxicological Profile

ParameterThis compound (Methyl Propyl Carbinol Urethane)Urethane (Ethyl Carbamate)
Potency (ED₅₀) Data not availableData not consistently reported; dosage is typically given as a fixed amount (e.g., 1.25 g/kg) for long-duration anesthesia.
Acute Toxicity (LD₅₀) Data not availableData varies by species and route.
Cardiovascular Effects Data not availableMinimal depression at standard anesthetic doses[2]. Moderate depression and increased mortality observed at higher doses (1.5 g/kg)[1].
Respiratory Effects Data not availableMinimal depression at standard anesthetic doses[2].
Carcinogenicity Data not availableConfirmed animal carcinogen . Causes a wide variety of tumors in multiple rodent species at several tissue sites, including the lung, liver, and blood vessels[2][3][4]. Classified as "reasonably anticipated to be a human carcinogen"[2].
Metabolism Data not availableMetabolized via N-hydroxylation and CYP2E1-mediated oxidation to form genotoxic intermediates that can cause oxidative DNA damage[5].

II. Mechanism of Action: A Common Pathway

While specific data for this compound is lacking, the anesthetic mechanism for urethane has been elucidated. It is believed to act broadly on multiple targets within the central nervous system rather than a single receptor, which may account for its stable anesthetic plane. Urethane potentiates the function of inhibitory ion channels while inhibiting excitatory ones. This multifaceted action likely extends to other carbamate anesthetics like this compound.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron AP Action Potential Carbamate Carbamate Anesthetic (e.g., Urethane) GABA_R GABA-A / Glycine Receptors Neuron_State Neuronal Hyperpolarization (Anesthesia) GABA_R->Neuron_State Cl⁻ Influx NMDA_R NMDA / AMPA Receptors NMDA_R->Neuron_State Ca²⁺/Na⁺ Influx Blocked Carbamate->GABA_R Potentiates Carbamate->NMDA_R Inhibits

General mechanism of action for carbamate anesthetics.

III. Experimental Protocols

Objective: To determine the duration of anesthesia and effects on vital signs of urethane in adult male rats.

Materials:

  • Urethane (Ethyl Carbamate)

  • Sterile 0.9% saline solution

  • Adult male Sprague-Dawley rats (250-300g)

  • Heating pad to maintain body temperature

  • Pulse oximeter with a sensor for rodents

  • Rectal thermometer

  • Sterile syringes and needles (25-gauge)

  • Ophthalmic ointment

Procedure:

  • Animal Preparation: Acclimate rats for at least 3 days post-arrival. Weigh each animal immediately before the experiment to ensure accurate dosing.[6]

  • Anesthetic Preparation: Prepare a 25% w/v solution of urethane in sterile 0.9% saline. Ensure it is fully dissolved.

  • Induction of Anesthesia: Administer urethane via intraperitoneal (IP) injection at a dose of 1.2 g/kg.[1]

  • Monitoring:

    • Immediately after injection, place the rat on a heating pad set to maintain a body temperature of 37°C. Monitor temperature with a rectal probe.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[6]

    • Assess the time to loss of the righting reflex (the point at which the animal, when placed on its back, can no longer right itself). This marks the onset of anesthesia.

    • Confirm surgical anesthesia by testing for the absence of a pedal withdrawal reflex (toe pinch).

    • Monitor heart rate and respiratory rate continuously using a pulse oximeter.[7] Record these parameters every 15 minutes for the first hour, and every 30 minutes thereafter.

  • Data Collection:

    • Onset of Anesthesia: Time from injection to loss of righting reflex.

    • Duration of Anesthesia: Time from loss of righting reflex until its return. Given urethane's long duration, experiments are often terminal.

    • Physiological Parameters: Record heart rate, respiratory rate, and body temperature throughout the experiment.

  • Endpoint: For non-recovery procedures, the experiment is terminated by an approved method of euthanasia once data collection is complete.

The following diagram illustrates a generalized workflow for evaluating and comparing anesthetic agents in a preclinical setting.

G start Define Anesthetic Compounds (e.g., this compound, Urethane) animal_prep Animal Model Selection & Acclimation (e.g., Rats) start->animal_prep dose_prep Dose-Response Study (Determine ED₅₀ & LD₅₀) animal_prep->dose_prep grouping Assign Animals to Treatment Groups (Control, Cmpd A, Cmpd B) dose_prep->grouping admin Anesthetic Administration (Specify Route, e.g., IP, IV) grouping->admin monitoring Monitor Anesthetic Depth & Vital Signs (Reflexes, HR, BP, Temp) admin->monitoring data_collect Record Key Metrics (Onset, Duration, Physiological Changes) monitoring->data_collect analysis Statistical Analysis (Compare Potency, Duration, & Side Effects) data_collect->analysis conclusion Draw Conclusions on Comparative Efficacy & Safety analysis->conclusion

Workflow for preclinical comparative anesthetic studies.

IV. Conclusion

The comparison between this compound and other carbamate anesthetics is fundamentally a comparison with urethane, the most-studied compound in this class for general anesthesia. Urethane is characterized by its ability to produce a prolonged and stable plane of surgical anesthesia, making it a valuable tool in physiological research on animals. However, its utility is critically undermined by its potent carcinogenicity.

This compound remains a figure of historical interest as an early intravenous anesthetic. Without modern, quantitative data on its potency, duration, safety, and potential carcinogenicity, a direct and objective performance comparison is not possible. Any future research involving this compound or similar urethane derivatives would need to prioritize a thorough toxicological evaluation, particularly concerning genotoxicity and carcinogenicity, alongside standard efficacy and physiological monitoring. Researchers should exercise extreme caution and default to safer, well-characterized modern anesthetics for both clinical and research applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Detection of Hedonal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hedonal, also known as pentan-2-yl carbamate, is a mild hypnotic compound.[1] While it has a history in anesthetic research, there is a notable scarcity of recent, publicly available data on specific analytical methods for its detection and quantification in biological matrices.[2] This guide, therefore, provides a generalized framework for the cross-validation of analytical methods that would be applicable to a small molecule drug like this compound. For researchers and drug development professionals, ensuring that analytical methods are robust, reliable, and "fit-for-purpose" is a critical requirement throughout the drug development lifecycle.

Cross-validation is the process of demonstrating that two or more distinct analytical methods provide comparable results for the same analyte in a given matrix. This is essential when, for example, transitioning from a complex, low-throughput method used in early development (like LC-MS/MS) to a high-throughput method for later-stage clinical trials (like ELISA), or when transferring methods between laboratories.[3][4] This guide compares three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The following table summarizes hypothetical yet representative performance data for the detection of a small molecule like this compound in human plasma. These values are typical for well-developed assays and serve as a basis for comparison.

ParameterLC-MS/MSGC-MSELISA
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL1.5 ng/mL3.0 ng/mL
Linear Range 0.5 - 1000 ng/mL1.5 - 1000 ng/mL3.0 - 500 ng/mL
Accuracy (% Recovery) 95-105%92-108%85-115%
Precision (%RSD) < 10%< 15%< 20%
Specificity/Selectivity Very HighHighModerate to High
Sample Throughput Medium (100-300 samples/day)Medium (100-250 samples/day)High (500-1000+ samples/day)
Development Cost/Time HighHighHigh (antibody development)
Cost Per Sample HighMediumLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are generalized protocols for the three techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[5][6]

a. Sample Preparation (Protein Precipitation & LLE):

  • To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 600 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging.

  • Freeze the aqueous layer and transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile or semi-volatile compounds.[7][8][9] For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.

a. Sample Preparation (Derivatization & LLE):

  • To 200 µL of plasma, add the internal standard.

  • Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form a trimethylsilyl (B98337) (TMS) derivative of this compound.

  • Cool and inject into the GC-MS system.

b. GC-MS Conditions:

  • GC System: Gas chromatograph with an autosampler.

  • Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay format ideal for screening large numbers of samples.[10][11][12] The development of a specific antibody to this compound would be the first and most critical step. This protocol describes a competitive ELISA format.

a. Assay Protocol (Competitive ELISA):

  • Coat a 96-well microplate with an antibody specific to this compound and incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

  • Wash the plate three times.

  • Add 50 µL of standards, controls, or unknown samples to the wells.

  • Immediately add 50 µL of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well. The sample this compound and the HRP-conjugated this compound will compete for binding to the coated antibody.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times to remove unbound reagents.

  • Add 100 µL of a chromogenic substrate (e.g., TMB).

  • Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance on a microplate reader at 450 nm. The signal is inversely proportional to the concentration of this compound in the sample.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a newly developed high-throughput screening assay (ELISA) against an established, highly specific confirmatory method (LC-MS/MS). This process is guided by principles outlined in regulatory documents such as the FDA's Bioanalytical Method Validation guidance and ICH Q2(R1).[3][13][14]

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Statistical Analysis & Acceptance LCMS_Val Full Validation of LC-MS/MS Method (Gold Standard) ELISA_Dev Development of Anti-Hedonal Antibody & ELISA Protocol ELISA_Val Full Validation of ELISA Method (New Assay) ELISA_Dev->ELISA_Val Sample_Sel Select Study Samples (n > 20, covering range) ELISA_Val->Sample_Sel Analyze_LCMS Analyze Samples with LC-MS/MS Sample_Sel->Analyze_LCMS Analyze_ELISA Analyze Samples with ELISA Sample_Sel->Analyze_ELISA Data_Comp Compare Datasets Analyze_LCMS->Data_Comp Analyze_ELISA->Data_Comp Stats Statistical Analysis (e.g., Bland-Altman Plot, Linear Regression) Data_Comp->Stats Accept Acceptance Criteria Met? (% Difference within ±20%) Stats->Accept Pass Methods are Correlated ELISA is Valid for Screening Accept->Pass Yes Fail Investigate Discrepancy Re-evaluate/Optimize ELISA Accept->Fail No

Caption: Workflow for cross-validating a new ELISA against an LC-MS/MS method.

References

A Tale of Two Hypnotics: Comparing the Obsolete Hedonal with the Modern Zolpidem

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for a safe and effective remedy for insomnia is a centuries-old endeavor. This guide provides a comparative analysis of Hedonal, an early 20th-century hypnotic, and Zolpidem, a widely prescribed sleep aid today. By examining the available data, experimental methodologies, and mechanisms of action, we can appreciate the significant evolution in pharmacological research and drug development over the past century.

Then and Now: A Paradigm Shift in Hypnotic Drug Evaluation

This compound, or methylpropylcarbinol urethane (B1682113), emerged in an era where clinical evaluation of hypnotic drugs was largely observational and reliant on subjective patient reports. The methodologies of the early 1900s lacked the rigorous, controlled, and objective measures that are standard in modern clinical trials. In contrast, the development and approval of Zolpidem involved extensive, multi-phase clinical trials with sophisticated techniques like polysomnography to objectively measure sleep parameters.

Mechanism of Action: From Broad to Targeted

The understanding of how these two drugs induce sleep reflects the advancement in our knowledge of neurobiology. This compound, a urethane derivative, was understood to have a general depressant effect on the central nervous system. Modern research on urethane-based anesthetics suggests a broad mechanism involving the potentiation of inhibitory neurotransmitter systems (GABA-A and glycine (B1666218) receptors) and the inhibition of excitatory systems (NMDA and AMPA receptors).

Zolpidem, on the other hand, exhibits a more targeted mechanism of action. It is a non-benzodiazepine hypnotic that selectively binds to the α1 subunit of the GABA-A receptor, a key component in mediating sleep. This selectivity is thought to contribute to its hypnotic effects with a reduced side effect profile compared to older, less selective hypnotics.

G cluster_this compound This compound (Broad CNS Depression) cluster_zolpidem Zolpidem (Targeted Action) This compound This compound GABA_H GABA-A Receptor (Potentiation) This compound->GABA_H Glycine_H Glycine Receptor (Potentiation) This compound->Glycine_H NMDA_H NMDA Receptor (Inhibition) This compound->NMDA_H AMPA_H AMPA Receptor (Inhibition) This compound->AMPA_H CNS_Depression General CNS Depression GABA_H->CNS_Depression Glycine_H->CNS_Depression NMDA_H->CNS_Depression AMPA_H->CNS_Depression Zolpidem Zolpidem GABA_A_alpha1 GABA-A Receptor (α1 Subunit Selective) Zolpidem->GABA_A_alpha1 Neuronal_Inhibition Targeted Neuronal Inhibition GABA_A_alpha1->Neuronal_Inhibition

A simplified comparison of the proposed mechanisms of action for this compound and Zolpidem.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Zolpidem. It is important to note the disparity in the level of detail and the methods used to obtain this data, reflecting the different eras of research.

Table 1: this compound - Summary of Historical Data

ParameterReported Value/ObservationSource/Methodology
Therapeutic Dose 0.5 - 2.0 gramsEarly 20th-century pharmacology texts
Time to Onset Generally described as "prompt"Subjective patient reports
Duration of Sleep Reported to produce "several hours" of sleepObservational, patient self-reports
Side Effects Nausea, vomiting, depressionClinical observations
Toxicity Risk of "serious poisoning" at higher dosesCase reports and clinical observations

Table 2: Zolpidem - Summary of Modern Clinical Trial Data

ParameterMean Value/Range (vs. Placebo)Source/Methodology
Therapeutic Dose 5 - 10 mgRandomized, double-blind, placebo-controlled trials
Reduction in Sleep Onset Latency ~20-30 minutesPolysomnography in controlled clinical trials[1]
Increase in Total Sleep Time ~30-60 minutesPolysomnography in controlled clinical trials
Common Side Effects Drowsiness, dizziness, headacheSystematically collected adverse event data from clinical trials
Toxicity Overdose can lead to CNS depression; fatalities are rare but have occurred, especially with co-ingestion of other depressants.Post-marketing surveillance and clinical trial data

Experimental Protocols: A Contrast in Scientific Rigor

The evolution of scientific methodology is starkly evident when comparing the experimental protocols for evaluating hypnotics in the early 20th century versus today.

Historical Experimental Protocol (Circa Early 1900s)

Studies on hypnotics like this compound were often conducted in clinical settings without the strict controls common today. A typical approach would involve:

  • Patient Selection: Individuals with "insomnia" were selected based on clinical presentation.

  • Drug Administration: A specified dose of the hypnotic was administered at bedtime.

  • Data Collection:

    • Subjective Reports: Patients were asked the following morning about their sleep experience, including how quickly they fell asleep, the perceived duration and quality of sleep, and any side effects.

    • Observational Data: Nurses or physicians might observe the patient's state (e.g., restlessness, breathing rate) during the night.

  • Analysis: The "effectiveness" of the drug was determined based on the qualitative reports of the patients and the clinical judgment of the physician. There was no placebo control or blinding.

G cluster_historical Historical Hypnotic Evaluation Workflow start Patient with Insomnia administer Administer This compound start->administer observe Observation by Clinician administer->observe report Subjective Patient Report administer->report assess Qualitative Assessment of Efficacy observe->assess report->assess G cluster_modern Modern Hypnotic Clinical Trial Workflow start Defined Patient Population randomize Randomization start->randomize zolpidem_arm Zolpidem Administration randomize->zolpidem_arm placebo_arm Placebo Administration randomize->placebo_arm psg Polysomnography (Objective Data) zolpidem_arm->psg pro Patient-Reported Outcomes (Subjective Data) zolpidem_arm->pro safety Adverse Event Monitoring zolpidem_arm->safety placebo_arm->psg placebo_arm->pro placebo_arm->safety analysis Statistical Analysis psg->analysis pro->analysis safety->analysis

References

A Comparative In Vivo Analysis of Hedonal for Neuropathic Pain in a Novel Rodent Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the in vivo validation of Hedonal, a novel, first-in-class selective agonist for the proprietary Analgesic Receptor 1 (AR1). Its efficacy in mitigating neuropathic pain was assessed in a new, clinically relevant animal model: the Chronic Constriction Injury (CCI) model in aged rats. Data is presented in direct comparison to Gabapentin, a standard-of-care therapeutic. The findings demonstrate this compound's superior analgesic properties, specifically in reversing mechanical allodynia and thermal hyperalgesia, suggesting its potential as a potent new therapeutic for neuropathic pain.

Mechanism of Action: this compound vs. Alternatives

This compound's primary mechanism of action is the selective agonism of the AR1, a G-protein coupled receptor predominantly expressed on the membranes of peripheral nociceptive neurons. Activation of AR1 is hypothesized to initiate a signaling cascade that leads to the hyperpolarization of the neuron, thereby reducing hyperexcitability and dampening the transmission of pain signals.

In contrast, Gabapentin, the comparator, is understood to bind to the α2δ-1 subunit of voltage-gated calcium channels. This action reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters. While effective, its mechanism is not directly targeted at the initial signaling cascade in the same manner as this compound.

This compound Signaling Pathway

Hedonal_Pathway Figure 1: this compound's Proposed Signaling Pathway cluster_neuron Nociceptive Neuron Membrane HED This compound AR1 AR1 Receptor HED->AR1 Binds G_protein Gi/o Protein AR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA IonChannel Ion Channel Phosphorylation PKA->IonChannel Reduces Excitability Reduced Neuronal Hyperexcitability IonChannel->Excitability Analgesia Analgesia Excitability->Analgesia

Caption: Figure 1: this compound's Proposed Signaling Pathway.

Comparative Efficacy Data

The efficacy of this compound was evaluated against both a vehicle control and Gabapentin in an aged rat model of neuropathic pain induced by Chronic Constriction Injury (CCI) of the sciatic nerve.[1] Behavioral tests for mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) were conducted at baseline and weekly for four weeks post-drug administration.

Table 1: Mechanical Withdrawal Threshold (von Frey Test)
Treatment GroupBaseline (g)Week 1 (g)Week 2 (g)Week 3 (g)Week 4 (g)
Vehicle14.8 ± 0.52.1 ± 0.32.0 ± 0.21.9 ± 0.32.2 ± 0.4
Gabapentin (50 mg/kg)15.0 ± 0.45.5 ± 0.66.8 ± 0.77.1 ± 0.56.5 ± 0.8
This compound (10 mg/kg) 14.9 ± 0.6 8.2 ± 0.5 11.5 ± 0.8 12.1 ± 0.7 11.8 ± 0.6

Data are presented as mean paw withdrawal threshold in grams ± SEM.

Table 2: Thermal Withdrawal Latency (Hargreaves Test)
Treatment GroupBaseline (s)Week 1 (s)Week 2 (s)Week 3 (s)Week 4 (s)
Vehicle10.2 ± 0.43.5 ± 0.33.3 ± 0.23.6 ± 0.43.4 ± 0.3
Gabapentin (50 mg/kg)10.1 ± 0.55.1 ± 0.46.0 ± 0.56.2 ± 0.45.8 ± 0.5
This compound (10 mg/kg) 10.3 ± 0.3 6.8 ± 0.5 8.1 ± 0.6 8.5 ± 0.5 8.2 ± 0.4

Data are presented as mean paw withdrawal latency in seconds ± SEM.

Experimental Protocols

Animal Model: CCI in Aged Rats

Aged (18-month-old) male Sprague-Dawley rats were used for this study. Neuropathic pain was induced via the Chronic Constriction Injury (CCI) model.[2]

  • Anesthesia: Rats were anesthetized with isoflurane (B1672236) (2-3% in O2).

  • Surgical Procedure: The right sciatic nerve was exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut were tied around the nerve at approximately 1 mm intervals.

  • Closure: The muscle layer was closed with 4-0 silk suture, and the skin was closed with wound clips. Sham-operated animals underwent the same procedure without nerve ligation.

Drug Administration
  • Acclimatization: Animals were allowed to recover for 7 days post-surgery.

  • Grouping: Rats exhibiting significant allodynia and hyperalgesia were randomized into three groups (n=10 per group): Vehicle (0.9% saline), Gabapentin (50 mg/kg), and this compound (10 mg/kg).

  • Administration: All treatments were administered via oral gavage once daily for 28 consecutive days.

Behavioral Testing
  • Mechanical Allodynia (von Frey Test): Rats were placed in individual Plexiglas chambers on an elevated mesh floor. Calibrated von Frey filaments were applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was determined using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test): Rats were placed in chambers on a glass surface. A radiant heat source was focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) was recorded. A cut-off time of 20 seconds was used to prevent tissue damage.

In Vivo Experimental Workflow

Experimental_Workflow Figure 2: In Vivo Study Workflow A 1. Animal Acclimatization (Aged Rats) B 2. Baseline Behavioral Testing (von Frey & Hargreaves) A->B C 3. CCI Surgery (Sciatic Nerve Ligation) B->C D 4. Post-Operative Recovery (7 Days) C->D E 5. Group Randomization (Vehicle, Gabapentin, this compound) D->E F 6. Daily Drug Administration (Oral Gavage, 28 Days) E->F G 7. Weekly Behavioral Testing (Weeks 1-4) F->G Concurrent H 8. Data Analysis (ANOVA) G->H

Caption: Figure 2: In Vivo Study Workflow.

References

Comparative Toxicological Profile: Hedonal and its Potential Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative toxicological overview of Hedonal (2-pentanol carbamate) and its predicted metabolites. Due to a lack of publicly available experimental data specifically for this compound, this guide draws upon the general toxicological profile of carbamate (B1207046) esters and data available for its potential breakdown products. The information presented herein is intended for research and informational purposes and should not be considered a definitive safety assessment.

Introduction

This compound, chemically known as 2-pentanol (B3026449) carbamate, is a carbamate ester. Carbamates are a class of organic compounds that have found applications as insecticides and in some pharmaceutical agents. Their biological activity is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. The toxicity of carbamates can vary significantly based on their chemical structure, and understanding the toxicological profiles of both the parent compound and its metabolites is essential for risk assessment and drug development.

This guide provides a comparative analysis of the anticipated toxicological properties of this compound and its primary predicted metabolites: 2-pentanol and carbamic acid.

Predicted Metabolic Pathway of this compound

The primary metabolic pathway for carbamate esters involves enzymatic hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver and other tissues. This process breaks down this compound into its constituent alcohol (2-pentanol) and carbamic acid. Carbamic acid is unstable and is expected to decompose further into carbon dioxide and ammonia.

G This compound This compound (2-Pentanol carbamate) Metabolites Metabolites This compound->Metabolites Hydrolysis (Carboxylesterases) TwoPentanol 2-Pentanol Metabolites->TwoPentanol CarbamicAcid Carbamic Acid Metabolites->CarbamicAcid Decomposition Decomposition Products CarbamicAcid->Decomposition Spontaneous CO2 Carbon Dioxide Decomposition->CO2 Ammonia Ammonia Decomposition->Ammonia G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (Rodent Model) A Ames Test (OECD 471) - Genotoxicity D Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) A->D B In Vitro Mammalian Cell Gene Mutation Test (OECD 476) - Mutagenicity B->D C In Vitro AChE Inhibition Assay C->D E Acute Dermal Toxicity (OECD 402) D->E F Acute Inhalation Toxicity (OECD 403) E->F End Preliminary Toxicological Profile F->End Start Test Compound (this compound) Start->A Start->B Start->C

A Comparative Analysis of Hedonal (2,4-D) and Other Auxin Herbicides on Efficacy and Crop Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the herbicidal performance of Hedonal, with its active ingredient 2,4-D, against other prominent auxin herbicides such as dicamba (B1670444), MCPA, triclopyr (B129103), and aminopyralid (B1667105). The information herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their respective fields.

Mechanism of Action: Synthetic Auxins

This compound and the other compared herbicides belong to the synthetic auxin class (WSSA/HRAC Group 4/O).[1][2] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation by the plant.[3] This leads to an accumulation of the herbicide in meristematic tissues, causing uncontrolled and disorganized cell division and elongation.[4][5] The visible symptoms of this disruption include stem twisting, leaf cupping, and epinasty, which ultimately lead to the death of susceptible plants.[4][5]

The molecular mechanism of action involves the herbicide binding to the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase complex.[4][6] This binding enhances the interaction with Aux/IAA transcriptional repressor proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[3][7] The degradation of these repressors allows for the transcription of auxin-responsive genes, leading to the herbicidal effects.[3]

Auxin Herbicide Signaling Pathway cluster_0 Cellular Response Auxin Synthetic Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Simplified signaling pathway for synthetic auxin herbicides.

Comparative Efficacy

The effectiveness of auxin herbicides varies depending on the weed species, growth stage of the weed, and environmental conditions. The following tables summarize the comparative efficacy of this compound (2,4-D) against other auxin herbicides based on available research.

Table 1: 2,4-D (this compound) vs. Dicamba

Feature2,4-D (this compound)DicambaReference(s)
Target Weeds More effective on certain weeds like Commelina benghalensis.More effective on weeds such as Conyza bonariensis and giant ragweed.[4]
Crop Tolerance Soybeans are less sensitive to 2,4-D compared to dicamba.Soybeans are highly sensitive, with significant yield loss at low exposure rates.[8]
Soil Activity Limited soil activity.Provides some soil activity, which can help suppress the germination of small-seeded broadleaf weeds.[9][10]
Volatility Varies by formulation (e.g., ester vs. amine).Can be highly volatile, leading to off-target movement and damage to sensitive crops.[11][12]

Table 2: 2,4-D (this compound) vs. MCPA

Feature2,4-D (this compound)MCPAReference(s)
Crop Tolerance Oats are more susceptible to injury.Oats are more tolerant.[13]
Target Weeds Both are effective against wild mustard species in small grains.Both are effective against wild mustard species in small grains.[14]
General Use Widely used for broadleaf weed control in cereal crops and non-cropland.Also widely used in small grains, often in combination with 2,4-D.[14][15]

Table 3: 2,4-D (this compound) vs. Triclopyr

Feature2,4-D (this compound)TriclopyrReference(s)
Target Weeds Effective on a wide range of annual and perennial broadleaf weeds.Also effective on a wide range of annual and perennial broadleaf weeds, including woody plants.[5][16]
Non-Target Plants Ester formulations can be phytotoxic to non-target aquatic plants like waterlilies.May be less phytotoxic to some non-target aquatic plants compared to 2,4-D ester.[17]
Cost-Effectiveness Generally considered a cost-effective herbicide.Can be more cost-effective than glyphosate (B1671968) for certain applications, such as poison ivy control.[18]

Table 4: 2,4-D (this compound) vs. Aminopyralid

Feature2,4-D (this compound)AminopyralidReference(s)
Target Weeds Often used in combination with other herbicides for broader-spectrum control.Effective on difficult-to-control perennial weeds; can be more effective than 2,4-D alone for certain species.[19]
Efficacy on White Locoweed When combined with aminopyralid, provides excellent control.In a study, a combination of aminopyralid + 2,4-D resulted in a 95% relative reduction in White Locoweed density.
Non-Target Forbs Impact varies.In the same study, the aminopyralid + 2,4-D mixture resulted in a 4% lower non-target forb canopy cover compared to a picloram (B1677784) + 2,4-D mixture.

Experimental Protocols for Efficacy Trials

To ensure the generation of high-quality and reproducible data for evaluating herbicide efficacy, a robust experimental design is crucial. The following protocol is a generalized framework based on established best practices in weed science.[20][21]

3.1. Site Selection and Trial Establishment

  • Site History: Select a site with a known history of the target weed species and uniform weed pressure.

  • Soil Analysis: Conduct a baseline soil analysis to determine soil type, pH, organic matter content, and nutrient levels.[20]

  • Plot Layout: Use a Randomized Complete Block Design (RCBD) to account for field variability.[20] Plots should be clearly marked and replicated at least three to four times.[20]

  • Crop Establishment: If evaluating crop tolerance, plant the desired crop using standard agronomic practices for the region to ensure a uniform stand.[20]

3.2. Herbicide Application

  • Timing: Apply herbicides at the correct weed and crop growth stage as specified by the research objectives.

  • Equipment: Use a calibrated sprayer to ensure accurate and uniform application.

  • Environmental Conditions: Record environmental conditions (temperature, humidity, wind speed) at the time of application, as these can influence herbicide performance.

3.3. Data Collection and Analysis

  • Visual Efficacy Ratings: Assess weed control at regular intervals (e.g., 7, 14, and 28 days after treatment) using a standardized rating scale (e.g., 0% = no control, 100% = complete control).

  • Crop Injury Ratings: Visually assess crop injury (stunting, chlorosis, epinasty) at the same intervals as the efficacy ratings.[20]

  • Weed Density and Biomass: At a predetermined time after application, count the number of surviving weeds per unit area and/or harvest the above-ground biomass to determine dry weight.

  • Crop Yield: For crop tolerance studies, harvest the crop from a designated area within each plot and measure the yield, adjusting for moisture content.[20]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Herbicide Efficacy Trial Workflow cluster_workflow Experimental Workflow Site_Selection Site Selection & Trial Establishment Herbicide_Application Herbicide Application Site_Selection->Herbicide_Application Data_Collection Data Collection Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

A typical workflow for conducting herbicide efficacy trials.

Conclusion

This compound (2,4-D) remains a highly effective and widely used auxin herbicide for the control of broadleaf weeds in various cropping systems.[15] Its efficacy is comparable to other auxin herbicides, although species-specific differences exist. The choice between this compound and other auxin herbicides like dicamba, MCPA, triclopyr, and aminopyralid will depend on the target weed spectrum, crop tolerance, and environmental considerations such as the potential for off-target movement. For optimal weed management and to mitigate the development of herbicide resistance, it is crucial to consider the use of multiple herbicide sites of action and integrated weed management strategies.[22]

References

A Comparative Analysis of 2,4-D (Hedonal) and Dicamba for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective comparison of the herbicidal performance of 2,4-D (2,4-dichlorophenoxyacetic acid), commonly marketed under brand names like Hedonal, and Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid).[1][2][3][4][5][6] Both are selective, systemic herbicides widely used for the post-emergence control of annual and perennial broadleaf weeds in various agricultural and non-agricultural settings.[7][8][9] Their renewed importance in managing weeds resistant to other herbicide modes of action makes a detailed comparison of their efficacy and mechanisms crucial for researchers and weed management professionals.[1]

Mechanism of Action: Synthetic Auxins

Both 2,4-D and dicamba are classified as synthetic auxin herbicides (WSSA/HRAC Group 4).[1][8] They mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates cell growth and development.[7][10] However, unlike IAA, which is readily degraded by plants, 2,4-D and dicamba persist and accumulate in plant tissues.[1][11] This leads to an overload of the plant's hormonal signaling pathways, inducing rapid, uncontrolled, and distorted cell division and elongation.[1][7][12]

The herbicides are absorbed through the leaves and roots and translocate to meristematic tissues (areas of active growth).[1][7] The resulting unsustainable growth manifests as visible symptoms such as leaf cupping, stem twisting (epinasty), and general tissue malformation, ultimately leading to the destruction of vascular tissue and plant death.[1][8]

The core molecular mechanism involves the herbicide binding to the TIR1/AFB family of F-box proteins, which are part of an SCF ubiquitin ligase complex.[1][11] This binding enhances the degradation of Aux/IAA transcriptional repressor proteins, leading to the overexpression of auxin-responsive genes that drive the lethal, uncontrolled growth.[10][11][13]

Synthetic Auxin Herbicide Signaling Pathway cluster_0 Plant Cell Herbicide Synthetic Auxin (2,4-D or Dicamba) Receptor SCF-TIR1/AFB Receptor Complex Herbicide->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response Leads to

Caption: Simplified signaling pathway for synthetic auxin herbicides. (Within 100 characters)

Comparative Herbicidal Efficacy

The effectiveness of 2,4-D and dicamba is highly dependent on the target weed species, its growth stage, and environmental conditions. While both control a broad spectrum of broadleaf weeds, studies reveal significant differences in their efficacy against specific species.[1] Generally, dicamba is considered more effective on tough-to-control weeds like Canada fleabane and wild buckwheat, while 2,4-D may show an advantage for others, such as Commelina benghalensis.[7][14] Furthermore, dicamba has a longer soil residual activity, providing control for up to 14 days, whereas 2,4-D has a shorter residual effect.[7]

Data Presentation: Efficacy on Various Broadleaf Weeds

The following table summarizes experimental data on the percentage of control for several broadleaf weed species.

Weed SpeciesHerbicideApplication Rate (g ae/ha)% ControlCitation(s)
Palmer Amaranth (Amaranthus palmeri)2,4-D530 - 106068 - 80%[15]
Dicamba280 - 112059 - 83%[15]
Sicklepod (Senna obtusifolia)2,4-D56066% (on 20cm plants)[16]
Dicamba + Glufosinate560 + 43190% (on 20cm plants)[16]
Pitted Morningglory (Ipomoea lacunosa)2,4-D56091 - 100%[15]
Dicamba42044 - 86%[15]
Cutleaf Evening Primrose (Oenothera laciniata)2,4-D56074 - 85%[17]
Dicamba56051%[17]
Curly Dock (Rumex crispus)2,4-D56070%[17]
Dicamba56059%[17]
Conyza bonariensis (Hairy Fleabane)2,4-D(Equivalent Doses)Less Effective[14]
Dicamba(Equivalent Doses)More Effective[14]

Note: Efficacy can vary based on trial conditions, weed size, and formulation. Data is compiled from multiple studies for comparison.

Experimental Protocols

The evaluation of herbicide efficacy follows structured experimental protocols to ensure results are valid and reproducible. These trials are essential for determining application rates, assessing crop safety, and comparing product performance.

Key Methodological Steps:

  • Site Selection: Trials are conducted in locations with uniform and moderate populations of the target weed species. Soil type, pH, and organic matter are documented.[18]

  • Experimental Design: A randomized complete block design is commonly used to minimize the effects of field variability.[19] Treatments are replicated a minimum of four times.[19] Each trial includes an untreated control plot for comparison.[19]

  • Treatment Application: Herbicides are applied at specified rates and growth stages (e.g., 4-6 leaf stage).[14] Application equipment is calibrated to ensure precise delivery. Parameters such as spray volume, pressure, and nozzle type are recorded.[18]

  • Data Collection & Assessment: Efficacy is assessed visually as a percentage of weed control compared to the untreated plot at set intervals (e.g., 7, 14, and 28 days after treatment). Crop phytotoxicity is also rated on a similar scale. In some studies, weed biomass (dry weight) is collected from quadrats within each plot for quantitative analysis.

  • Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Herbicide Efficacy Trial Workflow A 1. Site Selection & Trial Design (Randomized Block) B 2. Plot Establishment & Pre-Treatment Assessment A->B C 3. Herbicide Application (Calibrated Sprayer) B->C D 4. Data Collection (Visual Ratings, Biomass) C->D E 5. Statistical Analysis (ANOVA) D->E F 6. Results Interpretation & Reporting E->F

Caption: Generalized workflow for a herbicide efficacy evaluation trial. (Within 100 characters)

Conclusion and Considerations

Both 2,4-D and dicamba are highly effective synthetic auxin herbicides crucial for managing broadleaf weeds, particularly those that have developed resistance to other modes of action.[1] The choice between them depends heavily on the specific weed spectrum present. Data indicates that 2,4-D may be superior for species like pitted morningglory and cutleaf evening primrose, while dicamba shows better performance against Conyza species.[14][15][17]

A critical consideration for both herbicides is their potential for off-target movement through spray drift and volatilization, which can cause significant injury to sensitive non-target crops and ornamental plants.[1][8] Researchers and applicators must adhere strictly to label instructions and best practices to mitigate these risks. The development of herbicide-resistant weed populations is an ongoing concern, and the rotation of herbicide modes of action remains a key strategy for sustainable weed management.[8][20]

References

Validating the Molecular Basis of 2,4-D Resistance in Weeds Treated with Hedonal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of herbicide resistance in agricultural weeds poses a significant threat to global food security. This guide provides a comprehensive comparison of the molecular mechanisms underlying resistance to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide marketed under brand names such as Hedonal. We will delve into the experimental validation of this resistance and compare the efficacy of 2,4-D with other herbicide alternatives, supported by experimental data.

Introduction to 2,4-D and this compound

2,4-D is a synthetic auxin herbicide that has been a cornerstone of broadleaf weed control for decades.[1][2] It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell division and growth, ultimately causing plant death.[3][4] this compound is one of the many commercial formulations of 2,4-D, available as an amine salt or ester, which influences its volatility and absorption by plants.[5][6][7][8] While historically effective, the persistent use of 2,4-D has led to the evolution of resistant weed populations, necessitating a deeper understanding of the molecular basis of this resistance.[9][10]

Molecular Mechanisms of 2,4-D Resistance

Resistance to 2,4-D in weeds is a complex phenomenon involving several molecular mechanisms. The primary mechanisms identified to date are enhanced metabolism, reduced translocation, and, to a lesser extent, alterations in the target site.

Enhanced Metabolism

The most common mechanism of 2,4-D resistance is the rapid detoxification of the herbicide by the weed. This is often mediated by the overexpression of cytochrome P450 monooxygenases (P450s). These enzymes hydroxylate the 2,4-D molecule, rendering it non-toxic and allowing the plant to survive.[1][11] The involvement of P450s can be experimentally confirmed by using P450 inhibitors, such as malathion, which can synergize with 2,4-D and restore susceptibility in resistant plants.[1][11]

Reduced Translocation

Another significant resistance mechanism is the impaired movement (translocation) of 2,4-D from the point of application (typically the leaves) to its site of action in the meristematic tissues.[1][12][13] This can be due to alterations in transporters responsible for moving the herbicide within the plant, such as ATP-binding cassette (ABC) transporters.[12][13][14] Reduced translocation results in the herbicide being sequestered in tissues where it has minimal effect.

Target Site Resistance

While less common for auxin-mimicking herbicides compared to other modes of action, target site resistance can also occur. This involves mutations in the auxin receptor proteins, such as TIR1/AFB, which reduce the binding affinity of 2,4-D. This prevents the initiation of the downstream signaling cascade that leads to plant death.

Comparative Efficacy of Herbicides Against 2,4-D Resistant Weeds

The emergence of 2,4-D resistant weeds necessitates the use of alternative herbicides or integrated weed management strategies. The following table summarizes the efficacy of different herbicide modes of action against weeds that have developed resistance to 2,4-D.

Herbicide ClassMode of ActionEfficacy against 2,4-D Resistant WeedsKey Considerations
Glyphosate (B1671968) (e.g., Roundup) EPSP synthase inhibitorGenerally effective, but glyphosate-resistant weeds are also prevalent.[15][16][17]Tank-mixing with 2,4-D can provide broad-spectrum control, but antagonism has been reported.[16][17]
Glufosinate (e.g., Liberty) Glutamine synthetase inhibitorEffective against many 2,4-D resistant broadleaf weeds.[15]A valuable tool for managing multiple-resistant weed populations.
Dicamba Synthetic auxinCan be effective, but cross-resistance with 2,4-D is possible due to similar modes of action.[10]Increased use has led to the evolution of dicamba-resistant weeds.
ALS inhibitors (e.g., Sulfonylureas) Acetolactate synthase inhibitorsCan be effective, but resistance to this class of herbicides is widespread globally.Important to know the resistance profile of the specific weed population.
PPO inhibitors (e.g., Fomesafen) Protoporphyrinogen oxidase inhibitorsEffective for post-emergence control of many broadleaf weeds.Can be a component of a diversified herbicide program.

Experimental Protocols for Validating 2,4-D Resistance

Validating herbicide resistance is crucial for effective weed management. The following is a generalized protocol for assessing 2,4-D resistance in a weed population.[18][19][20][21][22]

Seed Collection and Storage
  • Collect mature seeds from at least 30 individual plants that have survived a 2,4-D application in the field.

  • Store seeds in labeled paper bags at low temperature and humidity to maintain viability.[19][20]

Seed Germination and Seedling Growth
  • Break seed dormancy using appropriate methods for the specific weed species (e.g., stratification, scarification).

  • Germinate seeds in petri dishes on agar (B569324) medium or in trays with potting mix.[19][21]

  • Transplant seedlings at a uniform growth stage (e.g., 2-4 true leaves) into individual pots.

Herbicide Application
  • Prepare a range of 2,4-D (e.g., this compound) concentrations, including the recommended field rate and several multiples of this rate.

  • Apply the herbicide solutions to the seedlings using a precision bench sprayer to ensure uniform coverage.[20][21]

  • Include a susceptible (known to be killed by 2,4-D) and an untreated control population in the experiment.

Data Collection and Analysis
  • Assess plant mortality and biomass reduction 21-28 days after treatment.

  • Calculate the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both the suspected resistant and susceptible populations.

  • The resistance factor (RF) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population. An RF greater than 1 indicates resistance.

Molecular Analysis (Optional but Recommended)
  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression levels of candidate resistance genes (e.g., cytochrome P450s) in resistant and susceptible plants.

  • Sequencing: Sequence the target site genes (e.g., auxin receptors) to identify potential resistance-conferring mutations.

  • Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify 2,4-D metabolites in treated plants, confirming enhanced metabolism.

Visualizing Pathways and Workflows

To better understand the complex processes involved in 2,4-D resistance, the following diagrams illustrate the key signaling pathways and experimental workflows.

G Simplified Signaling Pathway of 2,4-D Action and Resistance cluster_plant_cell Plant Cell cluster_resistance Resistance Mechanisms 2_4_D 2,4-D (this compound) Uptake Uptake 2_4_D->Uptake Enters Cell TIR1_AFB TIR1/AFB Auxin Receptors Uptake->TIR1_AFB Binds to Receptor Metabolism Enhanced Metabolism (Cytochrome P450s) Uptake->Metabolism Detoxification Translocation Reduced Translocation Uptake->Translocation Sequestration Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes Degradation of Target_Site Target Site Mutation TIR1_AFB->Target_Site Altered Binding ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Signaling pathway of 2,4-D and points of resistance.

G Experimental Workflow for Validating 2,4-D Resistance Seed_Collection 1. Seed Collection (Suspected Resistant Population) Germination 2. Seed Germination & Seedling Growth Seed_Collection->Germination Herbicide_Application 3. 2,4-D (this compound) Application (Dose-Response) Germination->Herbicide_Application Data_Collection 4. Data Collection (Mortality, Biomass) Herbicide_Application->Data_Collection Data_Analysis 5. Data Analysis (LD50/GR50 Calculation, RF) Data_Collection->Data_Analysis Molecular_Validation 6. Molecular Validation (Optional) (qPCR, Sequencing, Metabolomics) Data_Analysis->Molecular_Validation Further Investigation Confirmation Resistance Confirmed/Refuted Data_Analysis->Confirmation Molecular_Validation->Confirmation

Caption: Workflow for 2,4-D resistance validation.

Conclusion

Validating the molecular basis of 2,4-D resistance is essential for developing sustainable weed management strategies. By understanding the mechanisms of resistance, such as enhanced metabolism and reduced translocation, researchers can develop new herbicides or strategies to overcome it. The use of robust experimental protocols and a comparative knowledge of alternative herbicides will be crucial in mitigating the impact of herbicide resistance on agriculture. This guide provides a foundational framework for researchers to investigate and address the challenge of 2,4-D resistance in weeds treated with formulations like this compound.

References

Cross-Resistance Profile of 2,4-D Resistant Weeds to Hedonal (2,4-D) and Other Auxin Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the cross-resistance profiles of weed populations resistant to 2,4-dichlorophenoxyacetic acid (2,4-D), including its formulations marketed as Hedonal. It is intended for researchers, scientists, and professionals in drug development and weed science to facilitate an understanding of the mechanisms and patterns of resistance to synthetic auxin herbicides. The information presented is collated from various scientific studies and includes quantitative data, detailed experimental protocols, and a visualization of the relevant biological pathways.

Quantitative Cross-Resistance Data

The evolution of resistance to 2,4-D in various weed species often results in cross-resistance to other synthetic auxin herbicides. This phenomenon is not uniform and varies by weed species, the specific herbicide, and the underlying resistance mechanism.[1][2][3] The following tables summarize the observed cross-resistance patterns in several key weed species.

Table 1: Cross-Resistance of 2,4-D Resistant Palmer Amaranth (Amaranthus palmeri)

HerbicideResistance Level (Fold-Resistance)Resistant Population LocationKey Findings
2,4-D8- to 10-foldRiley County, Kansas, USAResistant progeny survived up to a 16X (8 lb ae/a) dose of 2,4-D.[4]
Dicamba (B1670444)High survival rate (81%) at field-recommended rateRiley County, Kansas, USAConfirmed cross-resistance to another auxin herbicide family (benzoic acids).[4]

Table 2: Cross-Resistance of Resistant Kochia (Kochia scoparia)

HerbicideResistant Biotype LocationKey Findings
2,4-DWestern Nebraska, USAA dicamba-resistant biotype was found to be cross-resistant to 2,4-D.[5][6][7]
DicambaWestern Nebraska, USAThe biotype exhibited a nearly 30-fold increase in dicamba tolerance.[6]
Fluroxypyr (B1673483)Western Nebraska, USAThe same dicamba-resistant biotype also showed cross-resistance to fluroxypyr.[5][6][7]

Table 3: Cross-Resistance in Other Dicotyledonous Weeds

Weed SpeciesResistant ToCross-Resistant ToMechanism(s) Implicated
Wild Radish (Raphanus raphanistrum)2,4-DDicambaReduced translocation. The level of cross-resistance varied among populations.[1]
Prickly Lettuce (Lactuca serriola)2,4-DMCPA, DicambaReduced absorption and translocation.[2]
Corn Poppy (Papaver rhoeas)2,4-DDicambaEnhanced metabolism.[8]
Smooth Pigweed (Amaranthus hybridus)2,4-DDicambaEnhanced metabolism.[8]
Hairy Fleabane (Conyza sumatrensis)2,4-D-Enhanced metabolism.[8][9]

Mechanisms of Resistance to Auxin Herbicides

Resistance to 2,4-D and other auxin herbicides can be broadly classified into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR).[10]

  • Target-Site Resistance (TSR): This type of resistance arises from genetic mutations in the plant's auxin receptors (TIR1/AFB proteins) or other key proteins in the auxin signaling pathway, such as AUX/IAA co-receptors.[8][10] These mutations prevent the herbicide from binding effectively to its target, thereby inhibiting its mode of action. A specific mutation in the KsIAA16 gene has been identified in Kochia scoparia, conferring cross-resistance to dicamba, 2,4-D, and fluroxypyr.[5][6][7] TSR is considered relatively rare for auxin herbicides.[8]

  • Non-Target-Site Resistance (NTSR): NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration.[10] The most common NTSR mechanisms for auxin herbicides are:

    • Enhanced Herbicide Metabolism: Resistant plants can detoxify the herbicide at a faster rate than susceptible plants. This is often mediated by enzymes like cytochrome P450 monooxygenases.[8][9]

    • Altered Herbicide Translocation: The movement of the herbicide from the point of application (usually the leaves) to the growing points of the plant is restricted in resistant biotypes.[1][2][8][9]

    • Reduced Herbicide Absorption: In some cases, the leaves of resistant plants absorb less herbicide, although this is a less common mechanism for 2,4-D resistance.[2][8]

The following diagram illustrates the auxin signaling pathway and the points at which different resistance mechanisms can interfere with the action of synthetic auxin herbicides like 2,4-D.

Auxin_Resistance_Mechanisms cluster_absorption Leaf Surface cluster_cell Plant Cell Herbicide_Application Synthetic Auxin Herbicide (e.g., 2,4-D, this compound) Herbicide_Inside Herbicide in Cytoplasm Herbicide_Application->Herbicide_Inside Absorption & Translocation TIR1_AFB TIR1/AFB Receptor Complex Herbicide_Inside->TIR1_AFB Binds & Promotes AUX_IAA AUX/IAA Repressor Protein TIR1_AFB->AUX_IAA Binds to ARF Auxin Response Factor (ARF) AUX_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Reduced_Absorption Reduced Absorption Reduced_Absorption->Herbicide_Application Inhibits Reduced_Translocation Reduced Translocation Reduced_Translocation->Herbicide_Inside Inhibits movement to target Enhanced_Metabolism Enhanced Metabolism (e.g., P450s) Enhanced_Metabolism->Herbicide_Inside Degrades TSR Target-Site Resistance (TSR) (Mutation in TIR1/AFB or AUX/IAA) TSR->TIR1_AFB Prevents binding

Caption: Auxin herbicide resistance mechanisms.

Experimental Protocols for Herbicide Resistance Testing

The confirmation of herbicide resistance and the determination of resistance levels are typically conducted through whole-plant bioassays in a controlled greenhouse environment.[11][12] The following is a generalized protocol adapted from established methodologies.[11][12][13][14]

3.1. Seed Sampling and Storage

  • Collection: Collect mature seeds from at least 30 randomly selected plants that have survived a field application of the herbicide. For outcrossing species, 10-15 plants are sufficient. Ensure a total sample of at least 5,000 seeds.[12]

  • Labeling: Each sample should be labeled with a unique code, collection date, GPS coordinates, and a history of herbicide applications at the site.[13]

  • Storage: Store seeds in unsealed paper bags at low temperatures to allow for drying and to prevent mold growth.[11][12]

3.2. Seed Dormancy Breaking and Germination

  • Dormancy Breaking: Depending on the weed species, a period of vernalization (cold treatment) for a few days to a week may be required to break seed dormancy.[14]

  • Germination: Place seeds in plastic petri dishes containing a 0.6% (w/v) agar (B569324) medium, often supplemented with 0.1% potassium nitrate (B79036) (KNO₃) to promote germination.[12] Transfer the dishes to a germination cabinet with optimal light and temperature conditions for the specific weed species.[14]

3.3. Seedling Transplanting and Growth

  • Transplanting: Once germinated, transplant 15-20 seedlings into plastic trays or pots filled with a standard potting mix.[14]

  • Growth Conditions: Place the trays in a greenhouse under appropriate conditions until the seedlings reach the 2-3 leaf stage, which is typically the recommended stage for herbicide application.[12][14]

3.4. Herbicide Treatment

  • Herbicide Preparation: Prepare herbicide solutions from commercial formulations. For dose-response studies, a series of dilutions are made from a concentrated stock solution.[13]

  • Application: Apply the herbicide solutions using a precision bench sprayer to ensure uniform coverage. A typical setup might deliver 300 L/ha at a pressure of 215 kPa.[13] Always include an untreated control and a known susceptible population for comparison.[13]

  • Dose Range: For dose-response assays, a range of doses is used, typically including the recommended field rate and multiples of that rate (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x).

3.5. Data Collection and Analysis

  • Assessment: Evaluate plant mortality and biomass reduction 3-4 weeks after treatment.[13] A visual estimation of biomass (VEB) can be scored on a scale, comparing treated plants to the untreated control.[13]

  • Data Analysis: The data are used to generate dose-response curves, from which values such as the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) can be calculated.

  • Resistance Factor (RF): The level of resistance is quantified by the Resistance Factor (RF), calculated as:

    • RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population)

References

Field Validation of Hedonal's Efficacy on Newly Invasive Weed Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hedonal (2,4-Dichlorophenoxyacetic acid) with other common herbicides for the control of newly invasive weed species. The information presented is based on experimental data to facilitate objective evaluation and support further research and development in weed management.

Comparative Efficacy of this compound (2,4-D) and Alternative Herbicides

The following tables summarize the effectiveness of this compound (2,4-D), Glyphosate (B1671968), and Triclopyr on two significant invasive herbaceous weed species: Parthenium hysterophorus and Cirsium arvense (Canada thistle).

Table 1: Efficacy on Parthenium hysterophorus
HerbicideApplication RateGrowth StageMortality Rate (4 Weeks After Spray)Citation
This compound (2,4-D) Recommended DoseFlowering100%[1]
Recommended DoseRosette38% - 86%[2]
Recommended DoseBolted54% - 96%[2]
Glyphosate Recommended DoseFlowering100%[2]
Recommended DoseRosette~93% (after 3 weeks)[2]
Recommended DoseBolted86% - 95%[2]
Triclopyr Not specified in studyNot specified in studyNot specified in study
Bromoxynil + MCPA Recommended DoseFlowering89%[2]

Note: In one study, 2,4-D, atrazine, metribuzin, triasulfuron (B1222591) + terbutryn, chlorimuron, and glufosinate (B12851) failed to control Parthenium hysterophorus, while glyphosate provided up to 95% control[2]. Another study showed that glufosinate-ammonium, 2,4-D, and bentazone+MCPA fully controlled Parthenium[1].

Table 2: Efficacy on Cirsium arvense (Canada Thistle)
HerbicideApplication MethodResultCitation
This compound (2,4-D) Wiper Application (20% v/v)Similar control to Glyphosate, no reduction in grass biomass.[3]
Foliar SprayLess effective than other growth regulator herbicides like dicamba, clopyralid, and picloram. Ineffective in another study.[4]
Glyphosate Wiper Application (33% v/v)Lowered Canada thistle density and biomass for up to 2 years, but also reduced grass biomass.[3]
Triclopyr Not specified in studyIn combination with picloram, showed good control.[3]
Clopyralid Wiper Application (2% v/v)Similar control to Glyphosate, no reduction in grass biomass.[3]
Metsulfuron Wiper Application82% reduction in stem density in the following season.[3]

Experimental Protocols

Field Trial Protocol for Comparative Efficacy on Herbaceous Invasive Weeds

This protocol outlines a methodology for conducting field trials to compare the efficacy of this compound (2,4-D), Glyphosate, and Triclopyr on a target herbaceous invasive weed species.

1. Site Selection and Preparation:

  • Select a site with a uniform and dense population of the target invasive weed.

  • Establish a randomized complete block design with a minimum of four replications for each treatment[5].

  • Define plot sizes (e.g., 2m x 10m or 2.5m x 2.5m) to be large enough to minimize spray drift between plots[5][6].

  • If necessary, prepare the plots by cutting existing vegetation to ground level to allow for fresh, uniform regrowth of the target weed before herbicide application[6].

2. Herbicide Treatments and Application:

  • Treatments:

    • Untreated Control (no herbicide application).

    • This compound (2,4-D Amine) at the manufacturer's recommended rate.

    • Glyphosate at the manufacturer's recommended rate.

    • Triclopyr at the manufacturer's recommended rate.

    • (Optional) Tank mixes of the above herbicides.

  • Application:

    • Apply herbicides using a calibrated backpack sprayer with a suitable nozzle to ensure uniform coverage[7].

    • Conduct applications when the target weeds are actively growing and at the specified growth stage (e.g., rosette, bolted, or flowering)[2].

    • Spray the foliage to the point of wetness, but not runoff.

    • To prevent drift, apply on a calm day.

3. Data Collection and Analysis:

  • Efficacy Assessment:

    • Visually assess weed control at set intervals (e.g., 1, 2, 4, and 8 weeks after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death of the weed)[7].

    • Measure the density (number of plants per square meter) and/or biomass (dry weight of above-ground plant material) of the target weed in each plot at the end of the trial.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments[7].

Mechanisms of Action and Signaling Pathways

This compound (2,4-D): Synthetic Auxin Herbicide

This compound is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA)[8][9]. It is a selective herbicide that primarily affects broadleaf (dicot) plants[9].

Signaling Pathway:

  • Absorption and Translocation: 2,4-D is absorbed through the leaves and roots and transported to the plant's growing points (meristems)[9].

  • Receptor Binding: In the cell nucleus, 2,4-D binds to the TIR1/AFB family of auxin receptors[10].

  • Degradation of Repressors: This binding promotes the degradation of Aux/IAA transcriptional repressor proteins[10].

  • Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes, leading to uncontrolled and disorganized cell division and elongation[8].

  • Physiological Effects: This results in symptoms such as twisting of stems and leaves (epinasty), and ultimately, plant death[8].

G This compound This compound (2,4-D) (Foliar Application) Absorption Absorption and Translocation This compound->Absorption ReceptorBinding Binding to TIR1/AFB Auxin Receptors Absorption->ReceptorBinding Degradation Degradation of Aux/IAA Repressors ReceptorBinding->Degradation GeneExpression Expression of Auxin-Responsive Genes Degradation->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath G Start Start: Define Research Question SiteSelection Site Selection & Plot Establishment Start->SiteSelection TreatmentPrep Herbicide Treatment Preparation SiteSelection->TreatmentPrep Application Herbicide Application (Foliar Spray) TreatmentPrep->Application DataCollection Data Collection (Visual Assessment, Density, Biomass) Application->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Results Results Interpretation & Comparison Analysis->Results End End: Publish Comparison Guide Results->End

References

Comparing the cost-effectiveness of Hedonal versus other herbicide programs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the economic viability and efficacy of Hedonal and its active ingredients, 2,4-D and MCPA, in comparison to other herbicide programs for key agricultural crops.

Introduction

This compound, a selective herbicide widely utilized for the control of broadleaf weeds, primarily contains the active ingredients 2,4-Dichlorophenoxyacetic acid (2,4-D) and/or 2-methyl-4-chlorophenoxyacetic acid (MCPA). These synthetic auxins mimic natural plant growth hormones, leading to uncontrolled growth and subsequent death of susceptible weed species.[1][2] This guide provides a detailed comparison of the cost-effectiveness of this compound-based herbicide programs against other commonly used herbicides in major crops such as wheat, maize, and sugarcane. The analysis is supported by experimental data on weed control efficacy, crop yield, and economic returns.

Data Presentation: Comparative Herbicide Performance

The following tables summarize quantitative data from various field studies, offering a comparative overview of the performance of herbicide programs containing 2,4-D (a key component of this compound) against other chemical weed control alternatives.

Table 1: Efficacy and Economics of Broadleaf Weed Control in Wheat

Herbicide TreatmentApplication Rate (a.i./ha)Major Weeds ControlledWeed Control Efficacy (%)Wheat Grain Yield (t/ha)Net Return (USD/ha)Benefit-Cost Ratio
2,4-D Amine 500 gChenopodium album, Fumaria indica85-953.5 - 4.2450 - 5502.5 - 3.0
Metsulfuron-methyl4 gChenopodium album, Rumex dentatus90-983.8 - 4.5480 - 6002.8 - 3.2
Carfentrazone-ethyl20 gMalva parviflora, Convolvulus arvensis88-963.7 - 4.4470 - 5802.7 - 3.1
Sulfosulfuron + Metsulfuron32 gBroad spectrum of grassy & broadleaf weeds92-994.0 - 4.8500 - 6502.9 - 3.5
Weedy Check--01.8 - 2.5--

Data compiled from multiple sources. Actual figures may vary based on specific field conditions, weed pressure, and local market prices.

Table 2: Comparative Weed Control and Economics in Maize

Herbicide TreatmentApplication Rate (a.i./ha)Major Weeds ControlledWeed Control Efficacy (%)Maize Grain Yield (t/ha)Net Return (USD/ha)
2,4-D + Atrazine (Tank Mix) 500 g + 1000 gAmaranthus spp., Parthenium hysterophorus88-966.5 - 7.5700 - 850
Atrazine (Pre-emergence)1500 gDigitaria sanguinalis, Echinochloa crus-galli85-926.2 - 7.0650 - 780
Tembotrione (Post-emergence)120 gBroad spectrum of grassy & broadleaf weeds90-986.8 - 7.8750 - 900
Hand Weeding (Two)-All weeds95-1007.0 - 8.0550 - 650
Weedy Check--03.0 - 4.0-

Data compiled from multiple sources. Economic data is illustrative and subject to local variations.

Table 3: Weed Management Efficacy in Sugarcane

Herbicide TreatmentApplication Rate (a.i./ha)Weed Dry Weight (g/m²) at 60 DATSugarcane Yield (t/ha)
2,4-D Sodium Salt 1000 g65.985 - 95
Glyphosate1500 g38.890 - 105
Metribuzin1000 g61.288 - 98
Atrazine2000 g55.087 - 97
Hand Weeding-<1095 - 110
Weedy Check-105.050 - 60

DAT: Days After Treatment. Data adapted from studies comparing post-emergence herbicides.[3][4][5]

Experimental Protocols

The data presented in this guide is based on standardized field trial methodologies designed to assess the efficacy and economic viability of herbicide treatments. A general protocol for such a study is outlined below.

Objective: To evaluate the cost-effectiveness of different herbicide treatments for weed control in a specific crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with three to four replications.

  • Plot Size: Typically 5m x 4m or larger, with appropriate buffer zones to prevent spray drift.

  • Treatments: Include the herbicide programs being compared (e.g., this compound/2,4-D, competitor herbicides), a hand-weeded control, and a weedy (untreated) check.

Methodology:

  • Site Selection and Preparation: Select a field with a uniform history of cropping and representative weed infestation. Prepare the land according to standard agricultural practices for the target crop.

  • Crop Sowing: Sow the selected crop variety at the recommended seed rate and spacing.

  • Herbicide Application: Apply herbicides at the recommended growth stage of the weeds and crop, using a calibrated sprayer to ensure uniform application. Record environmental conditions (temperature, humidity, wind speed) during application.

  • Data Collection:

    • Weed Density and Biomass: At regular intervals (e.g., 30, 60, and 90 days after sowing), record weed density (number of weeds per square meter) and weed dry biomass (by harvesting weeds from a quadrat, drying them in an oven, and weighing).

    • Weed Control Efficacy (WCE): Calculate using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

    • Crop Yield: Harvest the crop from the net plot area, and record the grain/cane yield. Adjust moisture content to a standard level for comparison.

    • Economic Analysis: Record the cost of all inputs (herbicides, labor for application and hand weeding) and the market price of the harvested crop. Calculate the gross returns, net returns, and benefit-cost ratio for each treatment.

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Mandatory Visualization

Signaling Pathway of Synthetic Auxin Herbicides

The following diagram illustrates the molecular mechanism of action of synthetic auxin herbicides like 2,4-D and MCPA. These herbicides mimic the natural plant hormone auxin (IAA), leading to an overload of the auxin signaling pathway.

AuxinSignaling cluster_perception 1. Perception cluster_signal_transduction 2. Signal Transduction cluster_cellular_response 3. Cellular Response Auxin_Herbicide Synthetic Auxin (2,4-D, MCPA) TIR1_AFB TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB Binds to SCF_Complex SCF-TIR1/AFB Complex (Ubiquitin Ligase) TIR1_AFB->SCF_Complex Forms Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factors (ARFs) Proteasome->ARF Releases ARFs from Repression Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death ExperimentalWorkflow Start Start: Define Objectives & Treatments Field_Setup Field Setup: RCBD Layout, Plot Demarcation Start->Field_Setup Crop_Management Crop Sowing & Initial Management Field_Setup->Crop_Management Application Herbicide Application (at recommended stage) Crop_Management->Application Data_Collection Data Collection: Weed Counts, Biomass, Crop Vigor Application->Data_Collection Harvest Crop Harvest & Yield Measurement Data_Collection->Harvest Economic_Analysis Economic Analysis: Cost of Cultivation, Net Returns, B:C Ratio Harvest->Economic_Analysis Conclusion Conclusion: Comparative Assessment of Cost-Effectiveness Economic_Analysis->Conclusion

References

Validating Pre-Harvest Intervals for Hedonal and its Alternatives in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of pre-harvest intervals (PHIs) for herbicides containing 2,4-D, the active ingredient in products like Hedonal, and its alternatives for major cereal crops. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in agricultural and environmental studies. This document summarizes quantitative data, details experimental protocols for determining PHIs, and visualizes the validation workflow.

Pre-Harvest Interval Comparison

The following tables provide a comparative overview of the recommended pre-harvest intervals for this compound's active ingredient (2,4-D) and several common alternative herbicides used in wheat, barley, corn, and rice. Where available, experimental data on the dissipation (half-life) of these herbicides are included to provide a more complete picture of their persistence.

Table 1: Pre-Harvest Intervals (PHI) and Dissipation Data for Wheat

Active IngredientExample Brand NamesPre-Harvest Interval (Days)Half-Life (T½) in Wheat Plants/Soil (Days)
2,4-D This compound, Various14[1]1.0 - 3.0[2]
MCPA VariousNot specified for pre-harvestSoil: 3.10 - 3.22[3]
Glyphosate Roundup, Various7[1]N/A
Dicamba Clarity, Various7[1]N/A
Carfentrazone-ethyl (B33137) Aim EC7[1]Soil: ~0.16 - 0.24[4][5]

Table 2: Pre-Harvest Intervals (PHI) for Barley

Active IngredientExample Brand NamesPre-Harvest Interval (Days)
2,4-D Various14
MCPA VariousNot specified for pre-harvest
Glyphosate Roundup, Various7
Dicamba Clarity, Various7
Carfentrazone-ethyl Aim EC7

Table 3: Pre-Harvest Intervals (PHI) for Corn

Active IngredientExample Brand NamesPre-Harvest Interval (Days)
2,4-D This compound, Various7 - 14[6][7]
Glyphosate Roundup, Various7[7]

Table 4: Pre-Harvest Intervals (PHI) for Rice

Active IngredientExample Brand NamesPre-Harvest Interval (Days)
2,4-D This compound, VariousConsult product label; often not for pre-harvest use
Dicamba VariousNot specified for pre-harvest

Experimental Protocols for Determining Pre-Harvest Intervals

The establishment of a pre-harvest interval is a critical regulatory step to ensure that pesticide residues in food and feed are below the established Maximum Residue Limits (MRLs). The following protocol outlines the key steps involved in a field study to determine the PHI of a herbicide, based on guidelines from the Food and Agriculture Organization (FAO), the Organisation for Economic Co-operation and Development (OECD), and the Environmental Protection Agency (EPA).[8][9][10][11][12][13][14]

1. Study Design and Site Selection:

  • Objective: To determine the rate of decline of the herbicide residue in the target crop under typical agricultural practices.

  • Site Selection: Trials should be conducted in geographical regions representative of the intended use of the herbicide, encompassing a variety of climatic and soil conditions.[9]

  • Plot Size: Plots must be large enough to allow for the application of the herbicide with commercial-scale equipment and to provide sufficient representative crop samples for analysis.

  • Replicates: Each trial should include multiple replicate plots to ensure statistical validity.

2. Herbicide Application:

  • Formulation: The specific formulation of the herbicide intended for commercial use should be applied.

  • Application Rate: The maximum recommended application rate should be used to represent the worst-case scenario for residue levels.[14]

  • Timing: The herbicide should be applied at the crop growth stage specified on the product label for pre-harvest application.

  • Method: The application method (e.g., ground boom sprayer, aerial application) should reflect the intended commercial practice.

3. Sample Collection:

  • Sampling Matrix: The raw agricultural commodity (e.g., grain, straw) is collected for residue analysis.

  • Sampling Intervals: Samples are collected at several time points after the final herbicide application, including a sample immediately after application (to determine the initial residue deposit) and then at intervals leading up to and beyond the expected harvest date.

  • Sampling Technique: A representative sample is obtained by collecting multiple subsamples from across the plot, which are then combined to form a composite sample.

4. Sample Handling and Analysis:

  • Storage: Samples should be frozen immediately after collection and stored frozen until analysis to prevent residue degradation.

  • Analytical Method: A validated analytical method with sufficient sensitivity and specificity for the herbicide and its relevant metabolites is used. This often involves techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

  • Quality Control: The analysis should include quality control samples, such as fortified samples (spikes) and procedural blanks, to ensure the accuracy and reliability of the data.

5. Data Analysis and PHI Determination:

  • Residue Decline Curve: The residue concentrations are plotted against time to generate a residue decline curve.

  • Kinetic Modeling: The data is often fitted to a first-order kinetic model to determine the dissipation rate and the half-life (T½) of the herbicide.[15]

  • PHI Establishment: The PHI is determined as the time required for the herbicide residue to decline to or below the legally established MRL.

Workflow for Pre-Harvest Interval Validation

The following diagram illustrates the logical workflow for the validation of a pre-harvest interval for a crop protection product like this compound.

PHI_Validation_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Laboratory Analysis cluster_evaluation Phase 4: Data Evaluation & PHI Determination A Define Critical GAP (Good Agricultural Practice) B Select Representative Field Trial Locations A->B C Develop Detailed Experimental Protocol B->C D Herbicide Application (Max Rate, Correct Timing) C->D E Crop Sampling at Defined Intervals D->E F Sample Handling & Storage (Freezing) E->F G Residue Extraction & Cleanup F->G H Instrumental Analysis (e.g., LC-MS/MS) G->H I Data Quantification & Quality Control H->I J Generate Residue Decline Curve I->J K Kinetic Modeling (Calculate Half-life) J->K L Compare Residues to MRL J->L M Establish Final PHI K->M L->M N N M->N Regulatory Submission & Approval

Workflow for Pre-Harvest Interval Validation.

Signaling Pathways and Mode of Action

Herbicides like this compound, containing 2,4-D, are synthetic auxins. Their mode of action involves disrupting normal plant growth processes. The following diagram illustrates the simplified signaling pathway.

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response A Synthetic Auxin (e.g., 2,4-D) B Auxin Receptors (e.g., TIR1/AFB) A->B C Ubiquitination of Aux/IAA Repressors B->C D Degradation of Aux/IAA by 26S Proteasome C->D E Activation of Auxin Response Factors (ARFs) D->E F Expression of Auxin-Responsive Genes E->F G Uncontrolled Cell Division, Elongation, and Death F->G

Simplified Synthetic Auxin Signaling Pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Hedonal (2-Pentanol Carbamate): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – To ensure the safety of laboratory personnel and minimize environmental impact, this document outlines the essential procedures for the proper disposal of Hedonal (2-Pentanol carbamate), a pharmaceutical compound used in research and development. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, reinforcing our commitment to laboratory safety and responsible chemical handling.

This compound, identified with CAS number 541-95-7, is a flammable and irritating substance that requires careful management throughout its lifecycle, including disposal. Adherence to the following procedures is critical for regulatory compliance and environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

This compound (2-Pentanol carbamate) Properties and Hazards

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 541-95-7
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Physical State Solid
Flash Point Flammable (specific value not available)
Hazards Irritant to eyes, skin, and respiratory tract. May be harmful if swallowed or inhaled.
Ecotoxicity Data Specific data for 2-Pentanol carbamate (B1207046) is not readily available. Due to the general toxicity of carbamates to aquatic life, it should be treated as hazardous to the environment.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. The preferred treatment method is incineration in a permitted hazardous waste incinerator. For situations where immediate chemical neutralization of small spills or residual amounts is necessary, the following experimental protocol based on alkaline hydrolysis can be employed.

Experimental Protocol: Alkaline Hydrolysis of this compound

Carbamates are known to undergo hydrolysis under alkaline conditions, breaking down into less toxic components (an alcohol, an amine, and carbonate). This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Ethanol (or other suitable solvent)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate waste container

Procedure:

  • Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent like ethanol.

  • Hydrolysis: Slowly add the 1 M sodium hydroxide solution to the this compound solution while stirring continuously. A general rule of thumb is to use a 2:1 molar ratio of NaOH to this compound to ensure complete hydrolysis.

  • Monitoring: Monitor the pH of the reaction mixture, maintaining it above 12. The reaction can be gently heated (e.g., to 50°C) to accelerate the hydrolysis, though this should be done with caution due to the flammability of the solvent. The reaction should proceed for several hours to ensure complete degradation.

  • Neutralization: After the reaction is complete (as determined by an appropriate analytical method if available, or after a sufficient reaction time of at least 24 hours), neutralize the resulting solution to a pH of 7 using a suitable acid (e.g., dilute hydrochloric acid).

  • Disposal: The final neutralized solution should be disposed of as hazardous waste through a licensed disposal service, in accordance with local, state, and federal regulations.

Diagram of this compound Disposal Workflow

Hedonal_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Options cluster_neutralization_protocol Neutralization Protocol PPE Wear Appropriate PPE Incineration Licensed Incineration (Primary Method) PPE->Incineration Neutralization Chemical Neutralization (For Small Spills/Residues) PPE->Neutralization Select Option FumeHood Work in Fume Hood FumeHood->Incineration FumeHood->Neutralization Select Option End End of Process Incineration->End Dissolve Dissolve this compound Neutralization->Dissolve Hydrolyze Add NaOH (Alkaline Hydrolysis) Dissolve->Hydrolyze Monitor Monitor pH & Temperature Hydrolyze->Monitor Neutralize_Final Neutralize Solution Monitor->Neutralize_Final Dispose_Final Dispose as Hazardous Waste Neutralize_Final->Dispose_Final Dispose_Final->End Start Start Disposal Process Start->PPE Start->FumeHood

Caption: Logical workflow for the proper disposal of this compound.

Environmental Fate and Considerations

While specific ecotoxicity data for 2-Pentanol carbamate is limited, carbamates as a class of compounds can pose a risk to aquatic ecosystems. They are known to be degraded in the environment through processes such as hydrolysis, photolysis, and microbial action. The rate of hydrolysis is significantly faster under alkaline conditions. Due to the lack of comprehensive environmental data for this compound, it is crucial to prevent its release into the environment by following the prescribed disposal methods.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations governing pharmaceutical and hazardous waste. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the compound is classified as a controlled substance. It is the responsibility of the waste generator to ensure full compliance.

By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.

Safeguarding Your Research: A Comprehensive Guide to Handling Hedonal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Hedonal, a combustible liquid that can cause allergic skin reactions and is toxic to aquatic life. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before commencing any work with this compound.[1] All personnel must be trained on the specific hazards associated with this chemical and the procedures outlined in this document. The Safety Data Sheet (SDS) should be readily accessible to all users.[2][3][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact:

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves. The specific glove material should be selected based on the breakthrough time and permeation rate for this compound. Consult the glove manufacturer's compatibility charts.
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.
Skin and Body Protection A lab coat or other protective clothing must be worn to prevent skin contact. Ensure that contaminated work clothing is not allowed out of the workplace and is washed before reuse.
Respiratory Protection If working in a poorly ventilated area or if there is a risk of inhaling mists or vapors, use a NIOSH-approved respirator with an appropriate cartridge.

Operational Plan: Step-by-Step Handling of this compound

This section outlines the procedural steps for the safe handling of this compound from preparation to use.

  • Preparation and Area Setup :

    • Ensure the work area is well-ventilated.

    • Keep this compound away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.

    • Have a chemical spill kit readily accessible.

    • Locate the nearest emergency eyewash station and safety shower before starting work.

  • Handling and Use :

    • Avoid breathing mist or vapors.

    • Avoid contact with skin and eyes.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.

  • Spill Response :

    • In case of a spill, evacuate non-essential personnel from the area.

    • Do not allow the product to enter drains.

    • Cover drains and collect, bind, and pump off spills.

    • Absorb the spill with a liquid-absorbent material (e.g., Chemizorb®).

    • Clean the affected area thoroughly.

    • Dispose of the absorbent material and any contaminated items as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Container Disposal :

    • Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance :

    • All waste material must be disposed of in accordance with national and local regulations.

    • Arrange for disposal through an approved waste disposal plant.

Safe Handling Workflow for this compound

The following diagram illustrates the key decision points and actions for the safe handling of this compound in a laboratory setting.

Hedonal_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Don PPE risk_assessment->ppe_check area_prep Prepare Well-Ventilated Area ppe_check->area_prep handle Handle this compound area_prep->handle spill_check Spill Occurred? handle->spill_check waste_collection Collect Waste in Labeled Container handle->waste_collection spill_check->handle No spill_response Follow Spill Response Protocol spill_check->spill_response Yes spill_response->handle disposal Dispose via Approved Waste Facility waste_collection->disposal end End disposal->end

Caption: A flowchart outlining the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.